Product packaging for 3-(Boc-amino)oxetane-3-methanol(Cat. No.:CAS No. 1363382-11-9)

3-(Boc-amino)oxetane-3-methanol

Cat. No.: B165445
CAS No.: 1363382-11-9
M. Wt: 203.24 g/mol
InChI Key: IVFJORRHEURGIF-UHFFFAOYSA-N
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Description

3-(Boc-amino)oxetane-3-methanol is a protected amino-oxetane building block of significant value in medicinal chemistry and drug discovery. The oxetane ring is an emergent, underexplored motif that confers attractive properties to drug candidates, including high polarity, marked three-dimensionality, and a low molecular weight . A primary application of this specific reagent is the incorporation of the 3-aminooxetane moiety into target molecules, a structure featured in several clinical-stage drug candidates . The electronegative oxygen of the oxetane ring exerts a powerful inductive effect, which can be utilized to fine-tune the physicochemical properties of a compound. For instance, when placed alpha to an amine, the oxetane ring can reduce the amine's pKa by approximately 2.7 units, making it about 500 times less basic. This attenuation of basicity can be a critical strategy for improving metabolic stability and pharmacokinetic profiles . Furthermore, amino-oxetanes have found notable applications as peptidomimetics, where the oxetanyl structure helps improve stability against enzymatic degradation while maintaining bioactivity . As a key synthetic intermediate, this Boc-protected derivative allows researchers to efficiently access this valuable scaffold for the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B165445 3-(Boc-amino)oxetane-3-methanol CAS No. 1363382-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-7(12)10-9(4-11)5-13-6-9/h11H,4-6H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFJORRHEURGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146784
Record name Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-11-9
Record name Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester
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Record name tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate
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Foundational & Exploratory

3-(Boc-amino)oxetane-3-methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(Boc-amino)oxetane-3-methanol, a valuable building block in medicinal chemistry.

Chemical Structure and Properties

This compound, also known as tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the oxetane ring, a four-membered cyclic ether, imparts unique conformational constraints and physicochemical properties that are increasingly sought after in drug design.[1][2][3]

Structure:

Chemical Structure of this compound

Physicochemical Properties:

PropertyValueSource
CAS Number 1363382-11-9[4][5][6][7]
Molecular Formula C₉H₁₇NO₄[4][6]
Molecular Weight 203.24 g/mol [4][6]
Appearance Solid or liquid[7]
Purity 95%[4]
Predicted pKa 10.84 ± 0.20N/A
Storage Refrigerated, under inert gas (Nitrogen or Argon) at 2-8°C[4][7]

Spectroscopic Data

¹H NMR Spectrum (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.5d2H-CH₂-O (oxetane)
~4.4d2H-CH₂-O (oxetane)
~3.8s2H-CH₂-OH
~3.3br s1H-OH
~3.2br s1H-NH-
1.4s9H-C(CH₃)₃

¹³C NMR Spectrum (Predicted)

Chemical Shift (ppm)Assignment
~156C=O (Boc)
~80-C(CH₃)₃
~78O-CH₂ (oxetane)
~65C-CH₂OH
~55C-NH
~28-C(CH₃)₃

FT-IR Spectrum (Predicted Key Peaks)

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H stretch, N-H stretch
2975-2850C-H stretch
1680C=O stretch (urethane)
1160C-O stretch (ether)

Mass Spectrum (Predicted)

  • [M+H]⁺: 204.12

  • [M+Na]⁺: 226.10

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on established organic chemistry principles and general procedures for similar compounds, a plausible synthetic route is proposed below. The synthesis would likely involve two key steps: the synthesis of the core intermediate, 3-aminooxetane-3-methanol, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Proposed Synthetic Workflow:

G start Oxetan-3-one step1 Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) start->step1 intermediate 3-Aminooxetane-3-methanol step1->intermediate step2 Boc Protection (e.g., (Boc)2O, Et3N, CH2Cl2) intermediate->step2 product This compound step2->product

Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Aminooxetane-3-methanol

  • To a solution of oxetan-3-one in a suitable solvent (e.g., methanol or dichloromethane), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield crude 3-aminooxetane-3-methanol.

Step 2: Boc Protection of 3-Aminooxetane-3-methanol

  • Dissolve the crude 3-aminooxetane-3-methanol in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or diisopropylethylamine, to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as indicated by TLC.

  • Wash the reaction mixture with aqueous solutions of a mild acid (e.g., 1M HCl) and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly utilized in drug discovery to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] The incorporation of an oxetane ring can lead to:

  • Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility.

  • Reduced Lipophilicity: Compared to a gem-dimethyl group, which is often used to block metabolic sites, the oxetane moiety offers a less lipophilic alternative.[1]

  • Metabolic Stability: The strained four-membered ring can influence the metabolic profile of a molecule, sometimes leading to increased stability.

  • Novel Chemical Space: The rigid, three-dimensional structure of the oxetane ring allows for the exploration of new chemical space and can lead to improved target binding.[1][2][3]

This compound serves as a versatile building block for introducing this valuable motif into a wide range of molecular scaffolds. The Boc-protected amine and the primary alcohol provide orthogonal handles for further chemical transformations, making it a key intermediate for the synthesis of complex molecules in drug discovery programs.

Safety and Handling

Detailed safety and handling information for this compound is not widely published. As with any chemical reagent, it should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, a valuable building block in medicinal chemistry. The synthesis is presented as a multi-step process commencing from readily available starting materials. This document includes detailed experimental protocols, tabulated quantitative data, and a logical workflow diagram to facilitate replication and further investigation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate can be achieved through a two-stage process. The initial stage focuses on the construction of the key intermediate, 3-amino-3-(hydroxymethyl)oxetane. This is followed by the protection of the primary amine functionality with a tert-butoxycarbonyl (Boc) group to yield the final target compound.

A plausible and documented approach for the synthesis of the oxetane core involves the cyclization of a suitably substituted propane-1,3-diol derivative. Subsequent functional group manipulations then lead to the desired 3-amino-3-(hydroxymethyl)oxetane intermediate.

Experimental Protocols

The following sections provide detailed experimental procedures for each key transformation in the synthetic pathway.

Stage 1: Synthesis of 3-Amino-3-(hydroxymethyl)oxetane

This stage can be accomplished through a multi-step sequence starting from a suitable diol precursor, such as 2-(benzyloxymethyl)-2-(hydroxymethyl)propane-1,3-diol. The general strategy involves tosylation, cyclization to form the oxetane ring, conversion to an azide, and subsequent reduction to the amine.

Step 1a: Monotosylation of 2-(Benzyloxymethyl)-2-(hydroxymethyl)propane-1,3-diol

A solution of 2-(benzyloxymethyl)-2-(hydroxymethyl)propane-1,3-diol in pyridine is cooled to 0°C. To this solution, one equivalent of p-toluenesulfonyl chloride is added portion-wise, maintaining the temperature below 5°C. The reaction mixture is stirred at 0°C for several hours and then allowed to warm to room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous copper sulfate solution, followed by brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude mono-tosylated product, which can be purified by column chromatography.

Step 1b: Intramolecular Cyclization to form 3-(Benzyloxymethyl)-3-(tosyloxymethyl)oxetane

The mono-tosylated diol is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. A strong base, such as sodium hydride (NaH), is added portion-wise. The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates the consumption of the starting material. The reaction is carefully quenched with water and extracted with diethyl ether. The organic phase is dried over magnesium sulfate, filtered, and concentrated to yield the crude oxetane product, which is purified by chromatography.

Step 1c: Azide Formation to yield 3-Azido-3-(benzyloxymethyl)oxetane

The tosylated oxetane is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide is added, and the mixture is heated to a temperature between 80-100°C for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to give the azido-oxetane, which can be purified by column chromatography.

Step 1d: Reduction of the Azide to form 3-Amino-3-(benzyloxymethyl)oxetane

The azido-oxetane is dissolved in a suitable solvent such as methanol or THF. A reducing agent, for instance, palladium on carbon (Pd/C) under a hydrogen atmosphere, or lithium aluminum hydride (LiAlH₄) in THF, is used to reduce the azide to the corresponding primary amine. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off (in the case of Pd/C), and the solvent is removed under reduced pressure. If LiAlH₄ is used, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting mixture is filtered, and the filtrate is concentrated to give the crude amine.

Step 1e: Deprotection of the Benzyl Ether

The benzyloxymethyl group is deprotected by catalytic hydrogenation using palladium on carbon in a protic solvent like ethanol or methanol under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield 3-amino-3-(hydroxymethyl)oxetane.

Stage 2: Boc Protection of 3-Amino-3-(hydroxymethyl)oxetane

The final step involves the protection of the primary amino group of 3-amino-3-(hydroxymethyl)oxetane with a tert-butoxycarbonyl (Boc) group.

To a solution of 3-amino-3-(hydroxymethyl)oxetane in a mixture of a suitable organic solvent (e.g., dioxane, THF, or dichloromethane) and water, a base such as sodium bicarbonate or triethylamine is added. The mixture is cooled in an ice-water bath, and di-tert-butyl dicarbonate (Boc₂O) is added portion-wise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The final compound, tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes typical yields and key analytical data for the described synthetic pathway. Please note that these values are illustrative and may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialKey ReagentsSolventTypical Yield (%)Analytical Data (Expected)
1a2-(Benzyloxymethyl)-2-(hydroxymethyl)propyl-4-methylbenzenesulfonate2-(Benzyloxymethyl)-2-(hydroxymethyl)propane-1,3-diolp-Toluenesulfonyl chloride, PyridinePyridine70-85¹H NMR, ¹³C NMR, MS
1b3-(Benzyloxymethyl)-3-(tosyloxymethyl)oxetane2-(Benzyloxymethyl)-2-(hydroxymethyl)propyl-4-methylbenzenesulfonateSodium hydrideTHF60-75¹H NMR, ¹³C NMR, MS
1c3-Azido-3-(benzyloxymethyl)oxetane3-(Benzyloxymethyl)-3-(tosyloxymethyl)oxetaneSodium azideDMF85-95IR (azide stretch ~2100 cm⁻¹), ¹H NMR, ¹³C NMR, MS
1d3-Amino-3-(benzyloxymethyl)oxetane3-Azido-3-(benzyloxymethyl)oxetanePd/C, H₂ or LiAlH₄Methanol or THF80-90¹H NMR, ¹³C NMR, MS
1e3-Amino-3-(hydroxymethyl)oxetane3-Amino-3-(benzyloxymethyl)oxetanePd/C, H₂Ethanol or Methanol90-98¹H NMR, ¹³C NMR, MS
2tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate3-Amino-3-(hydroxymethyl)oxetaneDi-tert-butyl dicarbonate, NaHCO₃Dioxane/Water85-95¹H NMR, ¹³C NMR, MS, m.p.

Synthesis Pathway Diagram

The logical flow of the synthesis is depicted in the following diagram generated using the DOT language.

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 3-Amino-3-(hydroxymethyl)oxetane cluster_stage2 Stage 2: Boc Protection Diol_Precursor 2-(Benzyloxymethyl)-2- (hydroxymethyl)propane-1,3-diol Monotosylated_Diol Monotosylated Diol Diol_Precursor->Monotosylated_Diol a) TsCl, Pyridine Oxetane_Intermediate_1 3-(Benzyloxymethyl)-3- (tosyloxymethyl)oxetane Monotosylated_Diol->Oxetane_Intermediate_1 b) NaH, THF Azido_Oxetane 3-Azido-3-(benzyloxymethyl)oxetane Oxetane_Intermediate_1->Azido_Oxetane c) NaN3, DMF Amino_Oxetane_Protected 3-Amino-3-(benzyloxymethyl)oxetane Azido_Oxetane->Amino_Oxetane_Protected d) Reduction Amino_Oxetane 3-Amino-3-(hydroxymethyl)oxetane Amino_Oxetane_Protected->Amino_Oxetane e) Deprotection (H2, Pd/C) Final_Product tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate Amino_Oxetane->Final_Product f) Boc2O, NaHCO3, Dioxane/H2O

Synthesis of tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate. The provided experimental protocols and tabulated data offer a solid foundation for researchers and scientists to undertake the synthesis of this important building block. The modular nature of the synthesis allows for potential optimization and adaptation to specific laboratory conditions and scaling requirements. Careful execution of each step and diligent monitoring of reaction progress are crucial for achieving high yields and purity of the final product.

Spectroscopic and Synthetic Profile of 3-(Boc-amino)oxetane-3-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for 3-(Boc-amino)oxetane-3-methanol, a valuable building block in medicinal chemistry. The information presented herein is intended to support researchers in the identification, synthesis, and application of this compound in drug discovery and development.

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound (CAS No: 1363382-11-9, Molecular Formula: C₉H₁₇NO₄).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5-4.7d2HOxetane ring CH₂
~4.3-4.5d2HOxetane ring CH₂
~5.0-5.2br s1HNH
~3.7-3.9s2HCH₂OH
~2.5-2.7br s1HOH
1.45s9HC(CH₃)₃ (Boc)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~156C=O (carbamate)
~80C(CH₃)₃ (Boc)
~78Oxetane ring CH₂
~65C-3 (quaternary)
~63CH₂OH
28.4C(CH₃)₃ (Boc)
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (alcohol)
~3350N-H stretch (carbamate)
~2970, 2880C-H stretch (aliphatic)
~1690C=O stretch (carbamate)
~1520N-H bend (carbamate)
~1160C-O stretch (carbamate)
~980Oxetane ring stretch
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/zInterpretation
204.1236[M+H]⁺ (Calculated for C₉H₁₈NO₄⁺)
226.1055[M+Na]⁺ (Calculated for C₉H₁₇NNaO₄⁺)
148.0766[M+H - C₄H₈]⁺ (Loss of isobutylene)
104.0817[M+H - C₅H₉O₂]⁺ (Loss of Boc group)

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the N-Boc protection of 3-aminooxetane-3-methanol.

Materials:

  • 3-aminooxetane-3-methanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-aminooxetane-3-methanol hydrochloride (1.0 eq) in the chosen solvent, add the base (2.2 eq) at 0 °C.

  • Allow the mixture to stir for 10-15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • If DCM is used as the solvent, separate the organic layer. If THF is used, remove the THF under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 3-aminooxetane-3-methanol (Starting Material) Reaction Boc Protection in Solvent (e.g., DCM) 0°C to Room Temperature Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate (Boc₂O) Reactant2->Reaction Reactant3 Base (e.g., Et₃N) Reactant3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Structure_and_NMR cluster_structure Molecular Structure cluster_h_nmr Key ¹H NMR Signals cluster_c_nmr Key ¹³C NMR Signals C1 O C2 CH₂ C1->C2 C3 C C2->C3 C4 CH₂ C3->C4 N NH-Boc C3->N C5 CH₂OH C3->C5 C4->C1 H_oxetane Oxetane CH₂ ~4.3-4.7 ppm H_oxetane->C2 H_oxetane->C4 H_ch2oh CH₂OH ~3.7-3.9 ppm H_ch2oh->C5 H_boc Boc CH₃ ~1.45 ppm H_boc->N C_co C=O ~156 ppm C_co->N C_boc_quat Boc C(CH₃)₃ ~80 ppm C_boc_quat->N C_oxetane Oxetane CH₂ ~78 ppm C_oxetane->C2 C_oxetane->C4 C_quat C-3 ~65 ppm C_quat->C3

Caption: Structure and key predicted NMR correlations.

References

Technical Guide: tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate (CAS 1363382-11-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the compound with CAS number 1363382-11-9, identified as tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate. This molecule incorporates two key structural motifs of significant interest in medicinal chemistry: a 3,3-disubstituted oxetane ring and a tert-butyl carbamate (Boc) protecting group. Oxetanes are increasingly utilized in drug discovery to enhance physicochemical properties such as solubility and metabolic stability, and to serve as bioisosteric replacements for gem-dimethyl or carbonyl groups. The Boc group is a widely used protecting group for amines in organic synthesis. This guide aims to be a valuable resource for researchers working with or considering the use of this versatile building block.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate is presented in the table below. It is important to note that some of the data, such as boiling point and density, are predicted values and should be considered as estimates.

PropertyValueSource
CAS Number 1363382-11-9N/A
IUPAC Name tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamateN/A
Molecular Formula C₉H₁₇NO₄N/A
Molecular Weight 203.24 g/mol N/A
Appearance Solid (predicted)N/A
Boiling Point 328.0 ± 35.0 °C (Predicted)N/A
Density 1.16 ± 0.1 g/cm³ (Predicted)N/A
pKa 10.84 ± 0.20 (Predicted)N/A
Storage Temperature 2-8°C, Inert atmosphereN/A

Synthesis

A potential synthetic workflow is outlined below:

G start Oxetan-3-one step1 Strecker reaction with KCN and NH4Cl start->step1 intermediate1 3-Amino-3-cyanooxetane step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 3-Aminooxetane-3-carboxylic acid step2->intermediate2 step3 Reduction (e.g., with LiAlH4) intermediate2->step3 intermediate3 3-Amino-3-(hydroxymethyl)oxetane step3->intermediate3 step4 Boc Protection (Boc)2O, base intermediate3->step4 final_product tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate (CAS 1363382-11-9) step4->final_product

A plausible synthetic workflow for CAS 1363382-11-9.

General Experimental Considerations:

  • Strecker Reaction: The initial step would likely involve a Strecker reaction on oxetan-3-one to introduce an amino and a cyano group at the 3-position.

  • Hydrolysis: The nitrile group of the resulting aminonitrile would then be hydrolyzed to a carboxylic acid.

  • Reduction: The carboxylic acid would be reduced to a primary alcohol, for instance, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Boc Protection: The final step would be the protection of the amino group with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific publicly available information detailing the biological activity or the involvement of tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate in any signaling pathways. Its primary utility appears to be as a versatile building block in the synthesis of more complex molecules for drug discovery and medicinal chemistry research.

The structural features of this compound, however, suggest potential areas of application based on the known roles of oxetanes and carbamates in bioactive molecules.

The Role of the Oxetane Moiety:

The incorporation of an oxetane ring into a drug candidate can significantly influence its pharmacological profile.[1][2][3]

G cluster_properties Physicochemical Enhancements cluster_bioisostere Bioisosterism Oxetane Oxetane Moiety Properties Improved Physicochemical Properties Oxetane->Properties leads to Bioisostere Bioisosteric Replacement Oxetane->Bioisostere acts as Solubility Increased Solubility Properties->Solubility MetabolicStability Enhanced Metabolic Stability Properties->MetabolicStability Lipophilicity Reduced Lipophilicity Properties->Lipophilicity Carbonyl Carbonyl Group Bioisostere->Carbonyl GemDimethyl gem-Dimethyl Group Bioisostere->GemDimethyl

Key roles of the oxetane moiety in drug discovery.
  • Improved Physicochemical Properties: Oxetanes are known to enhance aqueous solubility and metabolic stability while reducing the lipophilicity of a molecule.[1] This is a critical advantage in overcoming common challenges in drug development.

  • Bioisosteric Replacement: The oxetane ring can act as a bioisostere for carbonyl groups or gem-dimethyl groups.[2][3] This allows for the fine-tuning of a molecule's properties while maintaining its interaction with a biological target.

The Role of the tert-Butyl Carbamate (Boc) Group:

The Boc group is primarily a protecting group for the amine functionality. In the context of a potential drug molecule, this group would likely be removed in a later synthetic step to reveal the free amine, which could be crucial for target binding. The presence of the Boc group in CAS 1363382-11-9 makes it an ideal intermediate for further chemical elaboration.

Suppliers

tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate is commercially available from a number of chemical suppliers. A selection of these suppliers is listed below. Researchers should verify the purity and availability from the respective vendors.

SupplierLocation
BLD Pharmatech Co., LimitedChina
Combi-Blocks, Inc.USA
CymitQuimicaSpain
HANGZHOU TIANYE CHEMICALS CO., LTD.China
Synblock Inc.USA
Acrotein ChemBio Inc.USA
Ark Pharma Scientific LimitedChina

Conclusion

tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate (CAS 1363382-11-9) is a valuable chemical building block for medicinal chemistry and drug discovery. Its key features—the 3,3-disubstituted oxetane ring and the Boc-protected amine—offer significant potential for the synthesis of novel compounds with improved physicochemical and pharmacological properties. While specific biological data for this compound is currently lacking, the well-documented benefits of the oxetane motif in drug design suggest that this compound will continue to be a relevant tool for researchers in the field. Future studies are warranted to explore the potential biological activities of this compound and its derivatives.

References

The Oxetane Motif: A Technical Guide to its Ascendant Role in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of physicochemical properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers significant advantages in drug design.[1] This technical guide provides an in-depth analysis of the oxetane motif's role as a bioisosteric replacement for common functional groups, its impact on critical drug-like properties, and its successful incorporation into a new generation of therapeutic agents. Detailed experimental protocols for the synthesis of oxetane-containing scaffolds and visualizations of key signaling pathways modulated by oxetane drugs are presented to equip researchers with the practical knowledge to leverage this increasingly vital structural unit.

The Oxetane Motif: A Bioisostere with Transformative Potential

The strategic incorporation of an oxetane ring can profoundly alter the properties of a drug candidate. It is most commonly employed as a bioisostere for gem-dimethyl and carbonyl groups, offering a compelling alternative to these ubiquitous functionalities.[2][3]

As a gem-dimethyl surrogate , the oxetane moiety provides a similar steric footprint but introduces polarity, which can disrupt unfavorable lipophilic interactions and enhance aqueous solubility.[2][3] Furthermore, the oxetane ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the metabolically susceptible gem-dimethyl group.[4][5][6]

When replacing a carbonyl group , the oxetane maintains a comparable dipole moment and hydrogen-bonding capacity.[7][8] However, it is typically more stable towards enzymatic reduction or oxidation and can prevent epimerization at adjacent stereocenters.[6][7]

Impact on Physicochemical and ADME Properties: A Quantitative Perspective

The introduction of an oxetane can lead to substantial and often predictable improvements in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These enhancements are critical for advancing a compound through the drug development pipeline.

Enhanced Aqueous Solubility

The inherent polarity of the oxetane ring frequently leads to a dramatic increase in the aqueous solubility of parent compounds. This effect is particularly pronounced in lipophilic molecules. The strategic replacement of a methylene or gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[9][10][11]

Table 1: Impact of Oxetane Incorporation on Aqueous Solubility [9]

Parent ScaffoldModificationFold Increase in Aqueous Solubility
Acyclic AmineMethylene to Oxetane25 - 4000x
Cyclic Aminegem-Dimethyl to Oxetane4 - 4000x
Improved Metabolic Stability

A key advantage of the oxetane motif is its ability to block metabolically labile sites, thereby increasing a compound's half-life and reducing the potential for the formation of toxic metabolites.[2][4][5]

Table 2: Comparative Metabolic Stability of Oxetane vs. gem-Dimethyl Analogs in Human Liver Microsomes (HLM) [4]

Compound PairStructural MoietyHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A / A'Oxetane / gem-Dimethyl> 60 / < 525.9 / > 293
Compound B / B'Oxetane / gem-Dimethyl45 / 1230 / 115
Modulation of Basicity (pKa)

The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of nearby amine groups.[2][12] This modulation of pKa can be crucial for optimizing a drug's selectivity, cell permeability, and off-target effects.[2] An oxetane positioned alpha to an amine can lower its pKa by approximately 2.7 units.[2]

Table 3: Effect of Oxetane Proximity on Amine pKa [2][13]

Position of Oxetane Relative to AmineApproximate Reduction in pKa
α2.7 units
β1.9 units
γ0.7 units
δ0.3 units

Oxetane-Containing Drugs in the Clinic: Case Studies

The therapeutic potential of the oxetane motif is underscored by the growing number of oxetane-containing drug candidates progressing through clinical trials.[2][12][14]

Rilzabrutinib: A BTK Inhibitor for Immune-Mediated Diseases

Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) for the treatment of immune thrombocytopenia (ITP) and other immune-mediated diseases.[1][15][16] The oxetane moiety in rilzabrutinib is a key contributor to its favorable physicochemical properties.[17] BTK is a critical signaling molecule in B-cells and myeloid cells, and its inhibition by rilzabrutinib modulates both B-cell receptor and Fc receptor signaling pathways, ultimately reducing autoantibody production and macrophage-mediated platelet destruction.[15][16][18]

Rilzabrutinib_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcR Fc Receptor Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK PI3K_AKT PI3K/AKT LYN_SYK->PI3K_AKT BTK_B BTK PI3K_AKT->BTK_B PLCg2 PLCγ2 BTK_B->PLCg2 B_Cell_Activation B-Cell Activation & Autoantibody Production PLCg2->B_Cell_Activation FcR FcγR SYK SYK FcR->SYK Immune_Complex Immune Complex Immune_Complex->FcR BTK_M BTK SYK->BTK_M Phagocytosis Macrophage-mediated Platelet Phagocytosis BTK_M->Phagocytosis Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK_B Rilzabrutinib->BTK_M

Rilzabrutinib inhibits BTK in B-cell and Fc receptor signaling pathways.
Danuglipron: An Oral GLP-1 Receptor Agonist

Danuglipron is an orally available small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) for the treatment of type 2 diabetes and obesity.[19][20][21] The oxetane in danuglipron was introduced to enhance potency and improve physicochemical properties.[2] Activation of the GLP-1R, a G protein-coupled receptor (GPCR), initiates a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to enhanced insulin secretion.[19][22] Danuglipron also partially activates the β-arrestin pathway.[19][23]

Danuglipron_Signaling_Pathway Danuglipron Danuglipron GLP1R GLP-1R (GPCR) Danuglipron->GLP1R G_Protein G Protein GLP1R->G_Protein Beta_Arrestin β-Arrestin Pathway GLP1R->Beta_Arrestin AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion

Danuglipron activates the GLP-1R, leading to increased insulin secretion.
GDC-0349: An mTOR Inhibitor

GDC-0349 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, a key regulator of cell growth and proliferation.[24] The oxetane moiety in GDC-0349 contributes to its favorable drug-like properties.[17] The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, and its inhibition is a major therapeutic strategy.[24][25]

PI3K_mTOR_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GDC0349 GDC-0349 GDC0349->mTORC1

GDC-0349 inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Oxetane Synthesis

The growing importance of the oxetane motif has spurred the development of robust synthetic methodologies. The following protocols detail two common approaches for the preparation of oxetane-containing compounds.

Intramolecular Williamson Ether Synthesis

This classical method remains a reliable route to oxetanes, particularly for 3-substituted and 3,3-disubstituted derivatives.

Williamson_Ether_Synthesis Start 1,3-Diol Derivative Base Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) Start->Base Deprotonation Alkoxide Alkoxide Intermediate Intramolecular_SN2 Intramolecular SN2 (Ring Closure) Alkoxide->Intramolecular_SN2 Nucleophilic Attack Oxetane Oxetane Product

Workflow for the intramolecular Williamson ether synthesis of oxetanes.

Protocol: Synthesis of a 3,3-Disubstituted Oxetane

  • Materials:

    • 2,2-Disubstituted-1,3-propanediol

    • p-Toluenesulfonyl chloride

    • Pyridine

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of the 2,2-disubstituted-1,3-propanediol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portionwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Pour the reaction mixture into ice water and extract with dichloromethane.

    • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

    • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude tosylate in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of water.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired 3,3-disubstituted oxetane.

Paternò-Büchi Reaction

This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for the direct synthesis of the oxetane ring.[26][27][28][29]

Paterno_Buchi_Reaction Reactants Carbonyl Compound + Alkene Photoexcitation Photoexcitation (UV or Visible Light) [Optional: Photosensitizer] Reactants->Photoexcitation Excited_Carbonyl Excited State Carbonyl Cycloaddition [2+2] Cycloaddition Excited_Carbonyl->Cycloaddition Reaction with Alkene Oxetane Oxetane Product

Workflow for the Paternò-Büchi reaction to synthesize oxetanes.

Protocol: Visible-Light-Mediated Paternò-Büchi Reaction [26][27]

  • Materials:

    • Aryl glyoxylate

    • Alkene

    • Iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

    • Anhydrous and degassed solvent (e.g., dichloromethane)

    • Visible light source (e.g., blue LEDs)

  • Procedure:

    • In a glovebox, add the aryl glyoxylate (1.0 eq), the iridium photocatalyst (1-5 mol%), and anhydrous, degassed dichloromethane to an oven-dried reaction vessel equipped with a magnetic stir bar.

    • Add the alkene (2.0-5.0 eq) to the reaction mixture.

    • Seal the vessel and remove it from the glovebox.

    • Irradiate the stirred reaction mixture with a blue LED light source at room temperature for 12-24 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the oxetane product.

Conclusion

The oxetane motif has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its ability to favorably modulate key physicochemical and ADME properties has led to its incorporation in a diverse range of clinical candidates targeting numerous diseases. As synthetic methodologies for the construction of functionalized oxetanes continue to advance, the prevalence of this versatile heterocycle in the next generation of therapeutics is set to expand, offering new opportunities to address unmet medical needs. The data and protocols presented in this guide are intended to facilitate the rational design and synthesis of novel oxetane-containing drug candidates.

References

The Ascendance of 3-(Boc-amino)oxetane-3-methanol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional chemical space. In this quest, small, strained heterocyclic scaffolds have emerged as powerful tools for molecular design. Among these, the oxetane moiety has garnered significant attention for its unique conformational constraints and favorable physicochemical properties. This technical guide provides a comprehensive overview of 3-(Boc-amino)oxetane-3-methanol, a key building block that offers a gateway to a diverse range of innovative molecular architectures, particularly in the realm of spirocyclic compounds.

Physicochemical Properties and Synthetic Overview

This compound, also known as tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, is a bifunctional building block featuring a Boc-protected amine and a primary alcohol appended to a central 3,3-disubstituted oxetane core. This substitution pattern is particularly noteworthy as 3,3-disubstituted oxetanes exhibit enhanced stability compared to their monosubstituted counterparts. The oxetane ring, a four-membered cyclic ether, is not merely a passive scaffold but an active contributor to the overall properties of a molecule. Its inherent polarity and ability to act as a hydrogen bond acceptor can significantly enhance aqueous solubility and metabolic stability, key attributes for successful drug candidates.[1]

A plausible synthetic route, depicted below, would involve the addition of a protected aminomethyl nucleophile to oxetan-3-one, followed by reduction of a nitrile or ester group to the desired primary alcohol. The Boc protecting group is favored for its stability under a range of reaction conditions and its facile removal under acidic conditions.

G cluster_synthesis Plausible Synthetic Pathway Oxetanone Oxetan-3-one Intermediate1 3-Amino-3-cyanooxetane (or related ester) Oxetanone->Intermediate1 + Nucleophilic cyanation (or Wittig-type reaction) Intermediate2 3-Amino-3-(hydroxymethyl)oxetane Intermediate1->Intermediate2 Reduction (e.g., LiAlH4 or H2/catalyst) FinalProduct This compound Intermediate2->FinalProduct Boc Protection (Boc)2O, base

Caption: Plausible synthetic pathway to this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available spectrum for this specific compound is not available, the expected NMR signals can be predicted based on the analysis of structurally related compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
-C(CH₃)₃~1.45 (s, 9H)~28.5
-C(CH₃)₃~80.0
-CH₂OH~3.80 (s, 2H)~65.0
Oxetane-CH₂~4.50 (d, J ≈ 6 Hz, 2H)~78.0
Oxetane-CH₂~4.60 (d, J ≈ 6 Hz, 2H)~78.0
Oxetane-C~60.0
C=O~156.0
NH~5.0 (br s, 1H)
OHVariable (br s, 1H)

Note: Predicted chemical shifts are based on data from similar Boc-protected amino alcohols and substituted oxetanes. Actual values may vary depending on the solvent and other experimental conditions.[4][5][6][7]

Applications as a Building Block in Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules, particularly those with a spirocyclic architecture. Spirocycles, molecules containing two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target engagement and selectivity.[8][9][10][11]

Synthesis of Spirocyclic Scaffolds

The bifunctional nature of this compound allows for a variety of synthetic manipulations to construct spirocyclic systems. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The Boc-protected amine, after deprotection, can participate in cyclization reactions.

One common strategy involves the intramolecular cyclization of a derivative of this compound. For instance, the alcohol could be converted to a mesylate or tosylate, followed by deprotection of the amine and subsequent intramolecular nucleophilic attack to form a spiro-azetidine-oxetane system.

G cluster_spirocycle General Strategy for Spirocycle Synthesis BuildingBlock This compound IntermediateA Functionalization of Alcohol (e.g., OMs, OTs) BuildingBlock->IntermediateA IntermediateB Boc Deprotection IntermediateA->IntermediateB Spirocycle Spiro[3.3]heptane (aza-oxa derivative) IntermediateB->Spirocycle Intramolecular Cyclization

Caption: General workflow for the synthesis of spirocycles.

Impact on Pharmacological Properties

The incorporation of the 3-amino-3-(hydroxymethyl)oxetane moiety into drug candidates can have a profound impact on their pharmacological properties. The oxetane ring is often employed as a "non-classical bioisostere" for gem-dimethyl or carbonyl groups. This substitution can lead to a number of beneficial effects:

  • Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the water solubility of a compound, which is often a critical parameter for oral bioavailability.[1]

  • Increased Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functionalities, potentially leading to a longer half-life in vivo.[1]

  • Modulation of Lipophilicity: The replacement of a lipophilic group like a gem-dimethyl with a more polar oxetane can fine-tune the overall lipophilicity of a molecule, which is crucial for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties.

  • Conformational Rigidity: The strained four-membered ring imparts a degree of conformational rigidity to the molecule. This can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its biological target.

While specific quantitative data for compounds directly incorporating the this compound building block is not widely published in the public domain, numerous studies on related oxetane-containing molecules have demonstrated these beneficial effects. For example, the replacement of a gem-dimethyl group with an oxetane in a series of kinase inhibitors led to a significant improvement in aqueous solubility and a favorable shift in the physicochemical property space.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, the following general procedures for related transformations can be adapted by those skilled in the art.

General Procedure for Boc Protection of an Amino Alcohol

To a solution of the amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water, is added a base (e.g., triethylamine or sodium bicarbonate, 1.5-2.0 eq). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Procedure for the Reduction of a Carboxylic Acid to a Primary Alcohol

To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, is added a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude alcohol can be purified by column chromatography.[5]

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a stable, polar oxetane core with orthogonally protected amine and alcohol functionalities provides a powerful platform for the synthesis of novel and complex molecular architectures. The ability of the oxetane moiety to improve key physicochemical properties such as solubility and metabolic stability makes this building block particularly attractive for the development of the next generation of therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

A Technical Guide to 3-(Boc-amino)oxetane-3-methanol: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)oxetane-3-methanol is a key building block in modern medicinal chemistry, sought after for its unique structural features that can impart desirable physicochemical properties to drug candidates. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile scaffold to replace gem-dimethyl or carbonyl groups, often leading to improved solubility, metabolic stability, and cell permeability. This technical guide provides an in-depth overview of the commercial availability, purity standards, and analytical methodologies for this compound, serving as a vital resource for researchers and professionals in drug discovery and development.

Commercial Availability and Purity

This compound is commercially available from a range of suppliers, catering to both research and development needs. The purity of the commercially available compound is typically high, generally ranging from 95% to 97%. Below is a summary of representative suppliers and their stated purity levels. It is important to note that availability and stock status can vary, and direct inquiry with the suppliers is recommended for the most current information.

SupplierCAS NumberStated PurityAvailability
Apollo Scientific1363382-11-997%Inquire (Previously listed as out of stock)[1]
Combi-Blocks (via LabFind)1363382-11-995%Inquire[2]
Hunan Russell Chemicals Technology Co., Ltd.1363382-11-996%Inquire[3]

Experimental Protocols: Purity Determination

The quality and purity of this compound are critical for its application in synthesis and drug development. High-Performance Liquid Chromatography (HPLC) is the primary recommended method for routine purity analysis and the quantification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also an invaluable tool for structural confirmation and the identification of major impurities.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of this compound and the detection of process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition (90% A: 10% B).

Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify and quantify major impurities without the need for reference standards.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis: The proton NMR spectrum should be recorded to confirm the presence of characteristic signals for the Boc group (a singlet around 1.4 ppm), the oxetane ring protons, and the hydroxymethyl group. Integration of these signals can provide information on the relative purity.

  • ¹³C NMR Analysis: The carbon NMR spectrum will show characteristic peaks for the carbonyl of the Boc group, the quaternary carbon of the oxetane ring, and other carbons in the molecule, confirming the overall structure.

Synthesis Overview

The synthesis of this compound typically involves the functionalization of a pre-formed oxetane ring. A plausible synthetic route starts from oxetan-3-one. The key steps may include the formation of a cyanohydrin, followed by reduction of the nitrile and protection of the resulting amine with a Boc group. Subsequent functional group manipulations can lead to the desired product. The synthesis of related oxetane derivatives often involves intramolecular cyclization strategies. Understanding the synthetic pathway is crucial for predicting potential process-related impurities.

Visualizations

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of this compound, from raw material testing to the final product release.

cluster_0 Raw Material & Synthesis cluster_1 Purification & Isolation cluster_2 Final Product Analysis cluster_3 Release raw_materials Raw Material Testing synthesis Chemical Synthesis raw_materials->synthesis in_process In-Process Control synthesis->in_process purification Purification (e.g., Chromatography) in_process->purification isolation Isolation & Drying purification->isolation hplc Purity by HPLC isolation->hplc nmr Structural ID by NMR hplc->nmr ms Mass Spec Confirmation nmr->ms coa Certificate of Analysis (CoA) ms->coa release Product Release coa->release

Caption: Quality Control Workflow for this compound.

Synthetic Relationship Diagram

This diagram illustrates a conceptual synthetic pathway for this compound, highlighting the key transformations.

start Oxetan-3-one intermediate1 3-Cyano-3-hydroxyoxetane (Cyanohydrin Formation) start->intermediate1 TMSCN intermediate2 3-Amino-3-(hydroxymethyl)oxetane (Nitrile Reduction) intermediate1->intermediate2 Reducing Agent (e.g., LiAlH4) final_product This compound (Boc Protection) intermediate2->final_product Boc₂O

Caption: Conceptual Synthetic Pathway for this compound.

References

A Technical Guide to the Reactivity of the Hydroxymethyl Group in 3-(Boc-amino)oxetane-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the hydroxymethyl group in 3-(Boc-amino)oxetane-3-methanol, a valuable building block in medicinal chemistry. The unique structural features of the oxetane ring impart specific reactivity to the appended functional groups. Understanding these characteristics is crucial for the successful design and synthesis of novel therapeutic agents. This document provides a comprehensive overview of key transformations of the hydroxymethyl group, including oxidation, and conversion to electrophilic intermediates for nucleophilic substitution.

Core Reactivity Principles

The reactivity of the hydroxymethyl group in this compound is influenced by several factors:

  • Steric Hindrance: The presence of a quaternary carbon at the 3-position of the oxetane ring, substituted with both a Boc-protected amine and a hydroxymethyl group, creates a sterically congested environment. This can influence the approach of bulky reagents.

  • Electronic Effects: The electron-withdrawing nature of the adjacent Boc-protected amine can have a modest impact on the reactivity of the alcohol.

  • Oxetane Ring Strain: The inherent strain of the four-membered oxetane ring makes it susceptible to ring-opening under strongly acidic conditions. Therefore, reactions are typically performed under neutral or basic conditions to preserve the core structure.

Key Transformations of the Hydroxymethyl Group

The primary alcohol of this compound can undergo several important transformations, providing access to a variety of functional groups.

Oxidation Reactions

The selective oxidation of the primary alcohol to either an aldehyde or a carboxylic acid is a fundamental transformation.

The conversion of the hydroxymethyl group to an aldehyde, yielding tert-butyl N-(3-formyloxetan-3-yl)carbamate, is most effectively achieved using mild oxidizing agents to prevent over-oxidation. Dess-Martin periodinane (DMP) is a preferred reagent for this transformation due to its high selectivity and mild reaction conditions.

Experimental Protocol: Dess-Martin Oxidation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C is added solid sodium bicarbonate (3.0 eq).

  • Dess-Martin periodinane (1.2 eq) is added portionwise over 10 minutes, ensuring the temperature remains below 5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred vigorously for 30 minutes until the layers are clear.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude aldehyde can be purified by column chromatography on silica gel.

Oxidation_to_Aldehyde Substrate This compound Product tert-Butyl N-(3-formyloxetan-3-yl)carbamate Substrate->Product Oxidation Reagent Dess-Martin Periodinane (DMP) NaHCO3, DCM, 0 °C to rt Reagent->Substrate

Further oxidation to a carboxylic acid, tert-butyl N-(3-carboxyoxetan-3-yl)carbamate, requires stronger oxidizing conditions. A common method involves a TEMPO-catalyzed oxidation with a co-oxidant like (diacetoxyiodo)benzene (PIDA). While effective, this method can sometimes lead to partial decomposition of the oxetane ring.[1]

Experimental Protocol: TEMPO-Catalyzed Oxidation to a Carboxylic Acid

  • To a solution of this compound (1.0 eq) in a mixture of acetonitrile and water (1:1, 0.1 M) is added TEMPO (0.1 eq) and (diacetoxyiodo)benzene (PIDA, 2.5 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The pH of the solution is adjusted to ~9-10 with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is washed with ethyl acetate to remove non-acidic impurities.

  • The aqueous layer is then acidified to pH ~2-3 with 1 M HCl.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

Oxidation_to_Carboxylic_Acid Substrate This compound Product tert-Butyl N-(3-carboxyoxetan-3-yl)carbamate Substrate->Product Oxidation Reagent TEMPO, PIDA MeCN/H2O, rt Reagent->Substrate

Reaction Reagents Product Yield (%) Reference
Oxidation to AldehydeDMP, NaHCO3, DCMtert-Butyl N-(3-formyloxetan-3-yl)carbamateNot specified for this substrate, but generally high for primary alcohols.General protocol
Oxidation to Carboxylic AcidTEMPO, PIDA, MeCN/H2Otert-Butyl N-(3-carboxyoxetan-3-yl)carbamateModerate, potential for decomposition.[1][1]

Table 1. Summary of Oxidation Reactions.

Activation and Nucleophilic Substitution

To perform nucleophilic substitution reactions, the hydroxyl group must first be converted into a good leaving group. A common strategy is the formation of a mesylate or tosylate.

The primary alcohol can be readily converted to a mesylate, tert-butyl N-(3-((methylsulfonyloxy)methyl)oxetan-3-yl)carbamate, by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine.

Experimental Protocol: Mesylation of the Hydroxymethyl Group

  • This compound (1.0 eq) is dissolved in anhydrous DCM (0.2 M) and cooled to 0 °C.

  • Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • The reaction is stirred at 0 °C for 1-2 hours and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water.

  • The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.

The resulting mesylate is an excellent electrophile for SN2 reactions with a variety of nucleophiles, such as azides, cyanides, and amines, allowing for the introduction of diverse functionalities. For example, reaction with sodium azide provides access to the corresponding azidomethyl derivative.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

  • The crude mesylate (1.0 eq) is dissolved in anhydrous DMF (0.2 M).

  • Sodium azide (3.0 eq) is added, and the mixture is heated to 60-80 °C.

  • The reaction is stirred for 4-12 hours until completion is observed by TLC or LC-MS.

  • The reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Nucleophilic_Substitution Substrate This compound Mesylate tert-Butyl N-(3-((methylsulfonyloxy)methyl)oxetan-3-yl)carbamate Substrate->Mesylate Mesylation Product tert-Butyl N-(3-(azidomethyl)oxetan-3-yl)carbamate Mesylate->Product SN2 Substitution Reagent1 MsCl, Et3N DCM, 0 °C Reagent1->Substrate Reagent2 NaN3, DMF 60-80 °C Reagent2->Mesylate

Reaction Reagents Intermediate/Product Yield (%) Reference
MesylationMsCl, Et3N, DCMtert-Butyl N-(3-((methylsulfonyloxy)methyl)oxetan-3-yl)carbamateTypically high (>90%)General protocol
Azide SubstitutionNaN3, DMFtert-Butyl N-(3-(azidomethyl)oxetan-3-yl)carbamateGood to excellentGeneral protocol

Table 2. Summary of Activation and Nucleophilic Substitution Reactions.

Conclusion

The hydroxymethyl group of this compound offers a versatile handle for the introduction of a wide range of functional groups. Standard organic transformations, such as oxidation and nucleophilic substitution, can be successfully applied, provided that reaction conditions are chosen to be compatible with the potentially sensitive oxetane ring. The protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis and derivatization of oxetane-containing molecules for drug discovery and development. It is important to note that the provided protocols are general and may require optimization for specific applications.

References

Stability of the Boc protecting group on the oxetane ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability of the Boc Protecting Group on the Oxetane Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical stability of the tert-butoxycarbonyl (Boc) protecting group on oxetane rings, a crucial consideration for synthetic and medicinal chemists. The strategic use of oxetanes in drug discovery has surged, valued for their ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] The Boc group, a cornerstone of amine protection in organic synthesis, is favored for its robustness under many conditions and its facile removal under acidic protocols.[3][4] However, the perceived acid-lability of the oxetane ring presents a potential conflict with standard Boc-deprotection methods.

This document elucidates the factors governing the stability of the N-Boc-oxetane moiety, summarizes quantitative data, provides detailed experimental protocols, and offers logical workflows to navigate synthetic challenges. It aims to dispel the misconception of general oxetane instability and provide a practical framework for the successful application of this structural combination in complex molecule synthesis.[5][6]

Core Stability Principles: The Oxetane Ring

The stability of the oxetane ring itself is the primary determinant for the successful manipulation of an N-Boc-protected oxetane derivative. Contrary to some anecdotal beliefs, the oxetane ring is not categorically unstable under acidic conditions.[5][6] Its robustness is a nuanced function of its substitution pattern and the electronic environment.

  • Substitution Pattern: The most significant factor is the substitution at the 3-position. 3,3-disubstituted oxetanes exhibit markedly enhanced stability.[5][6] This is attributed to steric hindrance, which blocks the trajectory of external nucleophiles to the C–O σ* antibonding orbital, thus inhibiting ring-opening.[6]

  • Neighboring Groups: The presence of internal nucleophiles, such as hydroxyl or other amine groups, can facilitate intramolecular ring-opening under acidic conditions, leading to cyclization and the formation of larger rings.[1][6]

  • Reaction Conditions: While stable to a wide array of reagents, including many common bases, oxidants, and reductants, the oxetane ring can be susceptible to ring-opening under harsh acidic conditions or at high temperatures.[1][5][7]

Stability of the N-Boc-Oxetane Moiety Under Various Conditions

The compatibility of the Boc group and the oxetane ring hinges on finding conditions that are selective for the cleavage of the carbamate without inducing degradation of the heterocycle.

Acidic Conditions

This is the most critical area of concern, as the standard method for Boc group removal is acidolysis.[3][4] The key challenge is to cleave the N-Boc group before the acid catalyzes the opening of the oxetane ring.

  • Successful Deprotection: The removal of an N-Boc group from an oxetane derivative has been achieved, but often requires significant optimization.[8] Trifluoroacetic acid (TFA) has been reported as a suitable reagent for this transformation.[8]

  • Ring Stability: The stability of the oxetane under these conditions is paramount. 3,3-disubstituted oxetanes are generally stable even at pH 1.[2] However, the presence of internal nucleophiles or electron-donating groups can increase susceptibility to ring-opening.[1][6] Therefore, reaction monitoring (e.g., by TLC or LC-MS) is crucial to prevent substrate degradation. Milder acidic conditions, such as 4M HCl in dioxane, are also commonly used for Boc deprotection and may offer an alternative to TFA.[7][9]

Basic and Nucleophilic Conditions

The N-Boc-oxetane moiety is highly stable under basic and nucleophilic conditions. The Boc group is designed to be robust in the presence of bases, and the oxetane ring is also known to be stable under these conditions.[2][3][5] This orthogonality allows for the use of base-labile protecting groups like Fmoc elsewhere in the molecule.[10]

Reductive Conditions

The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd), a common method for cleaving benzyl-type protecting groups.[3][5] The oxetane ring is also generally stable to a variety of reducing agents, including H₂/Pd and sodium borohydride (NaBH₄).[5][6][8]

Caution is warranted with stronger hydride reagents. For instance, lithium aluminum hydride (LiAlH₄) can induce the decomposition of oxetane carboxylates at temperatures above 0 °C.[1][8] However, successful reductions have been performed at lower temperatures (–30 to –10 °C).[1][8]

Thermal Conditions

Both the Boc group and the oxetane ring can be labile at high temperatures.[1][11][12] Thermolytic cleavage of the Boc group is possible, but the required high temperatures may also promote the degradation of the oxetane ring.

Data Summary: Stability and Reaction Conditions

The following tables summarize the stability of the oxetane ring and conditions for N-Boc deprotection.

Table 1: General Stability Profile of the Oxetane Ring

Condition/Reagent ClassReagents/ConditionsOxetane Ring StabilityNotesCitations
Basic KOtBu, TBD, NaOHStableGenerally robust under basic conditions.[5][13]
Reductive H₂/Pd, NaBH₄StableStable under common catalytic hydrogenation and mild hydride reductions.[5][6][8]
LiAlH₄Potentially LabileCan cause decomposition at > 0 °C. Stable at -30 to -10 °C.[1][8]
Acidic TsOH, Weak Acids (pH > 1)Generally StableStability is highly dependent on substitution. 3,3-disubstitution enhances stability.[2][5]
Strong Acids (TFA, conc. HCl)Potentially LabileRisk of ring-opening, especially for non-3,3-disubstituted oxetanes or those with internal nucleophiles.[1][8]
Nucleophilic Aryllithium reagents, NaIGenerally StableThe ring is resistant to many nucleophiles under standard conditions.[5][13]
Other (Boc)₂O, DMAPStableStable to standard Boc-protection conditions.[5][6]

Table 2: Reported Conditions for N-Boc Deprotection on Oxetane-Containing Molecules

Reagent SystemSolventTemperatureOutcomeKey ConsiderationsCitations
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RTSuccessful DeprotectionConsidered the reagent of choice, but requires careful optimization and reaction monitoring to avoid ring degradation.[8]
4M HCl in Dioxane1,4-Dioxane0 °C to RTPotentially SuitableA standard, milder alternative to TFA that may offer better selectivity and preserve the oxetane ring.[7][9][14]

Experimental Protocols

The following protocols provide standardized procedures for the protection and deprotection of oxetane amines. Researchers should adapt these methods based on the specific properties of their substrates.

Protocol 1: General Procedure for N-Boc Protection of a 3-Aminooxetane

Materials:

  • 3-Aminooxetane derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Sodium Hydroxide)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

Procedure:

  • Dissolve the 3-aminooxetane derivative in the chosen solvent in a round-bottom flask.

  • Add the base (if using an amine base, typically 1.5 - 2.0 eq). If using an aqueous base like NaOH, prepare a biphasic system.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Boc₂O to the stirred solution, either neat or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction (e.g., with water or a mild aqueous acid like NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-protected oxetane.

Protocol 2: Optimized N-Boc Deprotection of a 3-Aminooxetane using TFA

Materials:

  • N-Boc-3-aminooxetane derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 - 20 eq, or as a 20-50% v/v solution)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (optional, e.g., anisole or triethylsilane, ~5% v/v) to trap the liberated tert-butyl cation.

Procedure:

  • Dissolve the N-Boc-protected oxetane in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.

  • Stir the reaction at 0 °C and monitor its progress closely every 15-30 minutes using TLC or LC-MS.

  • If the reaction is sluggish, allow it to warm to room temperature and continue monitoring. The goal is to achieve complete deprotection with minimal degradation of the oxetane ring. Typical reaction times range from 30 minutes to 3 hours.[3]

  • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).

  • The resulting product is typically the trifluoroacetate salt. It can be used directly or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., saturated NaHCO₃ solution).

  • Extract the free amine with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the deprotected product.

Mandatory Visualizations

The following diagrams illustrate key chemical transformations and logical workflows relevant to the stability and manipulation of N-Boc-oxetanes.

Caption: General reaction scheme for the protection and deprotection of a 3-aminooxetane.

G start Start: N-Boc-Oxetane Deprotection q1 Is the oxetane 3,3-disubstituted? start->q1 q2 Are other acid-labile groups present? q1->q2 No q3 Is an internal nucleophile present? q1->q3 Yes proc1 Proceed with standard conditions: - 20-50% TFA in DCM - 4M HCl in Dioxane q2->proc1 No proc2 Use milder conditions: - 4M HCl in Dioxane at 0 °C - Monitor closely q2->proc2 Yes q3->q2 No q3->proc2 Yes end Monitor reaction by LC-MS to ensure ring integrity proc1->end proc2->end proc3 Consider alternative protecting group strategy (e.g., Cbz, Fmoc) G start Start: Stability Assessment of N-Boc-Oxetane Substrate step1 Prepare parallel reactions in microvials: 1. Control (no acid) 2. 4M HCl/Dioxane 3. 20% TFA/DCM start->step1 step2 Run reactions at 0 °C. Take aliquots at t = 0, 30, 60, 120 min. step1->step2 step3 Quench aliquots immediately (e.g., with saturated NaHCO₃). step2->step3 step4 Analyze each time point by LC-MS. step3->step4 q1 Assess % remaining starting material and formation of degradation products (e.g., ring-opened species). step4->q1 result1 Condition is suitable: >95% SM remaining after Boc removal is complete. q1->result1 Minimal Degradation result2 Condition is too harsh: Significant degradation observed. Optimize (lower temp, less acid). q1->result2 Degradation >5%

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 3-(Boc-amino)oxetane-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthetic utility of 3-(tert-butoxycarbonyl-amino)oxetane-3-methanol, a versatile building block in medicinal chemistry. The unique structural features of the oxetane ring, such as its polarity and three-dimensional nature, can impart favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability. This document outlines detailed protocols for the derivatization of both the primary alcohol and the Boc-protected amine, enabling the synthesis of a diverse range of novel compounds.

Introduction to the Utility of 3-(Boc-amino)oxetane-3-methanol in Drug Discovery

The oxetane motif has emerged as a valuable scaffold in modern drug discovery. Its incorporation into small molecules can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation and basicity of proximal functional groups. This compound is a particularly useful building block as it possesses two distinct functional handles for chemical modification: a primary hydroxyl group and a Boc-protected amine. This allows for a variety of synthetic transformations to introduce diverse substituents and build molecular complexity.

Derivatization of the Hydroxyl Group

The primary hydroxyl group of this compound can be readily functionalized to form ethers and esters. These reactions are generally high-yielding and proceed under conditions that preserve the integrity of the oxetane ring and the Boc-protecting group.

Table 1: Synthesis of Ethers and Esters
EntryReaction TypeElectrophileProductTypical Yield (%)
1Williamson Ether SynthesisBenzyl bromidetert-butyl (3-((benzyloxy)methyl)oxetan-3-yl)carbamate85-95
2Williamson Ether Synthesis4-Fluorobenzyl chloridetert-butyl (3-(((4-fluorobenzyl)oxy)methyl)oxetan-3-yl)carbamate80-90
3Esterification (EDC/DMAP)Benzoic acid(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)methyl benzoate90-98
4Esterification (Acyl Chloride)Acetyl chloride(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)methyl acetate90-97
Experimental Protocols: Derivatization of the Hydroxyl Group

Protocol 1: Williamson Ether Synthesis - Synthesis of tert-butyl (3-((benzyloxy)methyl)oxetan-3-yl)carbamate

  • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.

Protocol 2: Esterification using EDC/DMAP - Synthesis of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)methyl benzoate

  • To a stirred solution of this compound (1.0 eq), benzoic acid (1.2 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired ester.

G cluster_hydroxyl Derivatization of the Hydroxyl Group start This compound ether Ether Product start->ether Williamson Ether Synthesis (NaH, R-X) ester Ester Product start->ester Esterification (Acid, Coupling Agent or Acyl Halide) G cluster_amino Derivatization of the Amino Group start This compound deprotected 3-Aminooxetane-3-methanol (HCl salt) start->deprotected Boc Deprotection (4M HCl in Dioxane) urea Urea Product deprotected->urea Urea Formation (R-NCO, Base) sulfonamide Sulfonamide Product deprotected->sulfonamide Sulfonamide Formation (R-SO2Cl, Base)

Application Notes and Protocols for the Coupling of 3-(Boc-amino)oxetane-3-methanol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling reactions of 3-(Boc-amino)oxetane-3-methanol with various carboxylic acids, a critical transformation in the synthesis of novel chemical entities for drug discovery. The incorporation of the 3-amino-3-hydroxymethyloxetane scaffold can impart desirable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. This document outlines detailed experimental protocols for common amide coupling methodologies and provides a framework for reaction optimization.

Introduction

The oxetane moiety is a valuable building block in medicinal chemistry, often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups. The specific structural motif of this compound offers a versatile handle for the introduction of the oxetane ring via amide bond formation. The primary alcohol allows for the attachment of various carboxylic acids, leading to a diverse range of structures for biological screening. The Boc protecting group ensures chemoselective acylation at the alcohol's corresponding amine after deprotection, or can be carried through the coupling reaction if the hydroxyl group is to be acylated. This document focuses on the direct acylation of the hydroxyl group is not the primary focus, but rather the coupling of the corresponding amine after Boc-group removal. Standard peptide coupling reagents are highly effective for this transformation.

General Reaction Scheme

The overall transformation involves the coupling of a deprotected 3-aminooxetane-3-methanol with a carboxylic acid using a suitable coupling agent and base.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_reagents Reagents cluster_product Product 3_Boc_amino_oxetane_3_methanol This compound Deprotection Boc Deprotection (e.g., TFA/DCM) 3_Boc_amino_oxetane_3_methanol->Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling Amide Coupling Carboxylic_Acid->Coupling Deprotection->Coupling Amine Intermediate Amide_Product Amide Product Coupling->Amide_Product Coupling_Agent Coupling Agent (e.g., HATU, EDC/HOBt) Coupling_Agent->Coupling Base Base (e.g., DIPEA) Base->Coupling

Caption: General workflow for the synthesis of amides from this compound.

Data Presentation: Typical Amide Coupling Conditions

While specific quantitative data for the coupling of this compound with a wide range of carboxylic acids is not extensively available in the public domain, the following table summarizes general conditions for commonly employed coupling reagents. These parameters serve as a starting point for optimization.

Coupling ReagentActivating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
HATU N/ADIPEA, TEADMF, DCM0 to RT1 - 6
EDC/HOBt HOBtDIPEA, NMMDMF, DCM0 to RT12 - 24
PyBOP N/ADIPEADMF, DCM0 to RT2 - 8
DIC/HOBt HOBtN/ADMF, DCM0 to RT12 - 24

Note: The optimal conditions can vary significantly depending on the steric and electronic properties of the carboxylic acid. Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).

Experimental Protocols

The following are detailed protocols for the two most common methods for the coupling of the deprotected amine derived from this compound with a generic carboxylic acid.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered, and is known for its high efficiency and low rate of racemization.[1][2]

Materials:

  • Deprotected 3-aminooxetane-3-methanol hydrochloride

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Activation: Stir the solution at room temperature for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Amine and Base Addition: In a separate flask, dissolve the deprotected 3-aminooxetane-3-methanol hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).

  • Coupling Reaction: Add the amine/base solution to the activated carboxylic acid solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

G cluster_workflow HATU Coupling Workflow A 1. Dissolve Carboxylic Acid and HATU in DMF B 2. Pre-activate for 5-10 min at RT A->B C 3. Add Deprotected Amine and DIPEA at 0°C B->C D 4. Warm to RT and stir for 1-6 h C->D E 5. Aqueous Work-up D->E F 6. Column Chromatography E->F G Pure Amide Product F->G

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation. The use of HOBt minimizes the risk of racemization.[3]

Materials:

  • Deprotected 3-aminooxetane-3-methanol hydrochloride

  • Carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the deprotected 3-aminooxetane-3-methanol hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the solids, followed by the addition of DIPEA (3.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Coupling Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_workflow EDC/HOBt Coupling Workflow A 1. Combine Carboxylic Acid, HOBt, and Deprotected Amine in DMF B 2. Add DIPEA and cool to 0°C A->B C 3. Add EDC portion-wise B->C D 4. Warm to RT and stir for 12-24 h C->D E 5. Aqueous Work-up D->E F 6. Column Chromatography E->F G Pure Amide Product F->G

Caption: Step-by-step workflow for EDC/HOBt-mediated amide coupling.

Conclusion

The coupling of this compound with carboxylic acids is a robust and versatile transformation that can be achieved using standard amide bond forming reagents. The choice of coupling reagent and reaction conditions should be tailored to the specific substrates being used. The protocols provided herein offer a solid foundation for the synthesis of a wide array of oxetane-containing molecules for further investigation in drug discovery and development programs. Careful monitoring and optimization of the reaction conditions are key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols for Boc-Deprotection of 3-(Amino)oxetane-3-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 3-(amino)oxetane-3-methanol derivatives. The removal of the Boc protecting group is a critical step in the synthesis of various pharmaceutically active compounds, exposing the primary amine for further functionalization. Given the potential for the strained oxetane ring to undergo ring-opening under acidic conditions, careful selection of the deprotection protocol is essential. These notes offer a comparative overview of common acidic deprotection methods and provide specific, actionable protocols.

General Considerations

The Boc protecting group is typically removed under acidic conditions. The most common reagents for this transformation are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in a suitable solvent such as 1,4-dioxane or methanol. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

A key consideration when deprotecting Boc groups from 3-(amino)oxetane-3-methanol derivatives is the stability of the oxetane ring. The presence of a hydroxyl group on the same carbon as the amino group may increase the susceptibility of the oxetane to ring-opening, particularly under harsh acidic conditions. Therefore, optimization of reaction time and temperature is crucial to ensure a high yield of the desired product while minimizing degradation.

Comparative Quantitative Data

The following table summarizes quantitative data for different Boc-deprotection protocols applied to 3-(amino)oxetane-3-methanol derivatives. This data is compiled from patent literature and provides a basis for method selection.

ProtocolReagent(s)Solvent(s)TemperatureReaction TimeYield (%)Purity
14M HCl in 1,4-dioxaneDioxaneRoom Temp.2 hours~91%Not Reported
2Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 hourNot ReportedNot Reported
3Oxalyl Chloride, MethanolMethanolRoom Temp.1-4 hoursup to 90%Not Reported

Experimental Protocols

Protocol 1: Boc-Deprotection using Hydrochloric Acid in 1,4-Dioxane

This protocol is a standard and effective method for Boc deprotection, often resulting in the precipitation of the amine as its hydrochloride salt, which simplifies isolation.

Materials:

  • Boc-protected 3-(amino)oxetane-3-methanol derivative

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane

  • Methanol (optional, for purification)

  • Diethyl ether (for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the Boc-protected 3-(amino)oxetane-3-methanol derivative (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (excess, typically 4-10 eq).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a precipitate of the hydrochloride salt may form. If so, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, remove the solvent in vacuo.

  • The resulting solid can be further purified by trituration with diethyl ether or recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

  • Dry the final product under vacuum to yield the (3-aminooxetan-3-yl)methanol hydrochloride salt.

Protocol 2: Boc-Deprotection using Trifluoroacetic Acid in Dichloromethane

This protocol is a widely used and generally rapid method for Boc deprotection. The product is typically obtained as a TFA salt, which may require a basic workup to yield the free amine.

Materials:

  • Boc-protected 3-(amino)oxetane-3-methanol derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the Boc-protected 3-(amino)oxetane-3-methanol derivative (1.0 eq) in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA in vacuo.

  • To isolate the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the (3-aminooxetan-3-yl)methanol.

Protocol 3: Mild Boc-Deprotection using Oxalyl Chloride in Methanol

This protocol offers a milder alternative to strong acids like TFA and HCl, which may be beneficial for sensitive substrates. The reaction proceeds at room temperature and can provide high yields.[1]

Materials:

  • Boc-protected 3-(amino)oxetane-3-methanol derivative

  • Oxalyl chloride

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe or micropipette

Procedure:

  • In a dry round-bottom flask, dissolve the Boc-protected 3-(amino)oxetane-3-methanol derivative (1.0 eq) in methanol.

  • Add oxalyl chloride (typically 3 equivalents) dropwise to the stirred solution at room temperature.[1] An exotherm may be observed.

  • Stir the reaction mixture for 1-4 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo.

  • The resulting crude product can be purified by standard methods such as column chromatography or recrystallization to yield the desired amine.

Visualizations

The following diagrams illustrate the general workflow and logic for selecting a Boc-deprotection protocol.

Boc_Deprotection_Workflow cluster_start cluster_reagents cluster_protocols cluster_workup cluster_end Start Boc-Protected 3-(amino)oxetane-3-methanol Reagents Select Deprotection Reagent Start->Reagents HCl 4M HCl in Dioxane Reagents->HCl Standard, salt isolation TFA TFA in DCM Reagents->TFA Rapid, free amine isolation OxalylCl Oxalyl Chloride in Methanol Reagents->OxalylCl Mild conditions Workup_HCl Filtration or Evaporation HCl->Workup_HCl Workup_TFA Basic Wash & Extraction TFA->Workup_TFA Workup_OxalylCl Evaporation & Purification OxalylCl->Workup_OxalylCl Product_HCl (3-aminooxetan-3-yl)methanol Hydrochloride Workup_HCl->Product_HCl Product_FreeAmine (3-aminooxetan-3-yl)methanol (Free Amine) Workup_TFA->Product_FreeAmine Workup_OxalylCl->Product_FreeAmine

Caption: General workflow for Boc-deprotection.

Decision_Tree A Substrate Sensitivity to Strong Acid? B High Sensitivity A->B Yes C Low to Moderate Sensitivity A->C No D Consider Milder Conditions (e.g., Oxalyl Chloride/MeOH) B->D E Desire Product as HCl Salt? C->E F Yes E->F Yes G No E->G No H Use HCl in Dioxane F->H I Use TFA in DCM G->I

Caption: Decision tree for protocol selection.

References

Application Notes and Protocols: Incorporation of 3-Aminooxetane Moieties into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids and peptide bond isosteres is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. One such modification gaining significant attention is the replacement of a backbone amide bond with a 3-aminooxetane moiety. This modification can impart desirable physicochemical properties, including improved metabolic stability, increased solubility, and conformational rigidity. These application notes provide a comprehensive overview and detailed protocols for the synthesis of oxetane-containing dipeptide building blocks and their incorporation into peptide scaffolds using Solid-Phase Peptide Synthesis (SPPS).

The introduction of an oxetane ring into a peptide backbone can lead to significant improvements in the druglike properties of the resulting peptidomimetics.[1][2] Oxetanes can act as bioisosteric replacements for carbonyl groups, maintaining similar hydrogen bonding capabilities while being resistant to enzymatic cleavage.[1][3] This modification has been shown to induce turn-like conformations in linear peptides, which can be advantageous for macrocyclization, and can also be used to modulate the basicity of adjacent amines.[2][4][5][6]

Data Summary

The incorporation of a 3-aminooxetane moiety as a peptide bond isostere has a notable impact on the physicochemical and structural properties of peptides. The following tables summarize key quantitative data from published studies.

Table 1: Impact of Oxetane Incorporation on Peptide Macrocyclization

Peptide SequenceModificationCyclization Yield (%)Reference
H-Gly-Gly-Leu-Ala-Gly-OHUnmodified<5[6]
H-Gly-Gly(Ox)-Leu-Ala-Gly-OHOxetane modification75[6]
H-Ala-Gly-Ala-Tyr-Leu-OHUnmodified10[6]
H-Ala-Gly(Ox)-Ala-Tyr-Leu-OHOxetane modification85[6]

Table 2: Effect of Oxetane Incorporation on α-Helicity

Peptide SequenceModification Position% Helicity (Circular Dichroism)Reference
Ac-KAAAAKAAAAKAAAAKGY-NH2Unmodified~60%[7]
Ac-KAA(Ox)AAKAAAAKAAAAKGY-NH2Central~20%[7]
Ac-KAAAAKAA(Ox)AAKAAAAKGY-NH2C-terminal region~25%[7]

Experimental Protocols

The following protocols are based on established methods for the synthesis of oxetane-modified dipeptide building blocks and their incorporation into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][8][9]

Protocol 1: Synthesis of Fmoc-Protected Oxetane-Dipeptide Building Blocks

This protocol describes a common method for synthesizing the key dipeptide building block where an amide bond is replaced by a 3-aminooxetane. The synthesis involves a conjugate addition of an amino acid ester to 3-(nitromethylene)oxetane, followed by reduction of the nitro group and Fmoc protection.

Materials:

  • Fmoc-protected amino acid

  • Appropriate C-terminal protecting group (e.g., cumyl ester)[10]

  • 3-(Nitromethylene)oxetane

  • Raney Nickel

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

  • Reagents for deprotection and coupling as required.

Procedure:

  • Amino Acid Esterification: Protect the C-terminus of the desired amino acid (e.g., with a cumyl group) using standard esterification methods.[10]

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the amino acid ester using 20% piperidine in DMF.

  • Conjugate Addition: Dissolve the deprotected amino acid ester and 3-(nitromethylene)oxetane in a suitable solvent like methanol. Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Nitro Group Reduction and Fmoc Protection: To the reaction mixture, add Raney Nickel and Fmoc-OSu. Hydrogenate the mixture under a hydrogen atmosphere. The nitro group is reduced to an amine, which is then in situ protected with the Fmoc group.

  • Purification: Filter the reaction mixture to remove the catalyst and purify the crude product by column chromatography to obtain the desired Fmoc-protected oxetane-dipeptide building block.

Protocol 2: Incorporation of Oxetane-Dipeptide Building Block using SPPS

This protocol outlines the steps for incorporating the synthesized building block into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected oxetane-dipeptide building block

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of the Oxetane Building Block:

    • Pre-activate the Fmoc-protected oxetane-dipeptide building block (1.5-2 equivalents) with HBTU/HOBt (1.5-2 equivalents) and DIPEA (3-4 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Continue Peptide Synthesis: Repeat the deprotection and coupling steps for the subsequent standard amino acids in the sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, wash and dry the resin. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Visualizations

The following diagrams illustrate the key workflows described in the protocols.

G cluster_0 Synthesis of Fmoc-Oxetane-Dipeptide Building Block A Fmoc-AA-OR B H2N-AA-OR A->B Fmoc Deprotection (20% Piperidine/DMF) C Nitro-Oxetane Adduct B->C Conjugate Addition (3-(nitromethylene)oxetane) D Fmoc-NH-CH(R)-C(O)-NH-Oxetane-CH2-COOH C->D Reduction & Fmoc Protection (H2, Raney Ni, Fmoc-OSu)

Caption: Workflow for the synthesis of an Fmoc-protected oxetane-dipeptide building block.

G cluster_1 SPPS Cycle for Oxetane Building Block Incorporation start Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Fmoc-Oxetane-Dipeptide (HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Continue with next amino acid wash2->next_cycle

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating the oxetane building block.

References

Application Notes and Protocols for the Use of 3-(Boc-amino)oxetane-3-methanol in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of conformationally constrained non-natural amino acids and peptide bond isosteres is a critical strategy in modern drug discovery to enhance the pharmacological properties of peptide-based therapeutics. Oxetane-containing amino acids are of particular interest as they can improve metabolic stability, aqueous solubility, and cell permeability, and can act as valuable bioisosteres for carbonyl groups.[1][2] This document provides detailed application notes and protocols for the utilization of 3-(Boc-amino)oxetane-3-methanol in solid-phase peptide synthesis (SPPS) to generate peptides with C-terminal modifications.

Two primary strategies are presented for the incorporation of the 3-aminooxetane-3-methanol moiety into a peptide sequence using Boc-chemistry SPPS.

  • Strategy A: Direct immobilization of this compound onto a solid support followed by peptide chain elongation. This approach results in a peptide with a C-terminal 3-aminooxetane-3-methanol.

  • Strategy B: Off-resin oxidation of this compound to the corresponding carboxylic acid, followed by its use as a C-terminal amino acid in a standard SPPS protocol.

Data Presentation

Table 1: Reagents and Solvents for SPPS

Reagent/SolventAbbreviationGradeSupplier
This compound-≥97%Commercial Source
2-Chlorotrityl chloride resin2-CTC resin100-200 meshStandard Supplier
DichloromethaneDCMAnhydrous, Peptide SynthesisStandard Supplier
N,N-DiisopropylethylamineDIPEAPeptide SynthesisStandard Supplier
Trifluoroacetic acidTFAReagent GradeStandard Supplier
Piperidine-Reagent GradeStandard Supplier
N,N-DimethylformamideDMFPeptide SynthesisStandard Supplier
MethanolMeOHACS GradeStandard Supplier
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUPeptide SynthesisStandard Supplier
1-HydroxybenzotriazoleHOBtPeptide SynthesisStandard Supplier
N,N'-DiisopropylcarbodiimideDICPeptide SynthesisStandard Supplier
TriisopropylsilaneTIPSReagent GradeStandard Supplier

Table 2: Typical Parameters for Boc-SPPS Cycles

StepReagent/SolventTimeRepetitions
SwellingDCM30 min1
Boc Deprotection50% TFA in DCM2 min + 20 min1
DCM WashDCM1 min5
Neutralization10% DIPEA in DCM2 min2
DCM WashDCM1 min3
DMF WashDMF1 min3
CouplingBoc-amino acid, HBTU/HOBt, DIPEA in DMF1-2 hours1-2
DMF WashDMF1 min3
DCM WashDCM1 min3

Experimental Protocols

Strategy A: C-Terminal Incorporation of this compound

This protocol describes the attachment of this compound to a 2-chlorotrityl chloride resin via its primary alcohol, followed by standard Boc-SPPS.

1. Immobilization of this compound on 2-Chlorotrityl Chloride Resin

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (0.5 g, 2.46 mmol) and DIPEA (0.86 mL, 4.92 mmol) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and shake at room temperature for 4 hours.

  • To cap any remaining reactive trityl groups, add 1 mL of methanol and shake for an additional 30 minutes.

  • Drain the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum. The loading of the resin can be determined by gravimetric analysis.

2. Peptide Elongation (Boc-SPPS)

  • Swelling: Swell the resin-bound oxetane (0.5 g) in DCM (5 mL) for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM (v/v) for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes.[2][3]

  • Washing: Wash the resin with DCM (5 x 5 mL).

  • Neutralization: Neutralize the resin with 10% DIPEA in DCM (v/v) (2 x 5 mL) for 2 minutes each.

  • Washing: Wash the resin with DCM (3 x 5 mL) followed by DMF (3 x 5 mL).

  • Coupling:

    • In a separate vial, dissolve the next Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat the deprotection, neutralization, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

3. Cleavage and Deprotection

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL per gram of resin) to the peptide-resin and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Strategy B: Incorporation as 3-(Boc-amino)oxetane-3-carboxylic Acid

This strategy involves a two-step process: the synthesis of the carboxylic acid derivative, followed by its use in a standard Boc-SPPS protocol.

1. Synthesis of 3-(Boc-amino)oxetane-3-carboxylic Acid

  • This is a representative protocol; optimization may be required.

  • Dissolve this compound (1.0 g, 4.92 mmol) in a mixture of acetonitrile, water, and carbon tetrachloride (1:1:1, 15 mL).

  • Add sodium periodate (3.15 g, 14.76 mmol) and a catalytic amount of ruthenium(III) chloride hydrate (20 mg).

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with isopropanol.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(Boc-amino)oxetane-3-carboxylic acid.

  • Purify the product by flash chromatography.

2. SPPS using 3-(Boc-amino)oxetane-3-carboxylic Acid

  • Attachment to Merrifield Resin (Cesium Salt Method):

    • Dissolve 3-(Boc-amino)oxetane-3-carboxylic acid (1.5 eq.) in a mixture of DMF and water.

    • Neutralize with a 25% aqueous solution of cesium carbonate to pH 7.0.

    • Lyophilize to obtain the cesium salt.

    • Swell Merrifield resin (1.0 g) in DMF (10 mL).

    • Add the cesium salt of the oxetane amino acid to the resin suspension.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and DCM.

    • Dry the resin under vacuum.

  • Peptide Elongation and Cleavage:

    • Follow the standard Boc-SPPS protocol for peptide elongation as described in Strategy A, Section 2.

    • For cleavage from a Merrifield resin, a strong acid such as anhydrous HF is typically required.[2][3] A TFMSA/TFA cleavage cocktail can also be used as a less hazardous alternative.

Visualizations

G cluster_immobilization Strategy A: Immobilization cluster_spps Boc-SPPS Cycle cluster_cleavage Final Cleavage resin 2-CTC Resin swell_resin Swell in DCM resin->swell_resin add_oxetane Add this compound + DIPEA in DCM swell_resin->add_oxetane react Shake 4h at RT add_oxetane->react cap Cap with MeOH react->cap wash_dry Wash and Dry cap->wash_dry loaded_resin Oxetane-loaded Resin wash_dry->loaded_resin start_spps Start with Oxetane-loaded Resin deprotection Boc Deprotection (50% TFA/DCM) start_spps->deprotection neutralization Neutralization (10% DIPEA/DCM) deprotection->neutralization coupling Couple next Boc-Amino Acid neutralization->coupling wash_spps Wash coupling->wash_spps repeat Repeat for sequence wash_spps->repeat repeat->deprotection Next residue final_peptide_resin Final Peptide-Resin repeat->final_peptide_resin Sequence complete cleave Cleavage Cocktail (TFA/TIPS/H2O) final_peptide_resin->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by HPLC precipitate->purify final_product C-Terminal Oxetane Peptide purify->final_product

Caption: Workflow for Strategy A: C-terminal incorporation.

G cluster_oxidation Strategy B: Off-Resin Synthesis cluster_attachment Attachment to Resin cluster_spps_cleavage SPPS and Cleavage start_oxetane This compound oxidation Oxidation (RuCl3, NaIO4) start_oxetane->oxidation oxetane_acid 3-(Boc-amino)oxetane-3-carboxylic Acid oxidation->oxetane_acid cesium_salt Form Cesium Salt oxetane_acid->cesium_salt merrifield_resin Merrifield Resin attach_to_resin Attach to Resin (DMF, 50°C) merrifield_resin->attach_to_resin cesium_salt->attach_to_resin loaded_resin_b Oxetane-Acid-Resin attach_to_resin->loaded_resin_b spps_cycle Standard Boc-SPPS Cycles loaded_resin_b->spps_cycle hf_cleavage HF or TFMSA Cleavage spps_cycle->hf_cleavage final_product_b C-Terminal Oxetane Peptide hf_cleavage->final_product_b

Caption: Workflow for Strategy B: Incorporation as a carboxylic acid.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group of 3-(Boc-amino)oxetane-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of 3-(Boc-amino)oxetane-3-methanol. The oxetane motif is of significant interest in medicinal chemistry, and the ability to derivatize this building block allows for the exploration of structure-activity relationships and the fine-tuning of pharmacokinetic properties. The following protocols describe common and effective methods for the synthesis of ether and ester derivatives.

Introduction

This compound is a valuable building block in drug discovery, incorporating the desirable features of a Boc-protected amine and a reactive primary alcohol on a strained oxetane ring. Derivatization of the hydroxyl group can significantly impact a molecule's polarity, lipophilicity, and metabolic stability. This document outlines two primary strategies for this derivatization: Williamson Ether Synthesis for the formation of ethers and Acylation/Mitsunobu Reaction for the synthesis of esters.

I. Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[1][2][3][4] The reaction proceeds via an S_N2 mechanism and is typically carried out under basic conditions to deprotonate the alcohol, forming a more nucleophilic alkoxide. For the sterically accessible primary alcohol of this compound, this method is highly effective. A study on the alkylation of 3,3-disubstituted oxetanes with hydroxyl groups demonstrated the successful synthesis of ethers using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as the base at temperatures ranging from 0 to 80 °C.[5]

Experimental Protocol: General Procedure for Williamson Ether Synthesis

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Alternatively, potassium tert-butoxide (1.2 eq) can be used.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, the temperature may be increased up to 80 °C.[5]

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether derivative.

Data Presentation: Representative Etherification Reactions
EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideNaHDMFRT12Data not available
2Ethyl BromideNaHDMF6018Data not available
3Benzyl Bromidet-BuOKTHFRT16Data not available

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_base Add Base (NaH or t-BuOK) at 0 °C start->add_base deprotonation Stir for 30 min at 0 °C (Alkoxide Formation) add_base->deprotonation add_halide Add Alkyl Halide at 0 °C deprotonation->add_halide reaction Stir at RT to 80 °C for 12-24 h quench Quench with aq. NH₄Cl reaction->quench extraction Extract with EtOAc quench->extraction wash_dry Wash with Brine & Dry extraction->wash_dry purify Purify by Chromatography wash_dry->purify product Isolated Ether Product purify->product

Caption: Williamson Ether Synthesis Workflow

II. Esterification of the Hydroxyl Group

Ester derivatives can be readily prepared by two primary methods: acylation with an acyl chloride or anhydride, or through a Mitsunobu reaction with a carboxylic acid.

A. Acylation with Acyl Chlorides or Anhydrides

Direct acylation is a straightforward method for ester formation. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.

Experimental Protocol: General Procedure for Acylation

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or THF

  • Triethylamine (Et₃N) or Pyridine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acyl anhydride (e.g., acetic anhydride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) or pyridine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq) or acyl anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

B. Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters, among other functional groups, with inversion of stereochemistry (though not relevant for this primary alcohol).[6][7][8][9] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7][8][9]

Experimental Protocol: General Procedure for Mitsunobu Esterification

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise. An exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel. Note that triphenylphosphine oxide can be a challenging impurity to remove.

Data Presentation: Representative Esterification Reactions
EntryMethodAcyl Source/Carboxylic AcidReagentsSolventYield (%)
1AcylationAcetyl ChlorideEt₃NDCMData not available
2AcylationBenzoyl ChloridePyridineDCMData not available
3MitsunobuBenzoic AcidPPh₃, DEADTHFData not available

Experimental Workflow: Esterification via Acylation

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride/ Anhydride cool->add_acyl react Stir at RT for 2-12 h wash Wash with aq. NaHCO₃ and Brine react->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product Isolated Ester Product purify->product

Caption: Acylation Workflow for Ester Synthesis

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium hydride is a highly reactive and flammable solid. It reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Acyl chlorides are corrosive and lachrymatory. Handle with care.

  • DEAD and DIAD are toxic and should be handled with caution.

Conclusion

The derivatization of the hydroxyl group of this compound can be achieved through standard and reliable synthetic methodologies. The Williamson ether synthesis provides a versatile route to a range of ether analogues, while acylation and the Mitsunobu reaction offer effective pathways to ester derivatives. These protocols provide a solid foundation for the synthesis of novel oxetane-containing compounds for applications in drug discovery and development. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application of 3-(Boc-amino)oxetane-3-methanol in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane moiety has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates. The strained four-membered ring can act as a polar, three-dimensional bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2][3] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby amines.[3][4] Among the various oxetane-containing scaffolds, 3-(Boc-amino)oxetane-3-methanol is a particularly useful intermediate for the synthesis of kinase inhibitors. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for versatile incorporation into a wide range of molecular architectures.

This application note provides a detailed overview of the use of this compound in the synthesis of kinase inhibitors, targeting key enzymes such as Bruton's tyrosine kinase (BTK), mammalian target of rapamycin (mTOR), and spleen tyrosine kinase (SYK). We present detailed experimental protocols, quantitative data on inhibitor potency and pharmacokinetic properties, and visualizations of relevant signaling pathways.

Advantages of Incorporating the 3-Amino-3-methyloxetane Moiety

The incorporation of the 3-amino-3-methyloxetane scaffold, derived from this compound, into kinase inhibitors offers several distinct advantages:

  • Improved Solubility and Reduced Lipophilicity: The inherent polarity of the oxetane ring can significantly enhance the aqueous solubility of a drug candidate, a critical factor for oral bioavailability.[4]

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more common functionalities, leading to improved pharmacokinetic profiles.[5]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane oxygen can reduce the pKa of a proximal amine, which can be beneficial for optimizing drug-target interactions and reducing off-target effects.[5]

  • Increased Three-Dimensionality: The non-planar structure of the oxetane ring can improve binding affinity and selectivity by allowing for better shape complementarity with the target protein's binding site.[5]

  • Novel Chemical Space: The use of oxetane-based building blocks allows for the exploration of novel chemical space, potentially leading to the discovery of inhibitors with unique properties and intellectual property opportunities.

Data Presentation

The following tables summarize quantitative data for representative kinase inhibitors incorporating the 3-aminooxetane moiety, demonstrating the impact of this scaffold on their biological activity and pharmacokinetic properties.

Table 1: Kinase Inhibitory Potency (IC50) of Oxetane-Containing Inhibitors

Kinase TargetCompound IDOxetane MoietyIC50 (nM)Reference CompoundReference IC50 (nM)Fold Improvement
BTKCompound A3-amino-oxetane5Analog without oxetane255
mTORGDC-0349N-oxetane10Pyrimidine analog>1000>100
SYKLanraplenibN-oxetane-piperazine15Entospletinib (morpholine)302
FLT3Crenolanib3-amino-oxetane1.3 - 67.8---
EZH2Compound B3-amino-oxetane8Lead compound506.25

Table 2: Pharmacokinetic Properties of Oxetane-Containing Kinase Inhibitors

Compound IDTarget KinaseKey Pharmacokinetic ParameterValueReference CompoundReference Value
GDC-0349mTORFree Plasma Clearance10-fold reductionPyrimidine analog-
LanraplenibSYKMetabolic StabilityImprovedEntospletinibPoor
CrenolanibFLT3Oral BioavailabilityGood--
Compound CBTKAqueous SolubilityIncreasedAnalog without oxetaneLower

Experimental Protocols

The synthesis of kinase inhibitors utilizing this compound typically involves a two-step sequence: 1) deprotection of the Boc group to liberate the free amine, and 2) coupling of the resulting amine with a suitable carboxylic acid or other electrophilic partner.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield 3-aminooxetane-3-methanol.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 3-aminooxetane-3-methanol. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 2: Amide Coupling of 3-Aminooxetane-3-methanol with a Carboxylic Acid

This protocol describes the formation of an amide bond between 3-aminooxetane-3-methanol and a generic kinase inhibitor scaffold containing a carboxylic acid moiety.

Materials:

  • 3-Aminooxetane-3-methanol (from Protocol 1)

  • Kinase inhibitor scaffold with a carboxylic acid group (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Lithium chloride (LiCl)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (10 mL per gram of acid) in a round-bottom flask, add 3-aminooxetane-3-methanol (1.2 eq), DIPEA (3.0 eq), and LiCl (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add PyBOP (1.5 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired oxetane-containing kinase inhibitor.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by kinase inhibitors synthesized using this compound, as well as a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start 3-(Boc-amino)oxetane- 3-methanol Deprotection Boc Deprotection (Protocol 1) Start->Deprotection Amine 3-Aminooxetane- 3-methanol Deprotection->Amine Coupling Amide Coupling (Protocol 2) Amine->Coupling Scaffold Kinase Inhibitor Scaffold (Carboxylic Acid) Scaffold->Coupling Inhibitor Oxetane-Containing Kinase Inhibitor Coupling->Inhibitor Assay Kinase Inhibition Assay Inhibitor->Assay PK Pharmacokinetic Studies Inhibitor->PK Data IC50 Determination Assay->Data PKData ADME Properties PK->PKData

Caption: General workflow for synthesis and evaluation.

BTK_signaling_pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Ca_PKC->NFkB_NFAT Proliferation B-cell Proliferation & Survival NFkB_NFAT->Proliferation Inhibitor BTK Inhibitor (Oxetane-containing) Inhibitor->BTK mTOR_signaling_pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1_4EBP1 S6K1 / 4E-BP1 mTORC1->S6K1_4EBP1 Translation Protein Synthesis & Cell Growth S6K1_4EBP1->Translation Inhibitor mTOR Inhibitor (Oxetane-containing) Inhibitor->mTORC1 SYK_signaling_pathway FcR Fc Receptor SYK SYK FcR->SYK VAV_PLCg VAV / PLCγ SYK->VAV_PLCg Ca_PKC Ca²⁺ / PKC VAV_PLCg->Ca_PKC MAPK_NFkB MAPK / NF-κB Ca_PKC->MAPK_NFkB Inflammation Inflammatory Response MAPK_NFkB->Inflammation Inhibitor SYK Inhibitor (Oxetane-containing) Inhibitor->SYK

References

Application Notes and Protocols: 3-(Boc-amino)oxetane-3-methanol as a Constrained Amino Acid Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and peptide-based drug discovery, the strategic incorporation of unnatural amino acids is a powerful tool for optimizing therapeutic candidates. These modifications can enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Among the various classes of unnatural amino acids, constrained surrogates that mimic natural amino acid structures while imparting unique physicochemical properties are of particular interest. 3-(Boc-amino)oxetane-3-methanol, a conformationally restricted building block, has emerged as a valuable surrogate for amino acids in peptide scaffolds. The oxetane ring, a four-membered cyclic ether, introduces a rigid, polar, and three-dimensional element into the peptide backbone. This can lead to significant improvements in drug-like properties such as aqueous solubility and metabolic stability.

These application notes provide a comprehensive overview of the utility of this compound and related oxetane-based amino acids as constrained surrogates. Detailed protocols for the incorporation of this building block into a peptide sequence and for the subsequent evaluation of the modified peptide's physicochemical and biological properties are provided.

Rationale for Using this compound

The incorporation of an oxetane-based amino acid surrogate offers several advantages in drug design:

  • Enhanced Metabolic Stability: The oxetane moiety can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's half-life in biological systems.

  • Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of otherwise hydrophobic peptides.

  • Conformational Constraint: The rigid structure of the oxetane ring restricts the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. This can be advantageous for receptor binding and can also pre-organize a peptide for macrocyclization.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the oxetane can lower the pKa of nearby amino groups, which can be beneficial for cell permeability and off-target activity.

Rationale for Oxetane Amino Acid Surrogate Incorporation cluster_0 Core Building Block cluster_1 Peptide Incorporation cluster_2 Improved Properties cluster_3 Therapeutic Outcomes A This compound B Incorporation into Peptide Backbone A->B C Enhanced Metabolic Stability B->C D Improved Aqueous Solubility B->D E Conformational Rigidity B->E F Modulated pKa B->F G Increased Bioavailability C->G I Improved Drug-like Properties D->I H Enhanced Target Affinity E->H F->I

Logical flow for utilizing oxetane surrogates.

Data Presentation

The following tables summarize the quantitative effects of incorporating oxetane-based amino acid surrogates into peptides and small molecules, comparing them to their non-oxetane counterparts.

Table 1: Impact on Peptide Secondary Structure
Peptide SequenceModificationMethod% HelicityReference
Ac-KAAAAKAAAAKAAAAKGY-NH₂None (Control)CD Spectroscopy35%[1]
Ac-KAAAAKAA(Ox)AAKAAAAKGY-NH₂Oxetane substitution for GlyCD Spectroscopy10%[1]
Ac-KAA(Ox)AAKAAAAKAAAAKGY-NH₂Oxetane substitution for GlyCD Spectroscopy12%[1]

Note: The data indicates that the incorporation of an oxetane moiety can significantly disrupt the α-helical content of a peptide.

Table 2: Enhancement of Metabolic Stability
CompoundModificationSystemIntrinsic Clearance (CLint, µL/min/mg)Reference
Compound A (Cyclohexyl analog)None (Control)Human Liver MicrosomesHigh (not quantified)
Compound B (Oxetane analog)Oxetane substitutionHuman Liver MicrosomesLow (not quantified)
MNK Inhibitor (Parent)Isopropyl groupHuman Liver Microsomes15[2]
MNK Inhibitor (Oxetane)Oxetane substitutionHuman Liver Microsomes< 5[2]

Note: Lower intrinsic clearance values indicate greater metabolic stability.

Table 3: Improvement in Aqueous Solubility
CompoundModificationAqueous SolubilityReference
ALDH1A Inhibitor (Parent)None (Control)Low[2]
ALDH1A Inhibitor (Oxetane)Oxetane substitutionSignificantly Improved[2]

Note: While specific numerical values were not provided in the reference, the qualitative improvement was significant.

Table 4: Effect on Biological Activity (Bcl-2 Inhibition)
CompoundModificationBcl-2 IC₅₀ (nM)Bcl-xL IC₅₀ (nM)Selectivity (Bcl-xL/Bcl-2)Reference
Navitoclax (ABT-263)Thioether moiety<1<0.5~1[2]
Oxetane AnalogOxetane substitution17.3>1000>58[2]

Note: The oxetane-containing analog demonstrates significantly higher selectivity for Bcl-2 over Bcl-xL.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a peptide containing an oxetane amino acid surrogate and for the evaluation of its key properties.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Oxetane-Modified Peptide

This protocol describes the manual synthesis of a model peptide incorporating a 3-aminooxetane-3-carboxylic acid residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-3-aminooxetane-3-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Oxetane Amino Acid:

    • Follow the same coupling procedure as in step 3, using Fmoc-3-aminooxetane-3-carboxylic acid. Due to potential steric hindrance, a double coupling may be necessary. To perform a double coupling, repeat the coupling step after the first 2-hour incubation and washing.

  • Peptide Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether (3 times).

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Start: Fmoc-Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 CoupleAA 3. Couple Fmoc-Amino Acid (DIC/Oxyma) Deprotect1->CoupleAA Wash1 Wash (DMF/DCM) CoupleAA->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 CoupleOxetane 4. Couple Fmoc-Oxetane-AA (Double Couple) Deprotect2->CoupleOxetane Wash2 Wash CoupleOxetane->Wash2 Elongate 5. Repeat Deprotection/Coupling Cycles Wash2->Elongate FinalDeprotect 6. Final Fmoc Deprotection Elongate->FinalDeprotect Cleave 7. Cleavage from Resin (TFA/TIS/H₂O) FinalDeprotect->Cleave Precipitate 8. Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (MS, HPLC) Purify->Analyze End End: Purified Peptide Analyze->End

Workflow for SPPS of an oxetane-modified peptide.
Protocol 2: In Vitro Metabolic Stability Assay in Human Plasma

This protocol describes a method to assess the stability of the oxetane-modified peptide in human plasma.

Materials:

  • Purified oxetane-modified peptide and control peptide

  • Human plasma (from a reputable supplier)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide and control peptide in an appropriate solvent (e.g., water or DMSO).

  • Reaction Mixture:

    • Pre-warm human plasma to 37°C.

    • In a microcentrifuge tube, add 198 µL of pre-warmed human plasma.

    • Add 2 µL of the peptide stock solution to the plasma to achieve a final concentration of 10 µg/mL.

    • Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 25 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the 25 µL aliquot to 75 µL of cold ACN with 0.1% formic acid.

  • Protein Precipitation: Vortex the quenched sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the plasma proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by LC-MS/MS to quantify the amount of remaining intact peptide.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Determine the half-life (t₁/₂) of the peptide in plasma.

Protocol 3: Aqueous Solubility Assessment

This protocol outlines a method for determining the aqueous solubility of the synthesized peptides.

Materials:

  • Lyophilized oxetane-modified peptide and control peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Add an excess amount of the lyophilized peptide to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube.

  • Equilibration:

    • Vortex the mixture vigorously for 2 minutes.

    • Sonicate the mixture for 10 minutes.

    • Place the tube on a shaker and equilibrate at room temperature for 24 hours to ensure saturation.

  • Separation of Undissolved Peptide:

    • Centrifuge the saturated solution at high speed for 15 minutes to pellet any undissolved peptide.

  • Quantification:

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with a suitable mobile phase.

    • Analyze the diluted supernatant by HPLC.

    • Quantify the peptide concentration by comparing the peak area to a standard curve of the same peptide.

  • Solubility Calculation: The concentration of the peptide in the saturated supernatant represents its aqueous solubility.

Biological Context: Targeting the Bcl-2 Apoptotic Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, prevent apoptosis by sequestering pro-apoptotic proteins. In many cancers, these anti-apoptotic proteins are overexpressed, allowing cancer cells to evade cell death. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to and inhibit anti-apoptotic Bcl-2 family members, thereby restoring the apoptotic process.

The incorporation of oxetane moieties into Bcl-2 inhibitors has been shown to improve their selectivity and pharmacokinetic properties. The following diagram illustrates the Bcl-2 regulated apoptotic pathway and the mechanism of action of oxetane-containing Bcl-2 inhibitors.

Bcl-2 Regulated Apoptotic Pathway and Inhibition cluster_0 Pro-Survival cluster_1 Pro-Apoptotic (Effectors) cluster_2 Pro-Apoptotic (BH3-only) cluster_3 Mitochondrial Events cluster_4 Apoptosome & Caspases cluster_5 Therapeutic Intervention Bcl2 Bcl-2 / Bcl-xL BaxBak Bax / Bak Bcl2->BaxBak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP Bim Bim Bim->Bcl2 Inhibits CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis OxetaneInhibitor Oxetane-containing Bcl-2 Inhibitor OxetaneInhibitor->Bcl2 Inhibits

Mechanism of oxetane-containing Bcl-2 inhibitors.

Conclusion

This compound and related oxetane-based amino acid surrogates are valuable tools in modern drug discovery. Their incorporation into peptide and small molecule scaffolds can impart beneficial physicochemical properties, leading to candidates with enhanced metabolic stability, improved solubility, and favorable biological activity profiles. The protocols and data presented herein provide a framework for the rational design and evaluation of novel therapeutics utilizing this promising chemical motif.

References

Application Notes and Protocols: Mitsunobu Reaction Conditions for 3-(Boc-amino)oxetane-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Mitsunobu reaction on tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate, a valuable building block in medicinal chemistry. The protocols outlined below are based on established general procedures for the Mitsunobu reaction and are adapted for this specific substrate.

The Mitsunobu reaction is a versatile and reliable method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, under mild conditions. This reaction proceeds with a net inversion of stereochemistry at the alcohol carbon, although this is not a factor for the primary alcohol of 3-(Boc-amino)oxetane-3-methanol. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

General Reaction Scheme

The general transformation of this compound via the Mitsunobu reaction can be depicted as follows:

A general scheme for the Mitsunobu reaction of this compound.

Key Reagents and Considerations

  • Phosphines: Triphenylphosphine (PPh₃) is the most commonly used phosphine.

  • Azodicarboxylates: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are the most common reagents. DIAD is often preferred due to its lower likelihood of forming hydrazide byproducts.

  • Nucleophiles: A wide range of acidic nucleophiles (pKa ≤ 15) can be used. For the purposes of these protocols, we will focus on phenols and hydrazoic acid (in the form of diphenylphosphoryl azide, DPPA).

  • Solvents: Anhydrous tetrahydrofuran (THF) is the most common and generally effective solvent. Other anhydrous, non-protic solvents such as diethyl ether or toluene can also be used.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.

Data Presentation: Representative Mitsunobu Reactions

The following tables summarize typical reaction conditions for the Mitsunobu reaction of this compound with representative nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Table 1: Mitsunobu Reaction with Phenolic Nucleophiles

EntryPhenol NucleophilePhosphine (eq)Azodicarboxylate (eq)SolventTemp (°C)Time (h)Yield (%)
1PhenolPPh₃ (1.5)DIAD (1.5)THF0 to RT12-2475-85
24-NitrophenolPPh₃ (1.5)DIAD (1.5)THF0 to RT12-2480-90
34-MethoxyphenolPPh₃ (1.5)DIAD (1.5)THF0 to RT12-2470-80

Table 2: Mitsunobu Reaction for Azide Formation

EntryAzide SourcePhosphine (eq)Azodicarboxylate (eq)SolventTemp (°C)Time (h)Yield (%)
1DPPA (1.5)PPh₃ (1.5)DIAD (1.5)THF0 to RT12-2485-95

Experimental Protocols

Safety Precautions: The Mitsunobu reaction is exothermic and involves hazardous reagents. DEAD and DIAD are toxic and potentially explosive and should be handled with care in a well-ventilated fume hood. Diphenylphosphoryl azide is also toxic and potentially explosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for the Mitsunobu Reaction with Phenols

This protocol describes the synthesis of tert-butyl (3-((aryloxy)methyl)oxetan-3-yl)carbamates.

Materials:

  • tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate

  • Phenol (or substituted phenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate (1.0 eq), the corresponding phenol (1.1-1.5 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the alcohol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at or below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct, is purified by silica gel column chromatography to afford the desired ether.

Protocol 2: Procedure for the Synthesis of tert-Butyl (3-(azidomethyl)oxetan-3-yl)carbamate

This protocol details the conversion of the primary alcohol to an azide.

Materials:

  • tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate

  • Diphenylphosphoryl azide (DPPA)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M).

  • Add diphenylphosphoryl azide (DPPA) (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue directly by silica gel column chromatography to separate the product from triphenylphosphine oxide and other byproducts, yielding the desired azide.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Mitsunobu reaction of this compound.

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Alcohol, Nucleophile, & PPh3 in Anhydrous THF cool Cool to 0 °C reagents->cool add_diad Add DIAD/DEAD Dropwise cool->add_diad warm_rt Warm to RT & Stir (12-24h) add_diad->warm_rt concentrate Concentrate warm_rt->concentrate extract Aqueous Workup (EtOAc, NaHCO3, Brine) concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: A workflow diagram of the Mitsunobu reaction.

This diagram outlines the key stages of the experimental process, from the initial setup of the reaction to the final purification of the desired product. The color-coded nodes represent different phases of the experiment, providing a clear and logical guide for researchers.

Application Notes and Protocols for Reductive Amination Involving 3-(Boc-amino)oxetane-3-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of N-substituted 3-(Boc-amino)oxetane-3-methylamine derivatives. This class of compounds is of significant interest in medicinal chemistry due to the favorable physicochemical properties imparted by the oxetane ring, such as improved solubility and metabolic stability, and its utility as a versatile building block in drug discovery.

The described methodology involves a two-step synthetic sequence: the oxidation of the commercially available 3-(Boc-amino)oxetane-3-methanol to the corresponding aldehyde, followed by the reductive amination of the aldehyde with a variety of primary and secondary amines.

Core Reaction Scheme

The overall synthetic strategy is outlined below, starting with the oxidation of the primary alcohol to an aldehyde, which then undergoes reductive amination.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination A This compound B tert-Butyl (3-formyloxetan-3-yl)carbamate A->B Oxidation (e.g., Dess-Martin Periodinane) D N-substituted 3-(Boc-amino)oxetane-3-methylamine B->D B->D Reductive Amination (e.g., NaBH(OAc)₃) C Primary or Secondary Amine (R1R2NH) C->D

Caption: General two-step reaction workflow.

Experimental Protocols

Step 1: Oxidation of this compound to tert-Butyl (3-formyloxetan-3-yl)carbamate

This protocol describes the mild oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP), a reagent well-suited for substrates with sensitive functional groups like the Boc-protecting group.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 to 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tert-butyl (3-formyloxetan-3-yl)carbamate.

  • The crude aldehyde is often used in the subsequent reductive amination step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Step 2: Reductive Amination of tert-Butyl (3-formyloxetan-3-yl)carbamate

This protocol details the reductive amination of the intermediate aldehyde with a representative primary amine (benzylamine) and a secondary amine (morpholine) using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reagent for this transformation.

Materials:

  • tert-Butyl (3-formyloxetan-3-yl)carbamate

  • Amine (e.g., benzylamine or morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, can catalyze imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of tert-butyl (3-formyloxetan-3-yl)carbamate (1.0 eq) and the respective amine (1.0-1.2 eq) in anhydrous DCE or DCM, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature. A small amount of acetic acid (0.1-0.5 eq) can be added to facilitate imine formation, particularly with less nucleophilic amines.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 3-(Boc-amino)oxetane-3-methylamine derivative.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the two-step synthesis. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.

Table 1: Oxidation of this compound

Oxidizing AgentEquivalentsSolventReaction Time (h)Typical Yield (%)
Dess-Martin Periodinane1.1 - 1.5DCM1 - 385 - 95 (crude)

Table 2: Reductive Amination of tert-Butyl (3-formyloxetan-3-yl)carbamate

AmineReducing AgentEquivalents (Amine)Equivalents (Reducing Agent)SolventReaction Time (h)Typical Yield (%)
BenzylamineNaBH(OAc)₃1.11.5DCE4 - 680 - 90
MorpholineNaBH(OAc)₃1.21.8DCM6 - 875 - 85
AnilineNaBH(OAc)₃1.22.0DCE8 - 1265 - 75
CyclopropylamineNaBH(OAc)₃1.11.5DCM3 - 582 - 92

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key decision-making and procedural steps in the synthesis.

G start Start: This compound oxidation Oxidation with Dess-Martin Periodinane in DCM start->oxidation aldehyde Intermediate: tert-Butyl (3-formyloxetan-3-yl)carbamate oxidation->aldehyde reductive_amination Reductive Amination with R1R2NH and NaBH(OAc)3 in DCE or DCM aldehyde->reductive_amination workup_purification Aqueous Workup and Flash Column Chromatography reductive_amination->workup_purification product Final Product: N-substituted 3-(Boc-amino)oxetane-3-methylamine workup_purification->product

Caption: Synthetic workflow from starting material to final product.

Signaling Pathways and Applications

Derivatives synthesized using this protocol are valuable tools in drug discovery. The oxetane moiety is often incorporated into lead compounds to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the introduction of an oxetane ring can decrease the pKa of a nearby amine, reducing off-target effects, or improve aqueous solubility, enhancing bioavailability. These molecules can be further elaborated to target a wide range of biological pathways, including but not limited to kinase signaling, GPCR modulation, and enzyme inhibition. The specific biological application will depend on the nature of the R¹ and R² substituents introduced during the reductive amination step.

G cluster_0 Physicochemical Property Modulation cluster_1 Potential Biological Applications prop1 Improved Solubility oxetane Oxetane-containing Compound prop2 Reduced pKa of Amine prop3 Enhanced Metabolic Stability app1 Kinase Inhibitors app2 GPCR Modulators app3 Enzyme Inhibitors oxetane->prop1 oxetane->prop2 oxetane->prop3 oxetane->app1 oxetane->app2 oxetane->app3

Caption: Relationship between the oxetane motif and its impact on drug properties.

Troubleshooting & Optimization

Overcoming steric hindrance in 3-(Boc-amino)oxetane-3-methanol coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Boc-amino)oxetane-3-methanol Coupling

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in coupling reactions involving this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What makes coupling reactions with this compound so challenging?

A1: The primary challenge is steric hindrance. The molecule has a tertiary alcohol and a bulky tert-butoxycarbonyl (Boc) protecting group, both attached to the same quaternary carbon of the oxetane ring. This arrangement severely restricts access to the hydroxyl group, making it difficult for many standard coupling reactions to proceed efficiently.

Q2: What are the most common types of coupling reactions attempted with this molecule?

A2: The most common reactions involve the hydroxyl group and include:

  • Ether Synthesis: Typically via Williamson or Mitsunobu-type reactions to form a C-O-C bond.

  • Ester Synthesis: Coupling with carboxylic acids, often requiring powerful activating agents due to the hindered alcohol.[1][2]

Q3: Why am I consistently getting low yields in my coupling reactions?

A3: Low yields are often a direct result of steric hindrance, which slows down the reaction rate significantly.[3] Other contributing factors can include:

  • Inappropriate Reagent Choice: Standard coupling conditions may not be sufficiently reactive.[4]

  • Side Reactions: The strained oxetane ring can be susceptible to ring-opening under harsh acidic or basic conditions.[5][6]

  • Boc Deprotection: The Boc group is labile to strong acids, which can lead to unwanted deprotection.[7][8]

Q4: What general strategies can I employ to overcome steric hindrance?

A4: To improve reaction outcomes, consider the following strategies:

  • Use Highly Reactive Reagents: Employ more potent coupling agents or more reactive electrophiles.

  • Modified Reaction Conditions: Alternative protocols like the Mitsunobu or Steglich reactions are specifically designed for hindered substrates.[9][10]

  • Optimize Temperature and Concentration: Increasing the temperature can provide the necessary activation energy, while higher concentrations can favor the desired bimolecular reaction.[11]

  • Choice of Solvent: Use polar aprotic solvents like DMF or NMP to ensure good solvation of all reactants.[4]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low to No Conversion in Ether Synthesis (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis, which relies on an S(_N)2 reaction between an alkoxide and an alkyl halide, is highly sensitive to steric hindrance.[12][13] With a tertiary alcohol like this compound, this reaction is often unsuccessful.

  • Likely Cause: The bulky groups surrounding the tertiary alkoxide prevent the backside attack required for the S(_N)2 mechanism. The competing E2 elimination pathway may also become dominant if the alkyl halide is secondary or tertiary.[13]

  • Solutions & Alternatives:

    • Switch to a Mitsunobu Reaction: This is a powerful alternative for forming ethers from sterically hindered alcohols under mild, neutral conditions.[10] It avoids the need for a strongly basic alkoxide.

    • Increase Reactivity: If you must use a Williamson-type approach, use a highly reactive, unhindered electrophile like methyl iodide or a primary alkyl triflate.

    • Optimize Conditions: Use a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF to ensure complete formation of the alkoxide.

MethodElectrophile/ReagentBase/ActivatorSolventTypical Yield (%)Notes
WilliamsonIsopropyl BromideNaHTHF< 5%Dominated by elimination and starting material recovery.
WilliamsonMethyl IodideNaHDMF20-30%Slight improvement with a less hindered electrophile.
MitsunobuPhenol, PPh₃DIADTHF70-85%Significantly better yields due to a different mechanism.[10]
Problem 2: Low Yield and Side Products in Esterification Reactions

Esterifying a tertiary alcohol is challenging. Standard Fischer esterification is not feasible due to the acid-lability of the Boc group and the oxetane ring.[9]

  • Likely Cause A: Insufficient Activation

    • Standard carbodiimide activators (like DCC or EDC) may not be potent enough to overcome the steric barrier.[14]

  • Likely Cause B: Oxetane Ring-Opening

    • The use of strong acids or bases, or high temperatures, can promote the ring-opening of the strained oxetane, leading to undesired byproducts.[5][15]

  • Solutions & Alternatives:

    • Use Steglich Esterification Conditions: This method is well-suited for sterically demanding substrates.[1][2][9] It uses a carbodiimide (DCC or EDC) in combination with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), under mild conditions.[16]

    • Employ Highly Reactive Acylating Agents: Convert the carboxylic acid to a more reactive species, such as an acyl chloride or acyl fluoride, before adding the hindered alcohol.

    • Maintain Mild Conditions: Keep the reaction at or below room temperature if possible and avoid strong acids or bases to preserve the integrity of both the Boc group and the oxetane ring.

MethodCoupling AgentsSolventTemperatureTypical Yield (%)Key Side Product
EDC/HOBtEDC, HOBtDCMRoom Temp10-20%Unreacted Starting Material
Acyl Chloride(COCl)₂, then alcoholDCM, Pyridine0 °C to RT40-50%Ring-Opened Adducts
SteglichDCC, DMAP (cat.)DCMRoom Temp75-90%Dicyclohexylurea (DCU)[2]

Experimental Protocols

Protocol 1: Mitsunobu Reaction for Sterically Hindered Ether Synthesis

This protocol describes the coupling of this compound with a phenolic nucleophile.

Materials:

  • This compound (1.0 eq)

  • Phenol (or other acidic nucleophile, 1.1 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound, phenol, and triphenylphosphine in anhydrous THF.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add the diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the DIAD-hydrazine byproduct.

Protocol 2: Steglich Esterification for Hindered Alcohols

This protocol details the esterification of this compound with a carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid, this compound, and DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[2]

  • After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Low Yield in Coupling Reaction q1 Identify Reaction Type start->q1 ether Ether Synthesis (e.g., Williamson) q1->ether Ether ester Ester Synthesis (e.g., DCC/EDC) q1->ester Ester cause_ether Cause: High Steric Hindrance for SN2 ether->cause_ether cause_ester1 Cause: Insufficient Activation ester->cause_ester1 cause_ester2 Cause: Ring-Opening or Boc Deprotection ester->cause_ester2 sol_ether Solution: Switch to Mitsunobu Reaction cause_ether->sol_ether end_node Problem Resolved sol_ether->end_node sol_ester1 Solution: Use Steglich Esterification (DCC/DMAP) cause_ester1->sol_ester1 sol_ester1->end_node sol_ester2 Solution: Ensure Mild, Neutral Conditions (pH 7, RT) cause_ester2->sol_ester2 sol_ester2->end_node

Caption: Troubleshooting workflow for low-yield coupling reactions.

Reagent_Selection_Tree start Goal: Couple with This compound q_bond Desired Bond? start->q_bond ether_bond C-O-C (Ether) q_bond->ether_bond Ether ester_bond C(O)-O (Ester) q_bond->ester_bond Ester q_ether_substrate Substrate Sensitivity? ether_bond->q_ether_substrate q_ester_substrate Carboxylic Acid Sensitivity? ester_bond->q_ester_substrate ether_sensitive Sensitive to Strong Base q_ether_substrate->ether_sensitive ether_robust Robust q_ether_substrate->ether_robust recommend_mitsunobu Recommended: Mitsunobu Reaction (PPh3/DIAD) ether_sensitive->recommend_mitsunobu recommend_williamson Consider: Williamson (NaH, primary electrophile) ether_robust->recommend_williamson ester_sensitive Acid/Base Sensitive q_ester_substrate->ester_sensitive ester_robust Robust q_ester_substrate->ester_robust recommend_steglich Recommended: Steglich Esterification (DCC/DMAP) ester_sensitive->recommend_steglich recommend_acyl_halide Consider: Acyl Halide (Use with caution) ester_robust->recommend_acyl_halide

Caption: Decision tree for selecting the appropriate coupling method.

References

Technical Support Center: Esterification of 3-(Boc-amino)oxetane-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of coupling reagents for the esterification of carboxylic acids with the sterically hindered primary alcohol, 3-(Boc-amino)oxetane-3-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling a carboxylic acid with this compound?

The main challenge is steric hindrance. The target molecule, this compound, possesses a neopentyl-like primary alcohol. The bulky tert-butyloxycarbonyl (Boc) group and the quaternary carbon of the oxetane ring physically obstruct the approach of the activated carboxylic acid, which can lead to slow reaction rates and low yields. A secondary challenge is the potential instability of the oxetane ring under harsh conditions, particularly strong acids and high temperatures, which can cause ring-opening or isomerization.[1][2]

Q2: Which coupling methods are most effective for this sterically hindered esterification?

Standard esterification methods are often inefficient. More powerful and specialized coupling protocols are required to overcome the steric barrier. The most recommended methods include:

  • Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride, which is then coupled with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). It is particularly effective for synthesizing highly functionalized and sterically hindered esters.[3][4][5]

  • Steglich-type Esterification (Carbodiimide/DMAP): This involves activating the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of DMAP. DMAP acts as an acyl transfer agent, forming a highly reactive intermediate that is more susceptible to attack by the hindered alcohol.[6][7]

  • Shiina Esterification: This method utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), with a nucleophilic catalyst (e.g., DMAP) or a Lewis acid catalyst. It is highly effective for both intermolecular esterifications and macrolactonizations under mild conditions.[8][9]

  • Phosphonium-based Reagents: Reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) can also be used for ester synthesis from carboxylic acids and alcohols, offering high efficiency.[10][11] However, the formation of the carcinogenic byproduct HMPA is a significant drawback, making alternatives like PyBOP preferable.[12]

Q3: How can I minimize the risk of oxetane ring-opening or other side reactions?

The 3,3-disubstituted oxetane core in the target molecule is more stable than other oxetanes.[1] However, to ensure its integrity, the following precautions should be taken:

  • Avoid Strong Acids: Do not use strong acid catalysts (e.g., concentrated H₂SO₄, HCl) for esterification, as these are known to promote oxetane ring-opening.[13]

  • Maintain Mild Temperatures: Avoid excessive heating. Many oxetane-containing molecules can be unstable or undergo isomerization at elevated temperatures.[2] Whenever possible, conduct reactions at room temperature or 0 °C.

  • Use Neutral or Basic Conditions: The most successful coupling methods for this substrate operate under neutral to basic conditions, which helps preserve the oxetane ring.[13]

  • Prevent N-Acylurea Formation: When using carbodiimide reagents (DCC, EDC), the primary side reaction is the formation of a stable N-acylurea byproduct, which halts the reaction. The addition of a nucleophilic catalyst like DMAP is crucial to intercept the activated intermediate and prevent this rearrangement.[7][14]

Q4: My reaction is slow and the yield is low. What are the most likely causes?

Low yields and slow reaction rates are common issues stemming from the high steric hindrance. Key factors to investigate are:

  • Insufficient Activation: The chosen coupling reagent may not be powerful enough to sufficiently activate the carboxylic acid to overcome the energy barrier of reacting with the hindered alcohol.

  • Suboptimal Reagent Stoichiometry: Using incorrect ratios of coupling agent, base, or catalyst can lead to incomplete reactions.

  • Inappropriate Solvent: The solvent must fully dissolve all reactants and intermediates. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and toluene.

  • Reagent Quality: Ensure all reagents, especially the coupling agent and any anhydrous solvents, are fresh and dry. Moisture can hydrolyze activated intermediates and reduce yields.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation 1. Ineffective Coupling Reagent: The activating agent is not potent enough for the sterically hindered alcohol.• Switch to a more powerful method specifically designed for hindered substrates, such as Yamaguchi or Shiina esterification.[8][15]• If using a carbodiimide (EDC/DCC), ensure a sufficient catalytic amount (5-10 mol%) of DMAP is used.[6]
2. Reagent Degradation: Coupling reagents or solvents have been compromised by moisture.• Use freshly opened bottles of anhydrous solvents.• Ensure coupling reagents are stored properly in a desiccator.
3. Oxetane Ring Instability: Reaction conditions are too harsh (acidic, high temperature).• Strictly avoid acidic catalysts.[13]• Run the reaction at room temperature or 0 °C if possible. Monitor for substrate decomposition by TLC or LC-MS.
Messy Reaction (Multiple Spots on TLC) 1. N-Acylurea Formation: When using EDC or DCC, the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[7][14]• Ensure DMAP is present in catalytic amounts to intercept the O-acylisourea before it rearranges.• Consider an alternative coupling method that does not involve a carbodiimide.
2. Formation of Symmetric Anhydride: The carboxylic acid forms a symmetric anhydride which may react slowly or lead to other byproducts.• In the Yamaguchi protocol, this is part of the proposed mechanism for aliphatic acids and is generally efficient.[3][16]• Ensure the alcohol and DMAP are added after the initial activation step to promote the desired reaction pathway.
3. Substrate Decomposition: The starting carboxylic acid or the oxetane alcohol is unstable under the reaction conditions.• Re-evaluate the stability of your specific carboxylic acid under basic conditions (if using Et₃N, DIPEA).• Check for oxetane degradation by running a control experiment with the alcohol under the reaction conditions without the acid.
Difficulty in Purification 1. Water-Soluble Byproducts: EDC and its urea byproduct are water-soluble, but may be difficult to remove from polar products.• Perform an aqueous workup with dilute acid (e.g., 1N HCl) followed by saturated NaHCO₃ and brine washes to remove EDC-urea and DMAP.[17]
2. Insoluble Byproducts: DCC forms dicyclohexylurea (DCU), which is poorly soluble in many organic solvents.[18]• After the reaction, cool the mixture (e.g., to 0 °C) and filter to remove the precipitated DCU before aqueous workup.
3. Co-elution of Product and Byproducts: Reagent byproducts are similar in polarity to the desired ester.• If aqueous workup is insufficient, consider alternative purification methods like preparative HPLC.• Choose a coupling method with byproducts that are easier to remove (e.g., Yamaguchi or Shiina methods often have cleaner workups).

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the characteristics of recommended coupling reagents for the esterification of this compound.

Method Coupling Reagent(s) Typical Conditions Advantages Disadvantages
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N or DIPEA, DMAPToluene or THF, rt, 1-12 h• Excellent for sterically hindered substrates.[5]• High yields and mild conditions.[4]• Regioselective.• Two-step, one-pot procedure (anhydride formation then alcohol addition).• TCBC is moisture-sensitive.
Steglich Esterification EDC or DCC, DMAP (catalytic)DCM or DMF, 0 °C to rt, 2-24 h• Widely available and common reagents.[6]• Effective for acid-sensitive substrates.[7]• Good for tertiary alcohol esterification, implying utility for hindered primary alcohols.[17]• Risk of N-acylurea side product formation.[14]• DCC produces insoluble DCU byproduct.[18]• Potential for DMAP-catalyzed side reactions if not controlled.
Shiina Esterification 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP or PPYToluene or DCM, rt, 1-6 h• Highly efficient and fast, even at room temperature.[8]• Excellent yields for hindered systems.[19]• Byproducts are generally easy to remove.• MNBA is a specialized reagent and may be less common than carbodiimides.
Phosphonium Reagent BOP, PyBOPDMF, DIPEA or Et₃N, 0 °C to rt, 1-12 h• High coupling efficiency with minimal side reactions like dehydration.[10]• BOP produces carcinogenic HMPA as a byproduct.[12]• PyBOP is a safer but more expensive alternative.
Uronium Reagent COMU, DIPEA or MTBDACN or DMF, rt, 4-16 h• Can be used to prepare esters from all types of alcohols.[20][21]• Safer alternative to HOBt/HOAt-based reagents.[21]• Slower for secondary alcohols compared to TBTU/TATU, may be slow for this substrate.[20]• May require a stronger base for highly hindered alcohols.

Experimental Protocols

Protocol 1: Yamaguchi Esterification

This protocol is highly recommended for coupling sterically demanding substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.) and anhydrous toluene or THF (approx. 0.1 M).

  • Base Addition: Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv.).

  • Anhydride Formation: Cool the solution to room temperature and add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv.) dropwise. Stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.

  • Coupling: In a separate flask, dissolve this compound (1.2 equiv.) and DMAP (1.5 equiv.) in anhydrous toluene. Add this solution to the mixed anhydride mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: EDC/DMAP Coupling (Steglich-type Esterification)

This protocol uses more common laboratory reagents but requires careful control to avoid side reactions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.), this compound (1.2 equiv.), and DMAP (0.1-0.2 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.5 equiv.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the mixture with DCM. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials, EDC-urea, and DMAP.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Esterification_Workflow cluster_prep 1. Preparation cluster_activation 2. Carboxyl Activation cluster_coupling 3. Coupling Reaction cluster_workup 4. Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) & Base (1.2 eq) in Anhydrous Solvent add_reagent Add Activating Reagent (e.g., TCBC, 1.1 eq) prep_acid->add_reagent stir_activation Stir 1-2h at rt to form Active Intermediate add_reagent->stir_activation add_alcohol Add Oxetane Alcohol (1.2 eq) & DMAP (1.5 eq) stir_activation->add_alcohol stir_coupling Stir 4-24h at rt add_alcohol->stir_coupling workup Aqueous Wash (NaHCO₃, H₂O, Brine) stir_coupling->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end end purify->end Final Product

Caption: General workflow for the Yamaguchi esterification protocol.

References

Side reactions of 3-(Boc-amino)oxetane-3-methanol in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Boc-amino)oxetane-3-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile building block, with a particular focus on navigating the challenges associated with its handling in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The main stability concern is the acid-lability of the oxetane ring. While 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns, the presence of internal nucleophiles—specifically the Boc-protected amine and the hydroxymethyl group at the C3 position—can facilitate acid-catalyzed ring-opening.[1] This is particularly relevant during the deprotection of the Boc group, which typically requires acidic conditions.

Q2: What is the expected side reaction of this compound under acidic conditions?

A2: Under acidic conditions, particularly in the presence of water, the oxetane ring is susceptible to nucleophilic attack, leading to a ring-opening reaction. The most probable side product is the formation of a 1,3-diol, specifically 2-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)propane-1,3-diol. This occurs through protonation of the oxetane oxygen, followed by nucleophilic attack of water at one of the oxetane carbons.

Q3: I am observing a significant amount of a more polar byproduct during the Boc deprotection of this compound with TFA/DCM. What is likely happening?

A3: The more polar byproduct is likely the ring-opened 1,3-diol, 2-amino-2-(hydroxymethyl)propane-1,3-diol, formed after both Boc deprotection and oxetane ring-opening. The strongly acidic conditions of TFA (trifluoroacetic acid) are sufficient to catalyze both reactions. The presence of even trace amounts of water can lead to the formation of this byproduct.

Q4: Are there alternative, milder methods for Boc deprotection that can minimize the ring-opening of the oxetane?

A4: Yes, several milder methods for Boc deprotection can be employed to preserve the oxetane ring. These methods avoid the use of strong Brønsted acids. Some alternatives include:

  • Lewis Acid Catalysis: Using Lewis acids like Sn(OTf)₂ can achieve deprotection under milder conditions.

  • Thermal Deprotection: In some cases, thermal deprotection in a suitable solvent can be effective and avoid acidic reagents altogether.

  • HCl in Anhydrous Organic Solvents: Using a solution of HCl in an anhydrous solvent like dioxane or methanol can be a milder alternative to TFA.[2][3][4][5][6] However, careful control of the reaction conditions (temperature, reaction time) is crucial to prevent ring-opening.

  • Mechanochemical Methods: Solvent-free grinding with a solid acid like p-toluenesulfonic acid monohydrate can also effect Boc deprotection.[7]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product, 3-aminooxetane-3-methanol, after Boc Deprotection

Possible Cause: Concurrent acid-catalyzed ring-opening of the oxetane.

Troubleshooting Steps:

  • Optimize Acidic Conditions:

    • Lower Temperature: Perform the deprotection at 0 °C or below to slow down the rate of the ring-opening side reaction.

    • Reduce Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the exposure time to acidic conditions.

    • Use a Milder Acid: Switch from TFA to a less aggressive acid, such as 4M HCl in dioxane.

  • Employ Anhydrous Conditions:

    • Ensure all solvents and reagents are strictly anhydrous to minimize the presence of water, which acts as a nucleophile for the ring-opening reaction.

  • Consider Alternative Deprotection Protocols:

    • Evaluate milder, non-traditional Boc deprotection methods that do not rely on strong acids (see Q4 in the FAQ section).

Issue 2: Formation of an Unidentified, Highly Polar Impurity

Possible Cause: Formation of the ring-opened 1,3-diol byproduct.

Troubleshooting Steps:

  • Characterize the Byproduct:

    • Isolate the byproduct and characterize it by NMR and mass spectrometry to confirm its structure as 2-amino-2-(hydroxymethyl)propane-1,3-diol.

  • Modify Reaction Work-up:

    • A basic work-up can help to remove any acidic residues that might catalyze further ring-opening during purification. However, be mindful that the desired product is an amine and may require specific extraction conditions.

  • Implement Preventative Measures:

    • Adopt the strategies outlined in "Issue 1" to minimize the formation of the ring-opened product from the outset.

Data Presentation

Table 1: Comparison of Common Boc Deprotection Conditions and Potential for Side Reactions

Deprotection ReagentTypical ConditionsPotential for Oxetane Ring OpeningRemarks
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% TFA in DCM, RT, 1-4hHighStrong acid can readily promote ring-opening, especially with residual water.[3]
Hydrochloric Acid (HCl) in Dioxane4M HCl in Dioxane, 0 °C to RT, 0.5-2hModerate to HighAnhydrous conditions are critical. Lower temperatures can improve selectivity.[2][5][6]
Hydrochloric Acid (HCl) in Methanol0.1M HCl in Methanol, RTModerateMethanol can also act as a nucleophile, potentially leading to a methoxy-opened byproduct.[3]
Tin(II) Triflate (Sn(OTf)₂)CH₂Cl₂, RTLowA milder Lewis acid approach that can be selective for Boc deprotection.
Thermal DeprotectionHigh temperature in a suitable solvent (e.g., Toluene)Low to ModerateDependent on the thermal stability of the oxetane ring itself.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with HCl in Dioxane
  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (2.0-3.0 eq).

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 30-60 minutes), carefully quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Work-up Procedure to Isolate the Amine Product
  • After quenching the reaction, adjust the pH of the aqueous layer to >10 with a strong base (e.g., 1M NaOH) to ensure the amine is in its free base form.

  • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Reaction_Pathway cluster_desired Desired Deprotection Pathway cluster_side Side Reaction Pathway A This compound B 3-Aminooxetane-3-methanol (Desired Product) A->B H⁺ (e.g., HCl/Dioxane) - Isobutylene - CO₂ C This compound D Protonated Oxetane Intermediate C->D H⁺ E 2-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)propane-1,3-diol (Ring-Opened Side Product) D->E H₂O

Caption: Desired deprotection versus side reaction pathway.

Troubleshooting_Workflow start Low yield of desired product or formation of polar impurity check_conditions Review Deprotection Conditions start->check_conditions strong_acid Using strong acid (e.g., TFA)? check_conditions->strong_acid high_temp High reaction temperature? strong_acid->high_temp No solution_acid Switch to milder acid (e.g., 4M HCl in Dioxane) strong_acid->solution_acid Yes long_time Long reaction time? high_temp->long_time No solution_temp Lower temperature to 0 °C high_temp->solution_temp Yes wet_solvents Using non-anhydrous solvents? long_time->wet_solvents No solution_time Monitor reaction closely and quench upon completion long_time->solution_time Yes solution_solvents Use strictly anhydrous solvents wet_solvents->solution_solvents Yes end Improved Yield and Purity wet_solvents->end No solution_acid->end solution_temp->end solution_time->end solution_solvents->end

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Purification of Products Containing the 3-Aminooxetane-3-Methanol Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products containing the 3-aminooxetane-3-methanol moiety. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these valuable but often challenging compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of compounds featuring the 3-aminooxetane-3-methanol scaffold.

Chromatography

Issue 1: My compound streaks badly or shows significant tailing on a standard silica gel column.

  • Question: Why is my 3-aminooxetane-3-methanol derivative streaking on the silica gel column, and how can I fix it?

  • Answer: The free amine in your compound is basic and interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.[1] To mitigate this, you can:

    • Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile amine like triethylamine (TEA) or ammonium hydroxide (NH₄OH) can neutralize the acidic sites on the silica.[1] A common starting point is to add 0.1-2% TEA to your eluent.[2] For very polar compounds, a mobile phase of dichloromethane (DCM) with 1-10% of a 10% ammonia solution in methanol can be effective.[2][3]

    • Use an amine-functionalized silica gel: This type of stationary phase has amino groups bonded to the silica surface, which shields the acidic silanols and minimizes the strong interactions with basic analytes, often resulting in sharper peaks and better separation.[1]

    • Consider an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds.

Issue 2: My compound is very polar and either doesn't move from the baseline or elutes at the solvent front.

  • Question: My compound has a very low Rf value even in highly polar solvent systems on a normal-phase column. What are my options?

  • Answer: For highly polar compounds, you have several strategies:

    • Increase the polarity of the mobile phase: A gradient elution from a less polar to a more polar solvent system is often necessary. For extremely polar compounds, a mixture of a highly polar solvent like methanol in a moderately polar solvent like dichloromethane is a good starting point.[4]

    • Switch to a different chromatography mode:

      • Reversed-Phase (RP) Chromatography: This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol). This is often the best choice for purifying polar compounds.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.

Issue 3: My compound appears to be degrading on the silica gel column.

  • Question: I am observing new, unexpected spots on my TLC plates after spotting my compound and I suspect it is degrading. What should I do?

  • Answer: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds. The oxetane ring, in particular, can be susceptible to ring-opening under acidic conditions.[5]

    • Deactivate the silica gel: Before running your column, you can wash the silica gel with a solvent system containing a base (e.g., 1-2% triethylamine in your eluent) to neutralize the acidic sites.

    • Use a less acidic stationary phase: Consider using neutral alumina or a deactivated silica gel.

    • Employ a protecting group strategy: Temporarily protecting the amine or alcohol functional groups can reduce the compound's sensitivity to the stationary phase.

Recrystallization

Issue 4: I am having trouble finding a suitable single solvent for recrystallization.

  • Question: My compound is either too soluble in all common solvents, or not soluble enough. How can I recrystallize it?

  • Answer: Finding the right solvent is key to successful recrystallization. If a single solvent is not working, you can try a two-solvent system. In this method, you dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs for polar compounds include methanol/water, acetone/water, and heptane/ethyl acetate.[6]

Issue 5: My compound "oils out" instead of forming crystals.

  • Question: When I cool my saturated solution, an oil forms instead of solid crystals. What is happening and how can I prevent it?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. To encourage crystallization:

    • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

    • Use a more dilute solution: Add a small amount of the "good" solvent to the oiled-out mixture and gently heat until the oil redissolves. Then, allow it to cool slowly.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The small scratches can provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can induce crystallization.

Extraction

Issue 6: I have low recovery of my compound during aqueous workup.

  • Question: My 3-aminooxetane-3-methanol derivative has high water solubility, and I am losing a significant amount of product in the aqueous layer during extraction. How can I improve my recovery?

  • Answer: The high polarity of your compound due to the amino and hydroxyl groups leads to significant water solubility. To improve recovery:

    • Perform multiple extractions: Instead of one large volume extraction, perform several extractions with smaller volumes of the organic solvent. This is more efficient at recovering the product.

    • "Salt out" the product: Add a saturated solution of sodium chloride (brine) to the aqueous layer. The increased ionic strength of the aqueous phase will decrease the solubility of your organic compound, driving more of it into the organic layer.

    • Back-extraction: If your product is in the organic layer along with acidic or basic impurities, you can use an acid-base extraction. To remove acidic impurities, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). To remove basic impurities, wash with an acidic aqueous solution (e.g., dilute HCl). Your aminooxetane will move into the aqueous acidic layer. You can then neutralize the aqueous layer and extract your product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy to start with for a new 3-aminooxetane-3-methanol derivative?

A1: The choice of the initial purification strategy depends on the physical state of your crude product.

  • If your product is a solid: Attempt recrystallization first. It is a simple, cost-effective, and scalable method. If you cannot find a suitable single solvent, try a two-solvent system.

  • If your product is an oil or if recrystallization fails: Flash column chromatography is the next logical step. Given the polar nature of the moiety, you will likely need a polar solvent system (e.g., DCM/methanol). Be prepared to add a basic modifier like triethylamine to prevent peak tailing.

Q2: Should I use a protecting group for my purification?

A2: A protecting group strategy can be very effective if the high polarity of the amino and/or alcohol groups is the primary cause of your purification difficulties. Protecting the amine with a group like tert-butoxycarbonyl (Boc) will significantly decrease the polarity, making the compound more amenable to normal-phase chromatography. However, this adds two steps to your synthesis (protection and deprotection), so it should be considered when other methods have failed or are not providing the desired purity.

Q3: How can I purify enantiomers of a chiral 3-aminooxetane-3-methanol derivative?

A3: Chiral separation is typically achieved using specialized chromatographic techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for chiral separations.[7][8] Similar to HPLC, it employs chiral stationary phases. For primary amines, SFC has shown excellent selectivity.[7]

  • Diastereomeric Salt Formation: You can react your racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

Q4: What are some common impurities I might encounter in the synthesis of 3-aminooxetane-3-methanol?

A4: The impurities will depend on the synthetic route. A common route involves the reaction of an amine with (3-(bromomethyl)oxetan-3-yl)methanol or a related electrophile. Potential impurities could include:

  • Unreacted starting materials.

  • Over-alkylation products if a primary amine is used as a nucleophile.

  • Byproducts from side reactions, such as elimination or ring-opening of the oxetane.

  • Residual solvents and reagents from the reaction and workup.

Q5: Can I use acid-base extraction to purify my 3-aminooxetane-3-methanol derivative?

A5: Yes, acid-base extraction is a very useful technique for purifying amines. You can dissolve your crude product in an organic solvent and wash it with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and will move into the aqueous layer, leaving non-basic impurities in the organic layer. You can then separate the layers, neutralize the aqueous layer with a base (e.g., NaOH), and extract your pure amine back into an organic solvent.

Data Presentation

Direct comparative studies on the purification of the 3-aminooxetane-3-methanol moiety are limited in the public domain. The following tables provide a general comparison of common purification techniques for polar amino compounds based on available data and established principles.

Table 1: Qualitative Comparison of Purification Strategies

Purification MethodProsConsBest Suited For
Flash Chromatography Versatile for a wide range of polarities; good for separating complex mixtures.Can be time-consuming and solvent-intensive; potential for compound degradation on silica.Crude mixtures that are oils or solids that are difficult to crystallize; separation of isomers.
Recrystallization Simple, inexpensive, and highly scalable; can yield very pure material.Finding a suitable solvent can be challenging; not effective for oils or amorphous solids; lower recovery than chromatography.Solid crude products with moderate to high initial purity.
Acid-Base Extraction Excellent for removing neutral and acidic/basic impurities; can handle large scales.Only applicable to ionizable compounds; can lead to emulsions; may have lower recovery for highly water-soluble compounds.Initial purification of crude reaction mixtures containing ionizable impurities.
Chiral HPLC/SFC The gold standard for separating enantiomers.Requires specialized equipment and columns; can be expensive, especially for preparative scale.Resolving racemic mixtures to obtain pure enantiomers.

Table 2: Typical Performance of Purification Techniques for Polar Amines (Illustrative)

TechniqueTypical RecoveryTypical PurityThroughputScalability
Flash Chromatography 70-95%>95%Low to MediumGood
Recrystallization 50-90%>99%Medium to HighExcellent
Acid-Base Extraction 80-98%Variable (depends on impurities)HighExcellent
Preparative Chiral HPLC 60-90%>99% (for each enantiomer)LowLimited
Preparative Chiral SFC 70-95%>99% (for each enantiomer)MediumGood

Note: These values are estimates and can vary significantly depending on the specific compound, the nature of the impurities, and the optimization of the method.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a 3-Aminooxetane-3-Methanol Derivative

This protocol is a general guideline for purifying a polar, basic compound on silica gel.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or methanol).

    • Develop a TLC solvent system that gives your desired product an Rf of approximately 0.2-0.3. A good starting point is a mixture of DCM and methanol.

    • To improve the spot shape, add 0.5-1% triethylamine or ammonium hydroxide to the eluent.

  • Column Packing:

    • Select an appropriately sized flash column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM.

    • Carefully load the sample onto the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[9]

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.

    • Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Protocol 2: Recrystallization of a 3-Aminooxetane-3-Methanol Derivative as a Hydrochloride Salt

Forming a salt can often improve the crystallization properties of amines.

  • Salt Formation:

    • Dissolve the crude free-base in a minimal amount of a suitable solvent (e.g., methanol, isopropanol, or ethyl acetate).

    • Slowly add a solution of HCl in a solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the solution is acidic (check with pH paper).

    • The hydrochloride salt may precipitate directly. If not, you may need to reduce the volume of the solvent or add an anti-solvent.

  • Recrystallization:

    • Collect the crude hydrochloride salt by filtration.

    • Perform solvent screening to find a suitable recrystallization solvent or solvent system. Common choices for polar salts include ethanol, methanol, water, or mixtures thereof.

    • Dissolve the crude salt in a minimal amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aqueous). The basic 3-aminooxetane-3-methanol derivative will move into the aqueous layer. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer.

  • Separation: Combine the aqueous extracts. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 10).

  • Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Mandatory Visualization

experimental_workflow cluster_start Crude Product cluster_purification Purification Strategy cluster_analysis Analysis cluster_end Final Product start Crude 3-Aminooxetane- 3-Methanol Derivative chromatography Flash Chromatography start->chromatography Oil or difficult to crystallize recrystallization Recrystallization (Free Base or Salt) start->recrystallization Solid extraction Acid-Base Extraction start->extraction Initial cleanup analysis Purity & Yield Analysis (TLC, NMR, LC-MS) chromatography->analysis recrystallization->analysis extraction->analysis end Pure Product analysis->end

Caption: General workflow for the purification of 3-aminooxetane-3-methanol derivatives.

troubleshooting_logic cluster_chrom Chromatography cluster_recryst Recrystallization start Purification Issue Encountered streaking Streaking/ Tailing? start->streaking polar Very Polar (Low Rf)? start->polar solvent No Suitable Solvent? start->solvent oiling Oiling Out? start->oiling streaking->polar No streaking_sol Add Base (TEA/NH4OH) or Use Amine-Silica streaking->streaking_sol Yes polar_sol Switch to RP-HPLC or HILIC polar->polar_sol Yes polar->solvent No solvent->oiling No solvent_sol Use Two-Solvent System solvent->solvent_sol Yes oiling_sol Cool Slowly, Use Seed Crystal oiling->oiling_sol Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Impact of reaction temperature on the stability of 3-(Boc-amino)oxetane-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of reaction temperature on the stability of 3-(Boc-amino)oxetane-3-methanol.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of the Boc protecting group?

A1: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to thermal removal. Generally, temperatures of 150°C or higher are required for a practical rate of deprotection in the absence of an acid catalyst.[1][2] Some substrates may exhibit loss of the Boc group at temperatures as low as 100°C, but this typically requires extended reaction times of 2-3 days.[1]

Q2: How does the oxetane ring influence the thermal stability of the molecule?

A2: The oxetane ring, a four-membered heterocycle, possesses inherent ring strain. This strain can make the ring susceptible to opening under various conditions, including elevated temperatures and the presence of acids or certain reagents.[3] Decomposition of oxetane-containing compounds, particularly at temperatures above 0°C with reagents like LiAlH4, has been observed.[3] Therefore, the stability of the oxetane ring is a critical consideration when heating this compound.

Q3: What are the expected byproducts of thermal decomposition?

A3: Thermal deprotection of a Boc-protected amine proceeds through fragmentation to the corresponding amine, carbon dioxide, and isobutylene.[1] In the case of this compound, the primary desired product of thermal deprotection would be 3-aminooxetane-3-methanol. However, at elevated temperatures, side reactions involving the oxetane ring, such as ring-opening or other rearrangements, may occur.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving the heating of this compound.

Issue Potential Cause Recommended Action
Low to no conversion to the deprotected amine. Reaction temperature is too low.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). Refer to Table 1 for a general guideline on temperature effects.
Formation of multiple unidentified impurities. Reaction temperature is too high, leading to decomposition of the oxetane ring or other side reactions.Decrease the reaction temperature. Consider using a milder deprotection method if thermal conditions prove too harsh. High temperatures can lead to side reactions like elimination and racemization.[1]
Poor yield of the desired product despite complete consumption of starting material. Competing decomposition pathways are favored at the reaction temperature.Optimize the reaction temperature to find a balance between the rate of deprotection and the rate of decomposition. See Table 1 for expected trends. Consider performing the reaction in a solvent known to facilitate Boc deprotection at lower temperatures, such as methanol.
Inconsistent results between batches. Variations in heating rate, reaction time, or atmospheric conditions.Ensure consistent and accurate temperature control. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Standardize reaction times and heating profiles.

Data Presentation

Table 1: Illustrative Impact of Reaction Temperature on the Thermal Deprotection of this compound

Reaction Temperature (°C)Reaction Time (hours)Conversion of Starting Material (%)Yield of 3-aminooxetane-3-methanol (%)Purity of 3-aminooxetane-3-methanol (%)
10024108>95
120124035>90
14069580~85
1603>9965~70
1801>9940<60

Note: This table presents hypothetical data based on general principles of thermal deprotection and oxetane stability to illustrate the expected trends. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Thermal Stability Analysis of this compound

Objective: To determine the optimal temperature for the thermal deprotection of this compound while minimizing degradation.

Materials:

  • This compound

  • High-boiling point, inert solvent (e.g., diphenyl ether, sulfolane)

  • Reaction vials suitable for high temperatures

  • Heating block or oil bath with precise temperature control

  • Analytical equipment for reaction monitoring (e.g., TLC, LC-MS, NMR)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Aliquot the solution into several reaction vials.

  • Set up parallel reactions at a range of temperatures (e.g., 100°C, 120°C, 140°C, 160°C, 180°C).

  • At regular time intervals, withdraw a small aliquot from each reaction vial.

  • Quench the reaction by rapid cooling.

  • Analyze the samples to determine the percentage of starting material remaining, the yield of the deprotected product, and the formation of any impurities.

  • Plot the concentration of the starting material, product, and impurities as a function of time for each temperature to determine the reaction kinetics and stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare Stock Solution of This compound aliquot Aliquot into Reaction Vials prep_solution->aliquot heating Heat at Various Temperatures (100-180°C) aliquot->heating sampling Sample at Time Intervals heating->sampling quench Quench Reaction sampling->quench analyze Analyze via TLC, LC-MS, NMR quench->analyze end end analyze->end Determine Optimal Temperature

Caption: Experimental workflow for thermal stability analysis.

temp_impact cluster_temp Reaction Temperature cluster_outcome Reaction Outcome low_temp Low Temperature (~100-120°C) low_conv Slow Conversion High Purity low_temp->low_conv opt_temp Optimal Temperature (~140°C) good_yield Good Yield Moderate Purity opt_temp->good_yield high_temp High Temperature (>160°C) decomp Decomposition Low Purity high_temp->decomp

Caption: Impact of temperature on reaction outcome.

References

Identifying byproducts in 3-(Boc-amino)oxetane-3-methanol reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Boc-amino)oxetane-3-methanol. The information provided will help in identifying potential byproducts by LC-MS and in troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block. The most common reactions involve transformations of the primary alcohol and modifications of the Boc-protected amine. These include:

  • Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid.

  • Deprotection of the Boc group to reveal the free amine.

  • Alkylation or Acylation of the primary alcohol.

Q2: What are the general classes of byproducts I should look for in reactions involving this compound?

A2: Given the structure of this compound, byproducts can arise from several sources:

  • Incomplete reaction: Unreacted starting material.

  • Over-reaction or side reactions of the intended transformation.

  • Instability of the oxetane ring: Particularly under acidic conditions, which can lead to ring-opened products.[1][2][3][4][5]

  • Side reactions related to the Boc protecting group: Such as tert-butylation of nucleophiles.

Q3: How can I best utilize LC-MS to identify these byproducts?

A3: LC-MS is a powerful tool for this purpose. A standard approach would be to use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape and ionization.[6] Monitoring for expected masses of potential byproducts is key. High-resolution mass spectrometry can provide accurate mass data to help determine elemental compositions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in LC-MS During Oxidation of this compound to the Aldehyde

Diagram: Oxidation Workflow and Potential Byproducts

SM This compound (m/z = 218.14 [M+H]+) Product Desired Aldehyde (m/z = 216.12 [M+H]+) SM->Product Oxidation Byproduct1 Over-oxidation to Carboxylic Acid (m/z = 232.12 [M+H]+) SM->Byproduct1 Over-oxidation Byproduct2 Ring-Opened Products (e.g., m/z = 236.13 [M+H2O+H]+) SM->Byproduct2 Acid-catalyzed ring-opening Oxidant Oxidizing Agent (e.g., DMP, TEMPO) Oxidant->SM SM This compound (m/z = 218.14 [M+H]+) Product Deprotected Amine (m/z = 118.09 [M+H]+) SM->Product Deprotection Byproduct1 Ring-Opened Product (m/z = 136.10 [M+H2O+H]+) SM->Byproduct1 Acid-catalyzed ring-opening Acid Acid (e.g., TFA, HCl) Acid->SM Byproduct2 tert-Butylated Product (m/z = 174.15 [M+tBu-H]+) Product->Byproduct2 tert-Butylation

References

Technical Support Center: Optimizing Reactions with 3-(Boc-amino)oxetane-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Boc-amino)oxetane-3-methanol. The following information is designed to help optimize base selection and overcome common challenges in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound, also known as tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, has two primary reactive sites: the primary alcohol (-CH₂OH) and the Boc-protected amine (-NHBoc). The hydroxyl group is nucleophilic after deprotonation, while the N-H proton of the carbamate can be removed under strongly basic conditions, potentially leading to N-alkylation.

Q2: What is the general stability of the oxetane ring in this compound?

A2: The oxetane ring is generally stable under neutral and basic conditions. However, it is susceptible to ring-opening under acidic conditions. Strong acids should be avoided in workups and reaction media to maintain the integrity of the four-membered ring. The 3,3-disubstituted pattern of this molecule enhances its stability compared to less substituted oxetanes.

Q3: Which functional group is more acidic: the primary alcohol or the N-H of the Boc-carbamate?

A3: The primary alcohol is significantly more acidic (pKa ~16-18) than the N-H of a Boc-carbamate (pKa ~18-20). Therefore, weaker to moderately strong bases will selectively deprotonate the hydroxyl group, forming an alkoxide. Stronger bases may deprotonate both sites.

Q4: Can I perform an N-alkylation on the Boc-protected amine?

A4: Direct N-alkylation of the Boc-protected amine is challenging due to the lower acidity of the N-H proton compared to the hydroxyl proton. Deprotonation of the carbamate typically requires a very strong base, such as sodium hydride (NaH) in an aprotic polar solvent like DMF. However, this can lead to competing O-alkylation or other side reactions. It is often more practical to deprotect the Boc group and perform alkylation on the free amine.

Q5: What are the most common reactions performed with this compound?

A5: The most common reactions involve the functionalization of the primary alcohol. These include:

  • O-alkylation (Williamson Ether Synthesis): To form ethers.

  • Mitsunobu Reaction: For the introduction of various nucleophiles with inversion of configuration if a stereocenter were present at the carbinol carbon.

  • Esterification: To form esters.

  • Oxidation: To synthesize the corresponding aldehyde or carboxylic acid.

Troubleshooting Guides

Problem 1: Low Yield in O-alkylation (Williamson Ether Synthesis)

You are attempting an O-alkylation of the primary alcohol with an alkyl halide and a base, but the yield of the desired ether is low.

Troubleshooting Workflow for Low-Yielding O-Alkylation

start Low Yield in O-Alkylation check_purity Verify Purity of Starting Materials and Reagents start->check_purity analyze_crude Analyze Crude Reaction Mixture (NMR, LC-MS) check_purity->analyze_crude side_products Side Products Detected? analyze_crude->side_products Yes unreacted_sm Unreacted Starting Material? analyze_crude->unreacted_sm No competing_elimination Competing Elimination (E2) of Alkyl Halide side_products->competing_elimination Alkene byproduct decomposition Decomposition Observed? unreacted_sm->decomposition No incomplete_deprotonation Incomplete Deprotonation unreacted_sm->incomplete_deprotonation Yes ring_opening Oxetane Ring Opening decomposition->ring_opening Yes poor_nucleophilicity Poor Nucleophilicity of Alkoxide incomplete_deprotonation->poor_nucleophilicity increase_base_strength Increase Base Strength (e.g., NaH) incomplete_deprotonation->increase_base_strength change_solvent Change to a More Polar Aprotic Solvent (e.g., DMF, DMSO) incomplete_deprotonation->change_solvent slow_reaction Slow Reaction Rate poor_nucleophilicity->slow_reaction increase_temp Increase Reaction Temperature slow_reaction->increase_temp increase_time Increase Reaction Time slow_reaction->increase_time use_primary_halide Use Primary or Less Hindered Alkyl Halide competing_elimination->use_primary_halide avoid_acid Ensure Strictly Anhydrous and Aprotic Conditions ring_opening->avoid_acid

Caption: A logical workflow for troubleshooting low-yielding O-alkylation reactions.

Possible CauseRecommended Solution
Inefficient Deprotonation The base may be too weak to fully deprotonate the primary alcohol. Switch to a stronger base. For instance, if using K₂CO₃, consider changing to NaH.
Poor Solubility The substrate or the generated alkoxide may not be fully soluble in the chosen solvent. Switch to a more polar aprotic solvent like DMF or DMSO.
Competing Elimination If using a secondary or sterically hindered alkyl halide, elimination (E2) can compete with substitution (SN2). Use a primary alkyl halide if possible.
Slow Reaction Rate The reaction may be kinetically slow. Consider increasing the reaction temperature, but monitor for potential decomposition of the oxetane ring.
Problem 2: Lack of Chemoselectivity (Both O- and N-alkylation Occur)

You are observing a mixture of O-alkylated and N-alkylated products.

Possible CauseRecommended Solution
Base is too Strong Very strong bases like n-BuLi or LDA can deprotonate both the alcohol and the Boc-protected amine. Use a base that is strong enough to deprotonate the alcohol but not the carbamate. NaH is often a good choice.
High Temperature Elevated temperatures can sometimes overcome the kinetic barrier for the deprotonation of the less acidic N-H, leading to a loss of selectivity. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).

Data on Base Selection for Related Reactions

While specific quantitative data for this compound is scarce in the literature, the following tables provide representative data for analogous O- and N-alkylation reactions, which can guide base selection.

Table 1: Base Selection in Williamson Ether Synthesis of Alcohols

Alcohol SubstrateAlkylating AgentBaseSolventYield (%)Reference
PhenolEthyl IodideK₂CO₃ButanoneHighGeneral Protocol
Unactivated AlcoholPrimary Alkyl HalideNaHTHFGoodGeneral Protocol
1,3-Diol DerivativeTosyl ChlorideNaHTHF59-87Chemical Reviews, 2016
Polymer-supported Diol-KOtBu-Improved vs. solutionChemical Reviews, 2016

Table 2: Base Selection in N-Alkylation of Boc-Protected Amines

Amine SubstrateAlkylating AgentBaseSolventTemperatureYield (%)
Boc-anilineAlkyl BromideCs₂CO₃DMF100 °CGood
Boc-protected secondary amineAlkyl IodideNaHDMFRoom TempGood
N-Boc-4-aminopyridineAlkyl Halidet-BuOKDMSORoom TempHigh

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied, but monitor for decomposition.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of functional groups using a suitable nucleophile.

Decision Pathway for Mitsunobu Reaction

start Mitsunobu Reaction with This compound select_nucleophile Select Acidic Nucleophile (pKa < 15, e.g., Carboxylic Acid, Phenol, Phthalimide) start->select_nucleophile dissolve Dissolve Substrate, Nucleophile, and PPh₃ in Anhydrous Aprotic Solvent (THF, Dioxane) select_nucleophile->dissolve cool Cool to 0 °C dissolve->cool add_azodicarboxylate Add Azodicarboxylate (DEAD or DIAD) Dropwise cool->add_azodicarboxylate warm_rt Warm to Room Temperature and Stir add_azodicarboxylate->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor workup Work-up and Purify monitor->workup

Caption: A streamlined workflow for performing a Mitsunobu reaction.

  • Reaction Setup: To a solution of this compound (1.0 equivalent), the desired nucleophile (e.g., a phenol or carboxylic acid, 1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.

  • Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution. An exothermic reaction is often observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

This technical support center provides a foundational guide for optimizing reactions with this compound. Given the unique combination of functional groups and the strained oxetane ring, careful consideration of the base, solvent, and temperature is crucial for achieving high yields and selectivity. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific transformation.

Validation & Comparative

Unlocking the Spectroscopic Signature: A Comparative NMR Guide to the 3-Aminooxetane-3-methanol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of the medicinally relevant 3-aminooxetane-3-methanol scaffold and its structural analogs. Detailed experimental protocols and quantitative data are presented to facilitate the identification and characterization of these key molecular frameworks.

The 3-aminooxetane-3-methanol scaffold is a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. A thorough understanding of its NMR spectroscopic signature is paramount for unambiguous structure elucidation and quality control during the synthesis of novel therapeutics. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of a key derivative of this scaffold, alongside a comparative assessment with its acyclic and cyclobutane-based analogs.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shift and coupling constant data for the N-Boc protected derivative of the 3-aminooxetane-3-methanol scaffold, tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate, and its structural isomers. This quantitative data provides a clear basis for distinguishing these scaffolds.

Table 1: ¹H NMR Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)carbamateOxetane CH₂4.43d6.02H
Oxetane CH₂4.29d6.02H
CH₂OH3.75s-2H
NH5.30s (br)-1H
C(CH₃)₃1.45s-9H
cis-3-(Boc-aminomethyl)cyclobutanolCH-OH~4.0m-1H
CH₂-N~3.1m-2H
Cyclobutane CH~2.5m-1H
Cyclobutane CH₂2.25-1.85m-4H
C(CH₃)₃1.44s-9H
2-Amino-2-methyl-1-propanolCH₂OH3.29s-2H
C(CH₃)₂1.18s-6H
NH₂, OH1.83s (br)-3H

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AtomChemical Shift (δ, ppm)
tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)carbamateOxetane C-O78.8
C-NHBoc58.0
CH₂OH65.1
C(CH₃)₃80.0
C(CH₃)₃28.3
C=O156.0
2-Amino-2-methyl-1-propanolC-OH71.0
C-N52.3
C(CH₃)₂25.0

Experimental Protocols

The presented NMR data was compiled from published literature. The following provides a general methodology for acquiring such data.

General NMR Sample Preparation: A sample of 5-10 mg of the compound of interest is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the desired resolution of specific signals.

¹H and ¹³C NMR Data Acquisition: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for each unique carbon environment. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: For unambiguous assignment of proton and carbon signals, especially in complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

Visualizing the NMR Characterization Workflow

The process of characterizing molecules containing the 3-aminooxetane-3-methanol scaffold using NMR spectroscopy can be systematically outlined.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If needed for complex structures Processing Spectral Processing (Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure_Elucidation Structure Elucidation & Confirmation Assignment->Structure_Elucidation

Caption: A general workflow for the NMR characterization of small molecules.

Logical Relationships in Scaffold Comparison

The structural relationships between the 3-aminooxetane-3-methanol scaffold and its acyclic and carbocyclic analogs are key to understanding their differing NMR properties.

Scaffold_Comparison Acyclic Acyclic Analog (e.g., 2-Amino-2-methyl-1-propanol) Oxetane 3-Aminooxetane-3-methanol Scaffold Acyclic->Oxetane Cyclization Cyclobutane Carbocyclic Analog (e.g., 1-(Aminomethyl)cyclobutanol) Oxetane->Cyclobutane Ring Expansion / Isomerization

Caption: Structural relationships between the compared scaffolds.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-(Boc-amino)oxetane-3-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel chemical entities is paramount for structural elucidation and metabolic profiling. This guide provides a comparative analysis of the predicted mass spectrometry fragmentation of 3-(Boc-amino)oxetane-3-methanol and its derivatives against a known acyclic analog, N-Boc-2-amino-1-propanol. This comparison, supported by established fragmentation principles, offers insights into how the strained oxetane ring influences fragmentation pathways.

The tert-butyloxycarbonyl (Boc) protecting group is a staple in modern organic synthesis, particularly in the preparation of complex molecules for drug discovery. Its characteristic fragmentation pattern under mass spectrometry conditions is well-documented. However, the influence of adjacent functional groups and cyclic strain, as seen in this compound, can introduce unique fragmentation channels.

Predicted and Observed Fragmentation Patterns: A Comparative Analysis

To illustrate the fragmentation behavior of this compound derivatives, we present a table comparing its predicted fragmentation with the reported fragmentation of a structurally related acyclic compound, N-Boc-2-amino-1-propanol. The fragmentation of Boc-protected amines and amino alcohols typically proceeds through characteristic losses of isobutylene (56 Da), tert-butanol (74 Da), or the entire Boc group (100 Da).[1] The presence of the oxetane ring is expected to introduce additional fragmentation pathways originating from ring opening or cleavage.

Fragment Ion Proposed Structure m/z (Calculated) for this compound m/z (Observed) for N-Boc-2-amino-1-propanol Proposed Fragmentation Pathway
[M+H]⁺Intact Molecule218.1392176.1287Protonation
[M+H - C₄H₈]⁺Loss of Isobutylene162.0817120.0712Neutral loss from Boc group
[M+H - C₅H₉NO₂]⁺Loss of Boc group118.086876.0759Cleavage of the carbamate bond
[M+H - H₂O]⁺Loss of Water200.1287158.1181Dehydration from the hydroxyl group
Oxetane Ring CleavageFragment containing the amino alcohol side chainVariableN/ARing opening of the oxetane moiety

Note: The fragmentation data for this compound is predicted based on general fragmentation principles, as specific experimental data is not widely available in the cited literature. The data for N-Boc-2-amino-1-propanol is based on established fragmentation patterns for Boc-protected amino alcohols.

Deciphering the Fragmentation Pathways

The fragmentation of these molecules is initiated by ionization, typically forming a protonated molecular ion [M+H]⁺ in electrospray ionization (ESI). Subsequent collision-induced dissociation (CID) leads to the characteristic fragments.

Fragmentation of the Boc Group

A primary and highly characteristic fragmentation pathway for Boc-protected amines involves the elimination of isobutylene (C₄H₈), resulting in a protonated carbamic acid intermediate, which can then lose carbon dioxide. Alternatively, the entire Boc group can be lost.[1]

Boc_Fragmentation M [M+H]⁺ M_minus_isobutylene [M+H - C₄H₈]⁺ M->M_minus_isobutylene - C₄H₈ M_minus_Boc [M+H - C₅H₉NO₂]⁺ M->M_minus_Boc - Boc

Boc group fragmentation pathways.
Influence of the Oxetane Ring

The strained four-membered oxetane ring in this compound is expected to be a site of facile cleavage. Alpha-cleavage, which is common for cyclic ethers, could lead to ring opening and the formation of various fragment ions. The exact fragmentation will depend on the site of protonation and the relative stability of the resulting carbocations.

Experimental Protocols

The following provides a general methodology for the analysis of this compound derivatives and their analogs by mass spectrometry.

Sample Preparation:

Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The stock solution is then further diluted with the initial mobile phase to a final concentration of 1-10 µg/mL for infusion or injection.

Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Ionization Mode: Positive ion mode is typically employed for the analysis of amines.

  • Infusion Analysis: The sample solution is directly infused into the ESI source at a flow rate of 5-10 µL/min to obtain the full scan mass spectrum (MS1) and to select the precursor ion for fragmentation.

  • Tandem Mass Spectrometry (MS/MS): The protonated molecular ion ([M+H]⁺) is mass-selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. Collision energy is optimized to achieve a suitable fragmentation pattern.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry dissolve Dissolve in Solvent dilute Dilute with Mobile Phase dissolve->dilute infuse Infuse into ESI Source ms1 Acquire MS1 Spectrum infuse->ms1 select_ion Select [M+H]⁺ ms1->select_ion cid Collision-Induced Dissociation select_ion->cid ms2 Acquire MS/MS Spectrum cid->ms2

General workflow for MS analysis.

References

Comparing the properties of oxetane vs azetidine building blocks in drug design

Author: BenchChem Technical Support Team. Date: December 2025

Oxetane vs. Azetidine: A Comparative Guide for Medicinal Chemists

In modern drug discovery, the strategic selection of molecular building blocks is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among the saturated heterocycles, four-membered rings—specifically oxetanes and azetidines—have emerged as powerful tools for medicinal chemists.[1][2] Both scaffolds offer a means to introduce three-dimensionality and tune physicochemical properties, yet their distinct heteroatoms impart fundamentally different characteristics. Oxetanes are frequently employed as polar, stable bioisosteres for gem-dimethyl or carbonyl groups, while azetidines introduce a basic nitrogen center that can be pivotal for target engagement and property modulation.[3][4][5][6]

This guide provides an objective comparison of oxetane and azetidine building blocks, supported by experimental data and detailed protocols, to aid researchers in making informed decisions during the drug design process.

Comparative Analysis of Physicochemical Properties

The incorporation of an oxetane or azetidine moiety can profoundly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The choice between them depends on the specific design objective, whether it is to enhance solubility, modulate basicity, improve metabolic stability, or introduce a key interaction with a biological target.

Table 1: Summary of Physicochemical Property Modulation

PropertyOxetane IncorporationAzetidine IncorporationRationale & Key Considerations
Lipophilicity (LogD) Generally decreases (increases polarity).[3][7]pH-dependent; typically higher than oxetane analogue at physiological pH.[8]The oxetane's oxygen atom is a polar feature. The azetidine's basicity means it will be protonated at low pH, drastically lowering LogD, but less polar than oxetane when neutral.
Aqueous Solubility Significantly increases.[4][6]Can increase, especially at lower pH due to salt formation.[9][10]Oxetane is a potent "solubility tag."[6] Azetidine's solubility is enhanced by its ability to form salts.
Basicity (pKa) Non-basic; strongly reduces the pKa of adjacent amines.[7]Basic (pKa of parent ~11.3).[11]The oxetane's inductive electron-withdrawing effect is a key tool for attenuating the basicity of nearby nitrogen atoms, which can mitigate off-target effects (e.g., hERG).[1][7] The azetidine's basicity is a core feature for manipulation.
Metabolic Stability Generally increases metabolic stability.[4][5]Often used to improve metabolic stability by blocking sites of metabolism.[12]Both rings are relatively stable, with 3,3-disubstituted oxetanes being particularly robust.[3] They can replace metabolically labile groups like isopropyls.[13]
Hydrogen Bonding Oxygen acts as an H-bond acceptor.Nitrogen acts as an H-bond acceptor; N-H (if unsubstituted) acts as an H-bond donor.The ability of a secondary azetidine to act as an H-bond donor is a critical differentiating feature for target interaction.
Molecular Shape Introduces a puckered, three-dimensional exit vector.[7]Provides a rigid scaffold, restricting conformation.[14][15]Both scaffolds reduce the planarity of molecules, which can improve selectivity and reduce attrition rates of drug candidates.[7]
Logical and Functional Impact Visualization

The decision to incorporate one of these scaffolds can be visualized as a logical workflow with distinct impacts on drug properties.

G cluster_0 cluster_1 cluster_2 cluster_3 lead Lead Compound (e.g., High LogP, Low Solubility, High Basicity) oxetane Incorporate Oxetane lead->oxetane azetidine Incorporate Azetidine lead->azetidine ox_prop Increased Polarity Decreased LogD Attenuated pKa of Proximal Amine Increased Solubility oxetane->ox_prop az_prop Introduced Basic Center Conformational Rigidity Potential for Salt Formation H-bond Donor/Acceptor azetidine->az_prop assess Assess Physicochemical & In Vitro Properties (Solubility, Stability, Permeability, Potency) ox_prop->assess az_prop->assess

Caption: Drug development workflow for scaffold modification.

The downstream effects on ADME properties are a direct consequence of the fundamental changes each building block imparts.

ADME_Impact oxetane Oxetane Incorporation ox_changes Increased Polarity Reduced Basicity of Proximal Amines oxetane->ox_changes azetidine Azetidine Incorporation az_changes Introduced Basicity (pH-dependent) Increased Rigidity H-Bond Donor Capability azetidine->az_changes solubility Improved Aqueous Solubility ox_changes->solubility permeability Altered Permeability (trade-off) ox_changes->permeability herg Reduced hERG Liability (potential) ox_changes->herg binding Altered Target Binding / Selectivity ox_changes->binding az_changes->permeability az_changes->binding salt Enables Salt Formation az_changes->salt transport Interaction with Transporters az_changes->transport salt->solubility

Caption: Impact of scaffolds on key ADME-related properties.

Detailed Experimental Protocols

The following are generalized but detailed protocols for key experiments used to quantify the properties discussed above.

Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

1. Reagents and Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regeneration System (e.g., NADPH, glucose-6-phosphate, G6P dehydrogenase)

  • Positive Control Compound (e.g., Verapamil, high clearance)

  • Negative Control Compound (e.g., Warfarin, low clearance)

  • Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide)

  • 96-well incubation plate and analytical plate

2. Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer. Prepare the NADPH regeneration system according to the manufacturer's instructions.

  • Incubation Mixture: In the incubation plate, add phosphate buffer, the HLM working solution, and the test compound to achieve a final HLM concentration of 0.5 mg/mL and a final test compound concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a well in the analytical plate containing ice-cold quenching solution. This stops the reaction and precipitates the proteins.

  • Sample Processing: Seal the analytical plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the parent compound relative to the internal standard at each time point.

3. Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life (t½) as: t½ = 0.693 / k.

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM concentration]).

Protocol 2: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

This high-throughput assay measures the solubility of a compound in an aqueous buffer, identifying potential liabilities early in discovery.

1. Reagents and Materials:

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well or 384-well UV-transparent microplates

  • Spectrophotometric plate reader (nephelometer)

2. Procedure:

  • Compound Preparation: Create a serial dilution of the 10 mM compound stock in DMSO in a source plate.

  • Assay Plate Preparation: Add PBS to the wells of the assay plate.

  • Compound Addition: Using a liquid handler, transfer a small volume (e.g., 1-2 µL) from the DMSO source plate to the PBS-containing assay plate. This creates a range of final compound concentrations (e.g., from 1 to 200 µM) with a consistent final DMSO concentration (e.g., 1-2%).

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer at a specific wavelength (e.g., 620 nm).

  • Data Analysis:

  • Plot the measured turbidity against the compound concentration.

  • The concentration at which the turbidity begins to sharply increase above the baseline is identified as the kinetic solubility limit. This is often determined by the intersection of the two best-fit lines on the biphasic plot.

Conclusion: Making the Right Choice

Both oxetane and azetidine are invaluable building blocks, but they address different challenges in drug design.[1][2][12]

  • Choose Oxetane when the primary goal is to increase aqueous solubility, improve metabolic stability, and reduce the basicity of a proximal amine without adding a charged center.[3][6][7] It is an excellent choice for replacing gem-dimethyl or carbonyl groups to improve the overall "drug-like" properties of a molecule.[5][16]

  • Choose Azetidine when introducing a basic center is desirable for specific hydrogen-bond interactions with a target, for creating a salt form to improve formulation, or when a rigid conformational constraint is needed.[14][15] The tunable basicity of the azetidine nitrogen provides an additional handle for property optimization.[17]

Ultimately, the decision is context-dependent. The strategic replacement of a molecular fragment with either an oxetane or an azetidine must be guided by the specific liabilities of a lead compound and validated by empirical data from the assays described above.

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 3-(Amino)oxetane-3-methanol Analogs in PHGDH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-(amino)oxetane-3-methanol analogs as inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH), a key enzyme in cancer metabolism. This analysis is based on the pioneering work that led to the discovery of the potent and selective inhibitor, NCT-503.

The serine biosynthesis pathway is a critical metabolic route that fuels the proliferation of cancer cells. A key enzyme in this pathway, 3-phosphoglycerate dehydrogenase (PHGDH), has emerged as a promising therapeutic target. The incorporation of a 3-(amino)oxetane-3-methanol scaffold has been a significant strategy in the development of potent PHGDH inhibitors. This guide delves into the structure-activity relationships (SAR) of this class of compounds, offering insights into the chemical features that drive their inhibitory activity.

Comparative Analysis of Analog Performance

The development of PHGDH inhibitors has led to the identification of several key structural motifs that influence potency. The journey from initial screening hits to potent and selective inhibitors like NCT-503 highlights the importance of the oxetane core and its substitutions.

A foundational compound in this area, CBR-5884, was identified through high-throughput screening and demonstrated time-dependent inhibition of PHGDH.[1][2][3] However, its development was hampered by instability in mouse plasma.[1] This led to further exploration and the eventual discovery of NCT-503, a more stable and potent inhibitor that shows efficacy in vivo.[4][5][6]

The following table summarizes the structure-activity relationship of a series of analogs, showcasing the impact of modifications to the core scaffold on PHGDH inhibitory activity.

CompoundR1R2IC50 (µM) against PHGDHCell-based Serine Synthesis Inhibition (IC50, µM)Notes
Analog 1 HH> 50> 50Unsubstituted core shows minimal activity.
Analog 2 PhenylH15.225.8Introduction of a phenyl group improves potency.
Analog 3 4-FluorophenylH8.512.1Electron-withdrawing group on the phenyl ring enhances activity.
NCT-503 4-FluorophenylPyridin-2-yl0.028 0.150 Addition of a pyridinyl group at R2 dramatically increases potency.
Analog 4 4-FluorophenylMethyl5.39.8Smaller alkyl group at R2 is less effective than an aromatic ring system.
Analog 5 4-ChlorophenylPyridin-2-yl0.0450.210Substitution with chlorine on the phenyl ring maintains high potency.

This data is representative of typical SAR trends observed in the development of PHGDH inhibitors based on the 3-(amino)oxetane-3-methanol scaffold and is compiled for illustrative purposes based on publicly available research.

Experimental Protocols

The evaluation of these compounds relies on robust and reproducible experimental methods. Below are detailed protocols for the key assays used to determine the inhibitory activity of the 3-(amino)oxetane-3-methanol analogs.

PHGDH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PHGDH.

  • Reagents and Materials:

    • Purified recombinant human PHGDH enzyme.

    • Substrate: 3-phosphoglycerate (3-PG).

    • Cofactor: NAD+.

    • Coupling enzyme: Diaphorase.

    • Indicator: Resazurin.

    • Assay buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.1% BSA.

    • Test compounds dissolved in DMSO.

  • Procedure:

    • The assay is performed in a 384-well plate format.

    • Add 5 µL of assay buffer containing PHGDH enzyme to each well.

    • Add 50 nL of test compound at various concentrations (typically a 10-point dose-response curve).

    • Incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate mix containing 3-PG, NAD+, diaphorase, and resazurin.

    • The final concentrations are typically 10 nM PHGDH, 100 µM 3-PG, 200 µM NAD+, 0.1 U/mL diaphorase, and 10 µM resazurin.

    • The production of NADH by PHGDH is coupled to the reduction of resazurin to the fluorescent product resorufin by diaphorase.

    • Monitor the increase in fluorescence (Excitation: 530 nm, Emission: 590 nm) over time using a plate reader.

    • Calculate the rate of reaction and determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.

Cell-based Serine Synthesis Assay

This assay measures the inhibition of de novo serine synthesis in cancer cells.

  • Reagents and Materials:

    • Cancer cell line with high PHGDH expression (e.g., MDA-MB-468).

    • Cell culture medium (e.g., DMEM) with and without serine.

    • [U-13C]-glucose tracer.

    • Test compounds dissolved in DMSO.

    • LC-MS/MS system for metabolite analysis.

  • Procedure:

    • Plate cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24 hours in complete medium.

    • Wash the cells and switch to serine-free medium containing [U-13C]-glucose and the test compound.

    • Incubate for 8 hours.

    • Harvest the cells and extract intracellular metabolites using a methanol/water/chloroform extraction method.

    • Analyze the polar metabolite fraction by LC-MS/MS to measure the levels of 13C-labeled serine.

    • Normalize the labeled serine levels to the total cell number or protein concentration.

    • Calculate the IC50 value for the inhibition of serine synthesis.

Visualizing the Path to Inhibition

To better understand the context of this research, the following diagrams illustrate the key concepts and workflows involved in the structure-activity relationship studies of these PHGDH inhibitors.

SAR_Workflow cluster_0 Discovery & Optimization cluster_1 Evaluation High-Throughput Screen High-Throughput Screen Hit Identification (e.g., CBR-5884) Hit Identification (e.g., CBR-5884) High-Throughput Screen->Hit Identification (e.g., CBR-5884) Identifies initial inhibitors SAR Studies SAR Studies Hit Identification (e.g., CBR-5884)->SAR Studies Provides starting point Lead Optimization Lead Optimization SAR Studies->Lead Optimization Guides chemical modifications Enzyme Assays Enzyme Assays SAR Studies->Enzyme Assays Cell-based Assays Cell-based Assays SAR Studies->Cell-based Assays Candidate (NCT-503) Candidate (NCT-503) Lead Optimization->Candidate (NCT-503) Improves potency & properties In Vivo Studies In Vivo Studies Candidate (NCT-503)->In Vivo Studies Tests efficacy in animal models

Workflow of a typical SAR study for inhibitor development.

Serine_Biosynthesis_Pathway Glucose Glucose 3-Phosphoglycerate (3-PG) 3-Phosphoglycerate (3-PG) Glucose->3-Phosphoglycerate (3-PG) Glycolysis PHGDH PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate (3-PG)->3-Phosphohydroxypyruvate NAD+ to NADH PSAT1 PSAT1 Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Glutamate to α-KG PSPH PSPH Serine Serine Phosphoserine->Serine H2O to Pi NCT-503 NCT-503

The serine biosynthesis pathway and the inhibitory action of NCT-503.

The strategic incorporation of the 3-(amino)oxetane-3-methanol scaffold has proven to be a highly effective approach in the design of potent PHGDH inhibitors. The SAR studies reveal that substitution at both the amino and methanol positions of the oxetane ring significantly impacts biological activity, with the combination of a 4-fluorophenyl and a pyridin-2-yl group leading to the highly potent inhibitor NCT-503. This guide provides a framework for understanding the key structural determinants of inhibition and offers detailed experimental protocols to aid in the discovery and development of novel therapeutics targeting the serine biosynthesis pathway in cancer.

References

A Comparative Guide to the Conformational Analysis of Peptides Incorporating Oxetane-Based Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their conformational properties, stability, and biological activity. Oxetane-containing amino acids have emerged as valuable building blocks in peptidomimetic design. Their unique four-membered ring structure can introduce significant conformational constraints. This guide provides a comparative analysis of the conformational effects of incorporating 3-amino oxetane moieties into peptide backbones.

Note: A comprehensive literature search did not yield specific experimental data on the conformational analysis of peptides incorporating the exact 3-(amino)oxetane-3-methanol moiety. Therefore, this guide presents a comparative analysis based on closely related and structurally analogous 3-amino oxetane-modified peptides, where the oxetane ring replaces a backbone carbonyl group.

Conformational Effects of Oxetane Incorporation

The primary role of incorporating a 3-amino oxetane into a peptide backbone is to act as a potent turn-inducer.[1] This pre-organization of the peptide chain can be highly beneficial for applications such as the synthesis of cyclic peptides, where bringing the N- and C-termini into proximity is crucial.[1]

However, this turn-inducing property can be disruptive to existing secondary structures. Studies have shown that the introduction of an oxetane modification into an α-helical peptide leads to a significant loss of helicity.[2] Molecular dynamics simulations have revealed that the oxetane moiety introduces a kink in the helical axis and disrupts the characteristic (i, i+4) hydrogen bonding pattern in favor of shorter-range hydrogen bonds.[2]

Data Presentation: A Comparative Overview

The following tables summarize key conformational parameters observed in peptides with and without oxetane modifications. The data is representative of findings from NMR spectroscopy and molecular dynamics simulations.

Table 1: Comparison of Dihedral Angles and Key NOE Contacts

ParameterUnmodified Peptide (e.g., in α-helical conformation)Oxetane-Modified Peptide
Backbone Dihedral Angles (φ, ψ) Typically in the α-helical region (φ ≈ -60°, ψ ≈ -40°)Significant deviation from helical values, often populating turn-like regions of the Ramachandran plot.[3]
Key NOE Contacts Strong dαN(i, i+3), dαβ(i, i+3), and dNN(i, i+1) contacts. Characteristic dαN(i, i+4) for helices.Observation of dNN(i, i+2) and dαN(i, i+2) NOEs, indicative of a turn conformation.[1]
Hydrogen Bonding Pattern Predominantly i, i+4 hydrogen bonds in α-helices.Disruption of i, i+4 hydrogen bonds and formation of new, short-range (e.g., i, i+2) hydrogen bonds.[2]

Table 2: Impact on Secondary Structure

Secondary StructureEffect of Oxetane IncorporationSupporting Evidence
α-Helix Significant destabilization and loss of helicity.[2]Circular Dichroism (CD) spectroscopy shows a decrease in the characteristic helical signal.[2]
β-Turn Potent induction of turn structures.[1]NMR spectroscopy reveals NOE contacts consistent with a turn conformation.[1]
β-Sheet Less studied, but the turn-inducing nature may disrupt sheet formation.Inferred from the strong turn-inducing properties of the oxetane modification.

Experimental Protocols

The conformational analysis of oxetane-modified peptides typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[4]

  • Sample Preparation: Peptides are typically dissolved in a deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O mixtures) to a concentration of 1-5 mM.[5]

  • 1D and 2D NMR Experiments: A suite of NMR experiments is performed to assign proton and carbon resonances and to identify through-bond and through-space correlations. Common experiments include:

    • 1D ¹H NMR: To assess overall sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.[4]

  • Data Analysis: The assigned NOE cross-peaks are used to generate distance restraints. These restraints, along with dihedral angle restraints derived from coupling constants, are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content of peptides.

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 50-100 μM.

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm).

  • Data Analysis: The shape and magnitude of the CD spectrum are indicative of the type and amount of secondary structure. For example, α-helices show characteristic negative bands around 208 and 222 nm.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of peptides and can complement experimental data.[6]

  • System Setup: A starting structure of the peptide is placed in a simulation box filled with a chosen water model (e.g., TIP3P). The system is neutralized with counter-ions.

  • Simulation Protocol: The system is first minimized to remove steric clashes, then gradually heated to the desired temperature and equilibrated. A production run of several nanoseconds to microseconds is then performed.

  • Data Analysis: The trajectory from the MD simulation is analyzed to determine conformational preferences, hydrogen bonding patterns, and other structural parameters.[7]

Visualizations

The following diagrams illustrate the experimental workflow for conformational analysis and the structural impact of incorporating an oxetane moiety into a peptide.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Solid-Phase or Solution-Phase Peptide Synthesis nmr NMR Spectroscopy (TOCSY, NOESY/ROESY) synthesis->nmr cd Circular Dichroism (CD) Spectroscopy synthesis->cd md Molecular Dynamics (MD) Simulations synthesis->md assignment Resonance Assignment nmr->assignment secondary_structure Secondary Structure Analysis cd->secondary_structure dynamics Conformational Dynamics md->dynamics restraints Distance & Dihedral Restraints assignment->restraints structure 3D Structure Calculation & Ensemble Analysis restraints->structure final_model Integrated Conformational Model structure->final_model secondary_structure->final_model dynamics->final_model

Caption: Experimental workflow for the conformational analysis of modified peptides.

conformational_impact cluster_unmodified Unmodified Peptide cluster_modified Oxetane-Modified Peptide cluster_consequence Functional Consequence unmodified Linear Peptide Chain (Flexible or Helical) modified Pre-organized Turn Structure unmodified->modified Incorporation of 3-Amino Oxetane consequence Enhanced Macrocyclization Disrupted α-Helix modified->consequence

Caption: Impact of 3-amino oxetane incorporation on peptide conformation.

References

A Tale of Two Scaffolds: 3-(Boc-amino)oxetane-3-methanol vs. Acyclic Serinol Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the ultimate success of a drug candidate. The architecture of these scaffolds profoundly influences a molecule's three-dimensional shape, physicochemical properties, and metabolic fate. This guide provides an in-depth comparison of two valuable synthetic platforms: the constrained, four-membered ring of 3-(Boc-amino)oxetane-3-methanol and the flexible, open-chain structure of acyclic serinol derivatives. Through a detailed analysis of their synthetic utility and the properties they impart on final compounds, we aim to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

At a Glance: Key Physicochemical and Metabolic Parameters

The incorporation of an oxetane ring is a well-established strategy to enhance the drug-like properties of a molecule.[1][2][3] Compared to their acyclic counterparts, such as those derived from serinol, oxetane-containing compounds often exhibit superior metabolic stability and aqueous solubility.[4][5] This is attributed to the rigid, polar nature of the oxetane ring, which can shield metabolically labile sites and introduce favorable interactions with water.[2][3] The following table summarizes the expected impact of these scaffolds on key drug discovery parameters, based on extensive literature analysis.

PropertyThis compound DerivativeAcyclic Serinol DerivativeRationale
Metabolic Stability (in vitro) Higher (Lower CLint)Lower (Higher CLint)The strained oxetane ring is less susceptible to enzymatic degradation compared to flexible alkyl chains.[1][5]
Aqueous Solubility HigherLowerThe polar oxetane moiety often enhances hydrophilicity more effectively than the diol of a serinol derivative.[3][4]
Lipophilicity (LogD) Generally LowerGenerally HigherThe compact and polar nature of the oxetane ring tends to reduce lipophilicity compared to a more flexible, and potentially more lipophilic, acyclic chain.[1][2]
Conformational Rigidity HighLowThe four-membered ring structure of the oxetane imposes significant conformational constraints.[6][7]
Synthetic Tractability Can be challenging due to ring strainGenerally straightforwardReactions involving the strained oxetane ring may require specific conditions to avoid ring-opening.[1] Acyclic systems offer more predictable reactivity.

Synthetic Utility: A Head-to-Head Comparison

Both this compound and protected serinol derivatives serve as versatile building blocks for the introduction of an amino-alcohol motif. However, their distinct structural features dictate their reactivity and the types of transformations for which they are best suited.

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. Both scaffolds are amenable to standard coupling conditions.

  • This compound: The primary alcohol can be oxidized to the corresponding carboxylic acid, which can then be coupled with an amine. Alternatively, the Boc-protected amine can be deprotected and coupled with a carboxylic acid.

  • Acyclic Serinol Derivatives: The primary hydroxyl groups can be selectively protected, and the remaining hydroxyl can be oxidized to a carboxylic acid for coupling. The amino group, after deprotection, is also readily acylated.

While both are feasible, the potential for side reactions, such as intramolecular cyclization with the serinol derivatives, should be considered.

Reductive Amination

Reductive amination is a powerful tool for C-N bond formation.

  • This compound: The Boc-protected amine can be deprotected and reacted with an aldehyde or ketone in the presence of a reducing agent.[8]

  • Acyclic Serinol Derivatives: The amino group of a serinol derivative is readily alkylated via reductive amination.[9] The presence of the two hydroxyl groups may require protective group strategies to avoid side reactions.

The choice of reducing agent is critical in both cases to ensure chemoselectivity.[8][9]

Experimental Protocols

General Protocol for Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on both scaffolds can be removed under acidic conditions.[10][11][12]

Materials:

  • Boc-protected substrate (1.0 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • 4 M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected compound in DCM or 1,4-dioxane.

  • Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) or an equivalent volume of TFA.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can often be used directly in the next step or neutralized with a suitable base.

General Protocol for Amide Coupling using HATU

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (hydrochloride salt) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure: [13][14]

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine hydrochloride salt, followed by an additional equivalent of DIPEA to neutralize the salt.

  • Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a representative synthetic workflow and the influence of these scaffolds on molecular properties.

G cluster_0 Scaffold Selection cluster_1 Key Synthetic Transformations cluster_2 Property Modulation This compound This compound Boc Deprotection Boc Deprotection This compound->Boc Deprotection Boc-Serinol Derivative Boc-Serinol Derivative Boc Deprotection_serinol Boc Deprotection Boc-Serinol Derivative->Boc Deprotection_serinol Amide Coupling Amide Coupling Boc Deprotection->Amide Coupling Final Compound A (Oxetane) Final Compound A (Oxetane) Amide Coupling->Final Compound A (Oxetane) Improved Metabolic Stability Improved Metabolic Stability Final Compound A (Oxetane)->Improved Metabolic Stability Increased Solubility Increased Solubility Final Compound A (Oxetane)->Increased Solubility Amide Coupling_serinol Amide Coupling Boc Deprotection_serinol->Amide Coupling_serinol Final Compound B (Acyclic) Final Compound B (Acyclic) Amide Coupling_serinol->Final Compound B (Acyclic) Higher Flexibility Higher Flexibility Final Compound B (Acyclic)->Higher Flexibility

Caption: Synthetic workflow from scaffold selection to property modulation.

G cluster_0 Oxetane Moiety cluster_1 Acyclic Serinol Moiety Scaffold Drug Scaffold Oxetane 3-(Amino)oxetane Constrained Conformation Scaffold->Oxetane Incorporation Serinol Serinol Derivative Flexible Conformation Scaffold->Serinol Incorporation Properties_Oxetane Improved Physicochemical Properties - Higher Solubility - Lower Lipophilicity - Enhanced Metabolic Stability Oxetane->Properties_Oxetane Properties_Serinol Modulated Physicochemical Properties - Increased Flexibility - Potentially Higher Lipophilicity Serinol->Properties_Serinol

Caption: Impact of scaffold choice on molecular properties.

Conclusion

The choice between this compound and acyclic serinol derivatives is a strategic one, with significant implications for the synthetic route and the final properties of the target molecule. While acyclic serinol derivatives offer synthetic simplicity and conformational flexibility, the constrained oxetane scaffold often imparts superior metabolic stability and aqueous solubility, properties that are highly desirable in drug candidates. By understanding the distinct advantages and challenges associated with each scaffold, researchers can more effectively navigate the complexities of drug design and development, ultimately increasing the probability of identifying novel therapeutics with optimal profiles.

References

A Comparative Guide to the X-ray Crystallography of 3,3-Disubstituted Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural characteristics of 3,3-disubstituted oxetanes, a class of compounds of significant interest in medicinal chemistry. While specific crystallographic data for compounds directly synthesized from 3-(Boc-amino)oxetane-3-methanol are not widely available in the public domain, this document outlines the expected structural parameters based on published crystal structures of analogous compounds. It also provides detailed experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of such derivatives, offering a valuable resource for researchers venturing into the synthesis and structural elucidation of novel oxetane-based molecules.

Structural Insights into 3,3-Disubstituted Oxetanes: A Comparative Analysis

The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in drug discovery as a versatile scaffold that can favorably modulate the physicochemical properties of drug candidates.[1] Its incorporation can enhance aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2] X-ray crystallography is an indispensable tool for unequivocally determining the three-dimensional structure of these molecules, providing crucial insights into their conformation and intermolecular interactions.

Based on an analysis of nine X-ray structures of 3,3-disubstituted oxetane derivatives, a set of averaged structural parameters has been established, which can serve as a benchmark for newly synthesized compounds.[3]

ParameterAverage ValueComparison with Unsubstituted Oxetane
Bond Lengths (Å)
C-O1.451.46[2]
C-C1.541.53[2]
Bond Angles (°)
C-O-C91.590.2[2]
C-C-O93.092.0[2]
C-C-C (endocyclic)86.584.8[2]
C-C-C (exocyclic)115.0-
Dihedral Angle (°)
Puckering Angle (θ)10.0Planar in gas phase[3]

Data for 3,3-disubstituted oxetanes are averaged from nine crystal structures.[3] Data for unsubstituted oxetane is from X-ray diffraction at 90 K.[2]

Substitution at the 3-position of the oxetane ring generally leads to a more puckered conformation compared to the nearly planar structure of the parent oxetane.[3] This puckering arises from increased eclipsing interactions between the substituents and the adjacent methylene groups. The exocyclic C-C-C bond angle is also notably wider than the typical tetrahedral angle, a consequence of the ring strain.[3]

Experimental Protocols

General Synthesis of Derivatives from this compound

The primary alcohol of this compound serves as a versatile handle for further functionalization. A common synthetic route involves the conversion of the alcohol to a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution.

1. Mesylation/Tosylation of this compound:

  • To a solution of this compound (1.0 eq) and a suitable base such as triethylamine (1.5 eq) or pyridine (2.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) at 0 °C, add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated or tosylated product, which can be purified by column chromatography.

2. Nucleophilic Substitution:

  • Dissolve the mesylated or tosylated intermediate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN).

  • Add the desired nucleophile (1.2-2.0 eq) and, if necessary, a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the reaction is complete as indicated by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography or recrystallization.

Crystallization and Single-Crystal X-ray Diffraction

1. Crystallization:

  • High-purity material is essential for successful crystallization.

  • Common crystallization techniques for small molecules include slow evaporation, vapor diffusion, and cooling crystallization.

  • Screen a variety of solvents and solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find conditions that yield single crystals of suitable size and quality.

2. Data Collection and Structure Solution:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Process the collected data (integration, scaling, and absorption correction) using appropriate software packages.

  • Solve the crystal structure using direct methods or Patterson methods and refine the structural model by full-matrix least-squares on F².

  • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can often be placed in calculated positions and refined using a riding model.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, crystallization, and crystallographic analysis of derivatives of this compound.

Synthesis and Crystallographic Analysis Workflow

This guide provides a foundational understanding for researchers working with 3,3-disubstituted oxetanes. While specific crystal structure data for derivatives of this compound remains to be broadly published, the provided protocols and comparative data offer a solid starting point for synthesis, crystallization, and structural analysis in this promising area of medicinal chemistry.

References

Oxetane Scaffolds: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a critical objective. A compound's susceptibility to metabolism can lead to rapid clearance, diminished bioavailability, and the formation of potentially toxic byproducts. The incorporation of oxetane rings into molecular scaffolds has recently emerged as a potent strategy for enhancing metabolic stability and other desirable physicochemical properties. This guide provides an objective comparison of the metabolic stability of oxetane-containing compounds with their non-oxetane alternatives, supported by experimental data and detailed methodologies.

The introduction of an oxetane moiety, a four-membered cyclic ether, can markedly improve a molecule's metabolic profile.[1] It frequently serves as a bioisosteric replacement for more metabolically vulnerable groups, such as gem-dimethyl and carbonyl functionalities.[2][3][4] The distinct structural and electronic characteristics of the oxetane ring contribute to this increased stability, often by sterically shielding susceptible sites from enzymatic degradation by cytochrome P450 (CYP450) enzymes.[1]

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability of compounds containing oxetane has been demonstrated in numerous studies. The following tables summarize quantitative data from in vitro metabolic stability assays, offering a direct comparison between oxetane-containing drug candidates and their structural analogs. The key parameters presented are intrinsic clearance (CLint), which quantifies the rate of metabolism by liver enzymes, and half-life (t1/2), the time required for the concentration of a compound to be reduced by half. Lower CLint values and longer t1/2 values are indicative of greater metabolic stability.[2]

Table 1: Comparison of Metabolic Stability in Human Liver Microsomes (HLM)

Compound PairNon-Oxetane AnalogCLint (µL/min/mg)Oxetane-Containing AnalogCLint (µL/min/mg)Fold ImprovementReference
1 Isopropyl-substituted ALK inhibitor83N-oxetan-3-ylpiperidin-4-yl ALK inhibitor108.3[5]
2 Cyclohexyl-substituted γ-secretase inhibitor>293Oxetane-containing γ-secretase inhibitor25.9>11.3[6]
3 Bicyclic lactam EZH2 inhibitor169PF-06821497 (oxetane-containing)LowSignificant[7]
4 Morpholine-containing compoundHigh2-oxa-6-azaspiro[3.3]heptane analogSignificantly LowerSignificant[5]

Table 2: Species-Specific Metabolic Stability Comparison

CompoundSpeciest1/2 (min)CLint (µL/min/mg)Reference
Compound A (Non-oxetane) Human2555.4Hypothetical Data
Compound B (Oxetane analog) Human12011.5Hypothetical Data
Compound A (Non-oxetane) Mouse1592.4Hypothetical Data
Compound B (Oxetane analog) Mouse9015.4Hypothetical Data

Experimental Protocols

A thorough assessment of metabolic stability is crucial for the advancement of drug candidates. The following is a detailed protocol for a standard in vitro human liver microsomal (HLM) stability assay.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time upon incubation with human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound by diluting a stock solution in buffer to the desired final concentration (e.g., 1 µM).[1]

  • Microsome Mixture: Add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[1]

  • Pre-incubation: Pre-incubate the microsome-compound mixture at 37°C for 5-10 minutes.[1]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the proteins.[1]

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.[1]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).[1]

Visualizing Metabolic Pathways and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound Solution (1 µM) C Mix Compound and HLM A->C B Prepare HLM Suspension (0.5 mg/mL) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate at 37°C E->F G Take Aliquots at Time Points (0, 5, 15, 30 min) F->G H Quench with Cold Acetonitrile + IS G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t1/2 and CLint J->K

Caption: Workflow for an in vitro liver microsomal stability assay.

G cluster_phase1 Phase I Metabolism cluster_oxetane Oxetane Influence cluster_phase2 Phase II Metabolism A Drug Candidate C Oxidized, Reduced, or Hydrolyzed Metabolites A->C Oxidation, Reduction, Hydrolysis B CYP450 Enzymes G Phase I Metabolites or Parent Drug D Oxetane-Containing Drug Candidate E Steric Shielding of Metabolically Labile Sites D->E F Reduced CYP450 Metabolism E->F I Conjugated, More Water-Soluble Metabolites G->I Conjugation H Conjugation Enzymes (UGTs, SULTs) J Excretion I->J

Caption: Influence of oxetanes on drug metabolism pathways.

Conclusion

The strategic incorporation of oxetane moieties into drug candidates represents a valuable tool for medicinal chemists to enhance metabolic stability. As demonstrated by the comparative data, replacing metabolically labile groups with an oxetane ring often leads to a significant reduction in intrinsic clearance and an extension of the compound's half-life. This modification can effectively block or shield vulnerable sites from enzymatic attack, primarily by CYP450 enzymes.[2] The provided experimental protocol for the human liver microsomal stability assay serves as a foundational method for researchers to assess these improvements quantitatively. By leveraging the unique properties of oxetanes, drug development professionals can overcome common metabolic liabilities, thereby improving the pharmacokinetic profiles and increasing the probability of success for new therapeutic agents.

References

The Oxetane Moiety: A Key to Unlocking Favorable Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the impact of oxetane on compound solubility and lipophilicity, supported by experimental data, for researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the strategic incorporation of small, functionalized ring systems to modulate the physicochemical properties of drug candidates is a paramount strategy. Among these, the oxetane moiety, a four-membered saturated ether, has emerged as a powerful tool for enhancing aqueous solubility and reducing lipophilicity, critical parameters that govern a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive evaluation of the oxetane ring's influence on these key properties, presenting comparative data and detailed experimental methodologies to inform rational drug design.

Impact on Solubility and Lipophilicity: A Data-Driven Comparison

The introduction of an oxetane ring can lead to profound improvements in aqueous solubility.[1][2][3] This effect is particularly significant when replacing lipophilic groups such as gem-dimethyl or carbonyl functionalities.[1][2][3][4][5][6][7][8] The increased polarity and the ability of the oxetane oxygen to act as a hydrogen bond acceptor contribute to more favorable interactions with water, thereby enhancing solubility.[8] The magnitude of this improvement can be dramatic, with some studies reporting solubility increases ranging from 4-fold to over 4000-fold depending on the molecular scaffold.[1][2][3]

Concurrently, the incorporation of an oxetane typically leads to a desirable reduction in lipophilicity, as measured by the distribution coefficient (logD).[4][7] By serving as a less lipophilic bioisostere for groups like gem-dimethyl, oxetanes can help mitigate issues associated with high lipophilicity, such as poor metabolic stability and off-target toxicity.[4][7][8]

The following tables summarize the quantitative impact of the oxetane moiety on solubility and lipophilicity across different compound scaffolds, as extracted from various studies.

Table 1: Impact of Oxetane Substitution on Aqueous Solubility

Parent Compound ScaffoldAnalogue with gem-dimethyl group (Solubility)Analogue with Oxetane group (Solubility)Fold Increase in Solubility
Lipophilic open chainLow25- to 4000-fold higher25 - 4000
More polar cyclic scaffoldsVaries4- to 4000-fold higher4 - 4000

Data compiled from multiple sources demonstrating the general trend of increased solubility upon oxetane incorporation.[3]

Table 2: Impact of Oxetane Substitution on Lipophilicity (LogD)

Parent CompoundFunctional GroupLogD
EZH2 Inhibitor LeadDimethylisoxazoleHigh
EZH2 Inhibitor (Compound 9)Methoxymethyl-oxetane1.9
Entospletinib Analogue4-ethyl-piperazineHigher
Entospletinib Analogue4-oxetanyl-piperazineLower

This table illustrates the reduction in lipophilicity achieved by replacing other functionalities with an oxetane-containing substituent.[4][7]

Logical Workflow for Evaluating Physicochemical Impact

The decision to incorporate an oxetane moiety into a drug candidate is often driven by the need to optimize its physicochemical properties. The following diagram illustrates the logical workflow from identifying a lead compound with suboptimal properties to the benefits conferred by oxetane incorporation.

G cluster_0 Lead Optimization Challenge cluster_1 Strategic Modification cluster_2 Improved Physicochemical Properties cluster_3 Downstream Advantages Lead_Compound Lead Compound (Poor Solubility/High Lipophilicity) Introduce_Oxetane Introduce Oxetane Moiety (Bioisosteric Replacement) Lead_Compound->Introduce_Oxetane Strategy Increased_Solubility Increased Aqueous Solubility Introduce_Oxetane->Increased_Solubility Impact Reduced_Lipophilicity Reduced Lipophilicity (LogD) Introduce_Oxetane->Reduced_Lipophilicity Impact Improved_ADME Improved ADME Profile Increased_Solubility->Improved_ADME Reduced_Lipophilicity->Improved_ADME Enhanced_Bioavailability Enhanced Bioavailability Improved_ADME->Enhanced_Bioavailability

Caption: Logical workflow of oxetane incorporation for property modulation.

Experimental Protocols

Accurate assessment of solubility and lipophilicity is crucial for evaluating the impact of the oxetane moiety. The following are detailed methodologies for key experiments.

Kinetic Solubility Assay

This method is suitable for high-throughput screening in early drug discovery.[9][10][11]

1. Purpose: To rapidly determine the aqueous solubility of a compound from a DMSO stock solution.

2. Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM stock solution).
  • Phosphate-buffered saline (PBS), pH 7.4.
  • 96-well microtiter plates.
  • Plate shaker.
  • Nephelometer or UV-Vis spectrophotometer with a plate reader.

3. Procedure:

  • Prepare serial dilutions of the compound's DMSO stock solution in a 96-well plate.
  • In a separate 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution.
  • Add PBS (e.g., 198 µL) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (e.g., 1%).
  • Seal the plate and shake at room temperature for a specified period (e.g., 2 hours).[12]
  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
  • Alternatively, for UV-Vis detection, the solutions are filtered or centrifuged to remove any precipitate, and the concentration of the dissolved compound in the supernatant is determined by measuring its absorbance and comparing it to a standard curve.[9][12]

Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound and is often used in later stages of drug development.[13][14]

1. Purpose: To determine the equilibrium solubility of a solid compound in an aqueous buffer.

2. Materials:

  • Solid (crystalline or amorphous) test compound.
  • Aqueous buffer (e.g., PBS, pH 7.4).
  • Vials with screw caps.
  • Orbital shaker or rotator.
  • Centrifuge.
  • HPLC-UV or LC-MS/MS system.

3. Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
  • Tightly cap the vials and shake at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard curve.

Lipophilicity (LogD) Determination by Shake-Flask Method

This is the traditional and "gold standard" method for measuring the distribution coefficient of a compound.[15][16]

1. Purpose: To determine the ratio of the concentrations of a compound in a mixture of two immiscible phases, typically n-octanol and an aqueous buffer, at a specific pH.

2. Materials:

  • Test compound.
  • n-Octanol (pre-saturated with the aqueous buffer).
  • Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol).
  • Vials with screw caps.
  • Vortex mixer and rotator.
  • Centrifuge.
  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS).

3. Procedure:

  • Prepare a stock solution of the test compound in either the aqueous buffer or n-octanol.
  • In a vial, add a known volume of the n-octanol and the aqueous buffer (e.g., a 1:1 ratio).
  • Add a small aliquot of the compound stock solution to the vial.
  • Tightly cap the vial and vortex vigorously for a few minutes, followed by gentle rotation for a set period (e.g., 1-24 hours) to allow for complete partitioning.
  • Centrifuge the vial to ensure complete separation of the two phases.
  • Carefully take an aliquot from both the n-octanol and the aqueous layers.
  • Determine the concentration of the compound in each phase using an appropriate analytical method.
  • Calculate the LogD value using the following formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer]).

References

A Comparative Guide to 3-(Boc-amino)oxetane-3-methanol and Other Constrained Diols in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the use of conformationally restricted scaffolds is a key strategy for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Among these, constrained diols have emerged as valuable building blocks. This guide provides a comparative overview of 3-(Boc-amino)oxetane-3-methanol against other commonly employed constrained diols, such as those derived from cyclobutane and cyclopentane.

The inclusion of rigid cyclic structures can significantly influence a molecule's metabolic stability and cell permeability. While direct comparative performance data for this compound is limited in publicly available literature, this guide outlines the key experimental protocols necessary to perform such a benchmark. By presenting these standardized assays, we aim to empower researchers to generate crucial data for informed decision-making in their drug discovery programs.

Physicochemical Properties of Constrained Diols

A fundamental aspect of any building block in drug discovery is its intrinsic physicochemical properties. These parameters often provide an early indication of a compound's potential developability. The following table summarizes key computed and, where available, experimental properties for this compound and representative constrained diols.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)
This compound C10H19NO4217.26-75.9
cis-Cyclobutane-1,2-diolC4H8O288.11-0.540.5
trans-Cyclobutane-1,2-diolC4H8O288.11-0.540.5
cis-Cyclopentane-1,2-diolC5H10O2102.13-0.140.5
trans-Cyclopentane-1,2-diolC5H10O2102.13-0.140.5

Data for this compound is based on its chemical structure, while data for cyclobutane and cyclopentane diols is sourced from publicly available chemical databases.

Performance Benchmarking: Key Experimental Assays

To objectively compare the performance of this compound against other constrained diols, a series of standardized in vitro assays are essential. These experiments provide quantitative data on metabolic stability and cell permeability, two critical parameters in drug development.

Table of Key Performance Parameters
ParameterAssayPurpose
Metabolic Stability Microsomal Stability AssayTo determine the rate of metabolism by liver enzymes, providing an indication of in vivo clearance.
Passive Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To assess a compound's ability to cross a lipid membrane by passive diffusion, predicting intestinal absorption.

Experimental Protocols

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][2][3][4]

Materials:

  • Test compound and reference compounds (e.g., testosterone, verapamil).

  • Liver microsomes (human, rat, mouse, etc.).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile or other suitable organic solvent for quenching.

  • 96-well plates.

  • Incubator (37°C).

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare stock solutions of the test and reference compounds.

  • In a 96-well plate, add the liver microsome solution to the phosphate buffer.

  • Add the test or reference compound to the microsome-containing wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point. From this, determine the half-life (t½) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across an artificial lipid membrane, mimicking the intestinal barrier.[5][6][7][8][9]

Materials:

  • Test compound and reference compounds (e.g., propranolol for high permeability, theophylline for low permeability).

  • PAMPA plate (a 96-well filter plate and a 96-well acceptor plate).

  • Artificial membrane solution (e.g., 2% lecithin in dodecane).

  • Phosphate buffered saline (PBS), pH 7.4.

  • DMSO for stock solutions.

  • Plate reader or LC-MS/MS for analysis.

Procedure:

  • Prepare stock solutions of the test and reference compounds in DMSO.

  • Dilute the stock solutions in PBS to the final desired concentration (typically with a final DMSO concentration of 1-5%). This will be the donor solution.

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Add the donor solution to the wells of the coated filter plate.

  • Add fresh PBS to the wells of the acceptor plate.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader or LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [-ln(1 - CA/Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t)

    Where:

    • CA is the concentration in the acceptor well.

    • Cequilibrium is the concentration at equilibrium.

    • VA and VD are the volumes of the acceptor and donor wells, respectively.

    • A is the area of the filter.

    • t is the incubation time.

Visualizing Workflows and Decision Pathways

To further aid in the practical application of this guide, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for benchmarking constrained diols and a decision-making process for their incorporation into drug discovery projects.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Decision start Select Constrained Diols (e.g., this compound, Cyclobutane-1,2-diol, etc.) synthesis Synthesize or Procure Test Compounds start->synthesis stock Prepare Stock Solutions synthesis->stock pampa PAMPA (Permeability) stock->pampa microsomal Microsomal Stability (Metabolism) stock->microsomal data_analysis Analyze Results (Pe, t½, CLint) pampa->data_analysis microsomal->data_analysis comparison Compare Performance Against Benchmarks data_analysis->comparison decision Select Optimal Diol for Further Studies comparison->decision

Caption: Experimental workflow for benchmarking constrained diols.

decision_pathway cluster_considerations Key Considerations cluster_selection Diol Selection start Need for a Constrained Diol in Scaffold met_stability Metabolic Stability a Concern? start->met_stability permeability Permeability Limiting? met_stability->permeability Yes cycloalkane Consider Cycloalkane-based Diol (e.g., Cyclobutane/pentane diol) met_stability->cycloalkane No synthetic_feasibility Synthetic Accessibility? permeability->synthetic_feasibility Yes permeability->cycloalkane No oxetane Consider Oxetane-based Diol (e.g., this compound) synthetic_feasibility->oxetane Yes synthetic_feasibility->cycloalkane No proceed Proceed with Selected Diol oxetane->proceed cycloalkane->proceed

Caption: Decision pathway for selecting a constrained diol.

References

Safety Operating Guide

Proper Disposal of 3-(Boc-amino)oxetane-3-methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(Boc-amino)oxetane-3-methanol, a compound utilized in pharmaceutical and chemical research, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for its disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for this compound waste.[3]

  • The container must be chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can lead to dangerous chemical reactions.[2]

Step 2: Labeling the Waste Container

  • Clearly label the waste container with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

  • Include the words "Hazardous Waste" on the label.[4]

  • Indicate the date when the waste was first added to the container.

  • List all constituents and their approximate concentrations if it is a mixed waste stream.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Ensure the container is kept closed except when adding waste.[2][4]

  • Store the container in secondary containment to prevent spills.[2]

  • Do not store on the floor.[2]

Step 4: Arranging for Disposal

  • Once the container is full or has reached the storage time limit set by your institution (often 6-12 months), arrange for a pickup from your institution's EHS or a licensed chemical waste disposal contractor.[5][6]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

Step 5: Handling Spills

  • In the event of a spill, treat the spilled material and any cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste.[7]

  • Collect all contaminated materials and place them in the designated hazardous waste container.

Summary of Disposal Procedures

ParameterGuideline
Disposal Method Collection for licensed chemical waste disposal.
Prohibited Disposal Do not dispose down the drain or in regular trash.[1][2]
Waste Container Chemically compatible, sealed, and clearly labeled.
Labeling "Hazardous Waste," full chemical name, and accumulation start date.[4]
Storage Designated Satellite Accumulation Area with secondary containment.[4]
Spill Cleanup Treat all spill residues and cleanup materials as hazardous waste.[7]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Obtain a Designated, Chemically Compatible Container B->C D Label Container: 'Hazardous Waste' 'this compound' Date C->D E Place Waste in Container and Seal Tightly D->E F Store in Secondary Containment in a Satellite Accumulation Area E->F G Container Full or Storage Time Limit Reached F->G H Contact Institutional EHS or Licensed Waste Disposal Service G->H I Follow Institutional Protocol for Waste Pickup H->I J Waste is Transported Off-site for Proper Disposal I->J

References

Essential Safety and Operational Guide for 3-(Boc-amino)oxetane-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical plans for the handling and disposal of 3-(Boc-amino)oxetane-3-methanol (CAS No: 1363382-11-9). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive toxicological profile for this compound is not fully established, it is imperative to handle this compound with caution. Based on the available Safety Data Sheet (SDS) and general principles of laboratory safety for similar chemical structures, the following PPE is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended Equipment
Eye and Face Protection - Safety glasses with side shields (minimum requirement). - Chemical splash goggles should be worn when there is a risk of splashing. - A face shield, in conjunction with goggles, is recommended when handling larger quantities or during procedures with a high potential for splashing.
Skin Protection - Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. Double-gloving is a good practice. - Lab Coat: A standard laboratory coat is required. - Coveralls: For larger quantities or situations with a significant risk of skin contact, chemical-resistant coveralls should be worn.
Respiratory Protection - All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. - If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors must be used.
Footwear - Closed-toe shoes constructed of a non-porous material are required in the laboratory. - In case of a spill or when handling large quantities, chemical-resistant boots should be worn.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to prevent exposure and maintain the integrity of the compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction clean_decontaminate Decontaminate Work Area handle_reaction->clean_decontaminate Procedure complete clean_ppe Doff PPE Correctly clean_decontaminate->clean_ppe clean_handwash Wash Hands Thoroughly clean_ppe->clean_handwash

Caption: A step-by-step workflow for the safe handling of this compound.

Storage Requirements

ConditionSpecification
Temperature Store in a cool, dry place.
Container Keep container tightly closed.
Ventilation Store in a well-ventilated area.
Incompatibilities Keep away from strong oxidizing agents.

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_waste_collection Waste Collection cluster_waste_segregation Waste Segregation & Labeling cluster_waste_disposal Disposal waste_chem Unused/Waste Chemical segregate_liquid Segregate Liquid Waste waste_chem->segregate_liquid waste_ppe Contaminated PPE segregate_solid Segregate Solid Waste waste_ppe->segregate_solid waste_materials Contaminated Labware waste_materials->segregate_solid label_waste Label Waste Containers Clearly segregate_solid->label_waste segregate_liquid->label_waste contact_ehs Contact Environmental Health & Safety (EHS) label_waste->contact_ehs Ready for disposal follow_guidelines Follow Institutional Disposal Guidelines contact_ehs->follow_guidelines

Caption: A procedural diagram for the safe disposal of waste generated from handling the compound.

Disposal Guidelines

  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup. Do not dispose of this chemical down the drain.

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

In the event of a spill, evacuate the area, wear appropriate PPE, and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS department immediately.

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